Isojasmone
Description
Properties
IUPAC Name |
2-methyl-3-pent-2-enylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONPEQEUQYVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(C(=O)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051568 | |
| Record name | 2-Methyl-3-pent-2-enylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11050-62-7 | |
| Record name | Isojasmone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11050-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-pent-2-enylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-pent-2-enylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isojasmone Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isojasmone, a volatile organic compound, is a significant contributor to the characteristic fragrance of jasmine and other plants. Beyond its olfactory properties, this compound and related jasmonates play crucial roles in plant defense signaling and various developmental processes. Understanding the biosynthetic pathway of this compound is paramount for applications in agriculture, fragrance industries, and the development of novel pharmaceuticals that modulate plant stress responses. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, integrating current knowledge on the enzymatic steps, regulatory mechanisms, and key experimental methodologies. While the upstream pathway leading to jasmonic acid is well-elucidated, the terminal steps resulting in this compound are still an active area of research.
Core Biosynthesis Pathway: From α-Linolenic Acid to Jasmonic Acid
The biosynthesis of this compound is intrinsically linked to the well-established octadecanoid pathway, which produces jasmonic acid (JA). This pathway is initiated in the chloroplasts and completed in the peroxisomes.
The key enzymatic steps are:
-
Lipoxygenase (LOX): The pathway begins with the oxygenation of α-linolenic acid (a polyunsaturated fatty acid released from chloroplast membranes) by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][2]
-
Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[1][2]
-
Allene Oxide Cyclase (AOC): The allene oxide is cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA), the first cyclopentenone intermediate in the pathway.[1][2]
-
12-oxo-phytodienoic Acid Reductase (OPR3): OPDA is transported to the peroxisome and reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2][3]
-
β-Oxidation: Finally, a series of three β-oxidation cycles shortens the octanoic acid side chain of OPC-8:0 to yield (+)-7-iso-jasmonic acid, which can then epimerize to the more stable trans isomer, (-)-jasmonic acid.[3][4]
Proposed Pathways to this compound
The final enzymatic conversion of a jasmonate-family molecule to this compound is not yet definitively characterized. However, two primary hypotheses exist:
1. Decarboxylation of Jasmonic Acid: Several sources suggest that jasmone is formed via the decarboxylation of jasmonic acid.[4] However, a specific "jasmonic acid decarboxylase" enzyme responsible for this reaction has not yet been isolated or characterized in plants. This conversion may be catalyzed by a yet-to-be-identified enzyme or could occur non-enzymatically under specific physiological conditions within the plant cell.
2. Alternative Pathway via 3,7-didehydro-JA: Recent research has proposed an alternative pathway to cis-jasmone, a stereoisomer of this compound. This pathway involves the conversion of (+)-7-iso-jasmonic acid to 3,7-didehydro-JA, which is then converted to cis-jasmone.[5][6] This suggests that the biosynthesis of different jasmone isomers might follow distinct routes and may not directly originate from jasmonic acid through a simple decarboxylation.
Quantitative Data
Quantitative data for the enzymes directly involved in the conversion of jasmonates to this compound is scarce due to the yet-unidentified nature of these enzymes. However, kinetic data for upstream enzymes in the jasmonic acid pathway are available.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Plant Source | Reference |
| 12-Oxophytodienoate Reductase 3 (OPR3) | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 nkat (mg protein)-1 | Arabidopsis thaliana | [4] |
| Jasmonic Acid Carboxyl Methyltransferase (JMT) | Jasmonic Acid | 38.5 | 25 s-1 | Arabidopsis thaliana | [7] |
| Jasmonic Acid Carboxyl Methyltransferase (JMT) | S-adenosyl-L-methionine | 6.3 | 70 s-1 | Arabidopsis thaliana | [7] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol is adapted from methods used for characterizing plant terpene synthases and can be applied to candidate genes for this compound synthesis.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from plant tissue known to produce this compound.
- Synthesize cDNA using reverse transcriptase.
- Amplify the open reading frame (ORF) of the candidate gene using PCR with gene-specific primers containing restriction sites for a suitable expression vector (e.g., pET-28a(+)).
- Digest the PCR product and the expression vector with the corresponding restriction enzymes.
- Ligate the digested gene into the expression vector, creating a construct with a affinity tag (e.g., His-tag) for purification.
- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
- Verify the sequence of the cloned gene.
2. Heterologous Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Analyze the purified protein by SDS-PAGE.
- Desalt and concentrate the purified protein using ultrafiltration.
Protocol 2: In Vitro Enzyme Assay for this compound Synthase Activity
1. Reaction Setup:
- Prepare a reaction mixture containing:
- Purified candidate enzyme (1-5 µg)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
- Substrate (e.g., jasmonic acid, 3,7-didehydro-JA) at various concentrations (for kinetic analysis).
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
- Include a heat-inactivated enzyme control.
2. Product Extraction:
- Stop the reaction by adding a solvent such as ethyl acetate or hexane.
- Vortex vigorously to extract the volatile products.
- Separate the organic phase.
- Concentrate the organic phase under a gentle stream of nitrogen.
3. Product Analysis by GC-MS:
- Analyze the extracted products using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms).
- Employ a temperature gradient to separate the compounds.
- Identify this compound by comparing the retention time and mass spectrum with an authentic standard.
- Quantify the product formation by integrating the peak area and using a standard curve.
Protocol 3: Metabolite Analysis of this compound in Plant Tissues using GC-MS
1. Sample Preparation:
- Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder.
- Extract the metabolites with a suitable solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and methanol).
- Add an internal standard for quantification.
- Vortex and centrifuge to separate the phases.
- Collect the organic phase containing the volatile compounds.
2. Derivatization (if necessary):
- For less volatile jasmonates, derivatization may be required to improve their volatility and thermal stability for GC-MS analysis. This can be achieved by methylation or silylation.
3. GC-MS Analysis:
- Inject the extracted sample into the GC-MS system.
- Use a programmed temperature ramp to separate the metabolites.
- Identify this compound and other jasmonates based on their retention times and mass spectra compared to authentic standards and spectral libraries (e.g., NIST).
- Quantify the metabolites based on the peak area relative to the internal standard.
Visualizations
References
- 1. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation Of The Biosynthesis Pathway That Generates cis-Jasmone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Elucidation of the biosynthetic pathway of cis-jasmone in Lasiodiplodia theobromae | Semantic Scholar [semanticscholar.org]
The Enigmatic Aroma of Isojasmone: A Deep Dive into its Natural Occurrence and Biosynthesis in Floral Scents
For Immediate Release
This technical guide provides an in-depth exploration of isojasmone, a significant contributor to the floral fragrances of numerous plant species. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the natural sources, occurrence, and biosynthetic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound, a volatile organic compound, is a key component of the characteristic scent of jasmine and is found in the floral headspace of a variety of other plants. Its warm, floral, and slightly fruity aroma makes it a valuable ingredient in the fragrance and flavor industries. Beyond its olfactory appeal, this compound and its related jasmonates play crucial roles in plant physiology, including defense against herbivores and pathogens, and in mediating plant-insect interactions.[1][2] Understanding the natural production of this compound is therefore of significant interest for agricultural, ecological, and commercial applications.
Natural Sources and Quantitative Occurrence
This compound and its close isomer, cis-jasmone, have been identified in the floral scents of a diverse range of plant species. While the terms are sometimes used interchangeably in commercial contexts, they represent distinct chemical entities. Quantitative analysis of floral volatiles reveals varying concentrations of these compounds across different plant families.
| Plant Species | Family | Compound | Concentration (% of total volatiles) | Method of Analysis |
| Jasminum officinale | Oleaceae | cis-Jasmone | 9.64 | Solvent Extraction & Hydro-distillation |
| Jasminum multiflorum | Oleaceae | cis-Jasmone | Higher in morning-harvested flowers | Soxhlet Extraction |
| Jasminum sambac | Oleaceae | Jasmone | Major component in a 2:8 extract mixture | Enfleurage & Supercritical Fluid Extraction |
Note: Data explicitly quantifying this compound is limited in the reviewed literature; values for "jasmone" or "cis-jasmone" are presented as closely related proxies.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the jasmonate pathway, a crucial signaling cascade in plants. The precursor for all jasmonates is α-linolenic acid, an omega-3 fatty acid.[3][4]
The pathway can be summarized in the following key stages:
-
Initiation in the Chloroplast: The process begins with the release of α-linolenic acid from chloroplast membranes.[5] This fatty acid is then converted to 12-oxo-phytodienoic acid (OPDA) through a series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[5][6]
-
Peroxisomal Modification: OPDA is transported to the peroxisome, where it undergoes reduction by 12-oxo-phytodienoic acid reductase 3 (OPR3) and subsequent β-oxidation to form jasmonic acid.[3][5]
-
Final Conversion to Jasmones: The final step involves the conversion of jasmonic acid to jasmone isomers, including this compound. This is believed to occur through a decarboxylation reaction.[7] While the exact enzymes responsible for this conversion in many plant species are not yet fully characterized, it represents a critical juncture leading to the production of the volatile jasmones.[8]
Experimental Protocols: Headspace Volatile Collection and Analysis
The identification and quantification of this compound in floral scents are typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[1][9]
Headspace Solid-Phase Microextraction (HS-SPME)
This technique allows for the solvent-free extraction and pre-concentration of volatile compounds from the air surrounding the flower (the headspace).
Materials:
-
SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
-
Glass vials or chambers to enclose the flower
-
Heating block or water bath (optional, for controlled temperature extraction)
Procedure:
-
Flower Enclosure: A single fresh flower or a small inflorescence is placed in a clean, airtight glass vial or chamber.
-
Equilibration: The sample is allowed to equilibrate for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds. The extraction temperature can be controlled to optimize the adsorption of semi-volatile compounds like this compound.[10]
-
Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate, identify, and quantify the individual components of the floral scent.
Typical GC-MS Parameters:
-
Injector: Splitless mode, temperature around 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40-50°C, hold for a few minutes, and then ramp up to 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically m/z 35-400.
Compound Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound can be determined by creating a calibration curve using standard solutions of known concentrations or by using an internal standard.
Conclusion
This compound is a vital component of many floral fragrances, with a biosynthetic pathway deeply rooted in the well-characterized jasmonate signaling cascade. While its presence is widespread, precise quantitative data for this compound remains an area for further research, often being grouped with its isomer, cis-jasmone. The methodologies for its extraction and analysis are well-established, providing a robust framework for future investigations into the ecological and physiological roles of this enigmatic aroma compound. Continued research into the specific enzymes governing the final steps of this compound biosynthesis will further enhance our understanding and potential for its biotechnological production.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. madsg.com [madsg.com]
- 4. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 6. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biodiversity-science.net [biodiversity-science.net]
- 10. Analysis of Spatial-Temporal Variation in Floral Volatiles Emitted from Lagerstroemia caudata by Headspace Solid-Phase Microextraction and GC–MS [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and signaling pathways of isojasmone and related jasmonates. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological processes. This document delves into the initial isolation and structural elucidation of these pivotal plant hormones, tracing their journey from fragrant components of jasmine oil to key regulators of plant growth, development, and defense.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play crucial roles in a wide array of physiological processes, including growth inhibition, senescence, flower development, and responses to both biotic and abiotic stresses.[1][2] The discovery of jasmonates dates back to the mid-20th century, with the initial isolation of methyl jasmonate from the essential oil of Jasminum grandiflorum.[3] This seminal work paved the way for the identification and characterization of a diverse family of related compounds, including jasmonic acid and this compound. Understanding the history and chemistry of these molecules is fundamental to harnessing their potential in agriculture and medicine.
Discovery and History
The journey into the world of jasmonates began in the late 1950s when Swiss chemist Édouard Demole, as part of his doctoral thesis under the guidance of Edgar Lederer, set out to identify the compounds responsible for the characteristic fragrance of jasmine.[4] In 1957, Demole successfully isolated methyl jasmonate.[1][4] Subsequently, in 1962, the structure of methyl jasmonate was elucidated.[2] A decade later, in 1971, jasmonic acid itself was isolated from the fungus Lasiodiplodia theobromae.[2]
The structure of jasmone, a related fragrant compound, was deduced earlier by Lavoslav Ružička, a Croatian-Swiss scientist and Nobel laureate, who made significant contributions to the chemistry of terpenes and natural odorous compounds.[5][6][7] Ružička's work on large-ringed molecules like muscone and civetone challenged existing theories in organic chemistry and laid the groundwork for understanding the structures of complex natural products.[6][8]
This compound, a structural isomer of jasmone, is also a significant contributor to the fragrance of jasmine and is used in the perfume industry. While the natural extract of jasmine contains predominantly cis-jasmone, synthetic preparations often contain a mixture of isomers.[5]
Chemical and Physical Properties of Key Jasmonates
For ease of comparison, the following table summarizes the key quantitative data for this compound and related jasmonates.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 2-methyl-3-pent-2-enylcyclopent-2-en-1-one | C11H16O | 164.24 | 251-252 @ 760 mmHg (est.) | 0.917-0.924 @ 25°C | 1.472-1.477 @ 20°C |
| cis-Jasmone | 3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-one | C11H16O | 164.24 | 134-135 @ 12 mmHg | 0.94 @ 25°C | 1.498 @ 20°C |
| Jasmonic Acid | {(1R,2R)-3-Oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetic acid | C12H18O3 | 210.27 | 160 @ 0.7 mmHg | 1.1 | - |
| Methyl Jasmonate | methyl 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | C13H20O3 | 224.30 | > 235 (closed cup) | - | - |
Data compiled from various sources.[3][5][9][10]
Spectral Data for this compound:
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-pentyl-3-methyl-2-cyclopenten-1-one, shows characteristic peaks for a cyclopentenone ring system. Key absorptions would be expected around 1700 cm⁻¹ for the C=O stretch of the ketone and around 1650 cm⁻¹ for the C=C stretch of the cyclopentenone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data for dihydro-isojasmone are available and can be used as a reference for interpreting the spectra of this compound. The key differences would be the presence of signals corresponding to the double bond in the pentenyl side chain of this compound.
Biosynthesis and Signaling Pathway of Jasmonates
Jasmonates are synthesized from α-linolenic acid, a fatty acid found in chloroplast membranes, through the octadecanoid pathway.[1][2]
Jasmonate Biosynthesis
The biosynthesis of jasmonic acid can be summarized in the following key steps:
-
Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxyoctadecatrienoic acid.
-
Cyclization: The hydroperoxide is then converted to an unstable allene oxide by allene oxide synthase (AOS).
-
Rearrangement: Allene oxide cyclase (AOC) catalyzes the rearrangement of the allene oxide to form 12-oxophytodienoic acid (OPDA).
-
Reduction and β-oxidation: A series of reduction and β-oxidation steps in the peroxisome convert OPDA into (+)-7-iso-jasmonic acid.
-
Isomerization: In the absence of enzymatic activity, (+)-7-iso-jasmonic acid can isomerize to the more stable (-)-jasmonic acid.[1]
Jasmonate Signaling
The core of the jasmonate signaling pathway involves a receptor complex and the degradation of repressor proteins.
-
Bioactive Jasmonate: The biologically active form of jasmonate is jasmonoyl-isoleucine (JA-Ile).
-
Receptor Complex: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins.
-
JAZ Degradation: This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in various physiological and defense responses.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and other jasmonates.
Protocol for Synthesis of this compound (2-Hexyl-3-methyl-2-cyclopenten-1-one)
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy involves the alkylation of a cyclopentenone precursor. The following is a plausible, generalized procedure based on common organic synthesis techniques for similar molecules.
Workflow for this compound Synthesis:
Materials:
-
3-methyl-2-cyclopenten-1-one
-
1-bromohexane
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-2-cyclopenten-1-one in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA in THF to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromohexane dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, or by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol for Isolation of Jasmonates from Plant Material
This protocol outlines a general procedure for the extraction and purification of jasmonates from plant tissues for subsequent analysis.
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% methanol or a mixture of methanol and ethyl acetate
-
Internal standards (e.g., deuterated jasmonic acid)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol solutions of varying concentrations for SPE elution
-
Nitrogen gas for solvent evaporation
-
Derivatization agent (e.g., diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add the extraction solvent. Add a known amount of an appropriate internal standard. Vortex the mixture thoroughly and incubate at 4°C for several hours or overnight with gentle shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low concentration of methanol in water to remove polar impurities.
-
Elute the jasmonates with a higher concentration of methanol. Different jasmonates may elute at different methanol concentrations, allowing for some fractionation.
-
-
Drying and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. For GC-MS analysis, derivatize the dried residue to increase the volatility of the jasmonates. This can be done by methylation with diazomethane or silylation with BSTFA.
-
GC-MS Analysis: Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) and inject it into the GC-MS for analysis.
Protocol for GC-MS Analysis of Jasmonates
This protocol provides a general framework for the analysis of derivatized jasmonates by gas chromatography-mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for plant hormone analysis (e.g., DB-5MS or similar)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: Increase to 180 °C at a rate of 15 °C/min
-
Ramp 2: Increase to 280 °C at a rate of 5 °C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Data Analysis:
-
Identify the jasmonate derivatives based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries (e.g., NIST).
-
Quantify the jasmonates by integrating the peak areas of specific ions and comparing them to the peak area of the internal standard.
Conclusion
The discovery and subsequent study of this compound and related jasmonates have profoundly impacted our understanding of plant biology. From their origins as fragrant molecules in jasmine to their recognition as critical signaling molecules, the journey of jasmonates highlights the intricate chemical communication that governs plant life. The methodologies and data presented in this technical guide provide a foundational resource for researchers to further explore the multifaceted roles of these compounds. Continued investigation into the biosynthesis, signaling, and physiological effects of jasmonates holds immense promise for the development of novel strategies in crop improvement, pest management, and even therapeutic applications.
References
- 1. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 95-41-0 [thegoodscentscompany.com]
- 3. This compound B 11 | Givaudan [givaudan.com]
- 4. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 5. This compound | C11H16O | CID 61531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) IR Spectrum [chemicalbook.com]
- 7. This compound, 11050-62-7 [thegoodscentscompany.com]
- 8. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]
- 9. 488-10-8 CAS MSDS (Jasmone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Simultaneous Determination of Plant Hormones by GC-TOF-MS | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Role of Isojasmone in the Jasmonate Signaling Pathway and Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Jasmonates are a class of lipid-derived phytohormones that are central to the regulation of plant defense responses against a wide array of biotic and abiotic stresses. The canonical jasmonate signaling pathway, initiated by the binding of (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) to the COI1-JAZ co-receptor complex, has been extensively studied. This interaction triggers the degradation of JAZ transcriptional repressors and subsequent activation of defense gene expression, primarily mediated by the transcription factor MYC2. However, the precise role of other jasmonate derivatives, such as isojasmone, remains less understood. This technical guide provides an in-depth exploration of the established jasmonate signaling cascade and investigates the current, albeit limited, understanding of this compound's position within this complex network. We delve into the biosynthesis of jasmonates, the molecular mechanics of signal perception and transduction, and the downstream transcriptional reprogramming that orchestrates plant defense. While direct evidence for this compound's interaction with the COI1-JAZ co-receptor is not yet firmly established in the literature, this guide will present the known aspects of its biosynthesis and discuss its potential functions in the context of related jasmonate compounds. Detailed experimental protocols for key assays and quantitative data on the binding affinities of well-characterized jasmonates are provided to facilitate further research into the specific role of this compound and other jasmonate derivatives in plant immunity.
Introduction to the Jasmonate Signaling Pathway
Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off attacks from herbivores and pathogens. The jasmonate (JA) signaling pathway plays a pivotal role in orchestrating these defenses.[1][2][3] The pathway is initiated by various stress cues, leading to the biosynthesis of jasmonic acid and its subsequent conversion to the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4][5] This molecule acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][6][7] This binding event marks the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factor MYC2 to activate the expression of a plethora of defense-related genes.[8][9][10]
While JA-Ile is the most extensively studied jasmonate, a variety of other derivatives exist, including methyl jasmonate (MeJA), cis-jasmone, and this compound.[11][12] These compounds can have distinct roles, from acting as volatile signaling molecules to potentially modulating the canonical signaling pathway. This guide will focus on the established JA-Ile pathway as a framework to explore the potential, yet unconfirmed, role of this compound.
Biosynthesis of Jasmonates
The biosynthesis of jasmonates originates from α-linolenic acid, a fatty acid released from chloroplast membranes.[4][13] The pathway involves a series of enzymatic steps occurring in both the chloroplast and the peroxisome.
The Core Biosynthetic Pathway
-
Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Dehydration and Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert 13-HPOT into the unstable allene oxide, which is then cyclized to form (+)-12-oxophytodienoic acid (OPDA).
-
Reduction and β-oxidation: OPDA is transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.[4]
-
Conjugation: In the cytoplasm, (+)-7-iso-jasmonic acid is conjugated with L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to produce the bioactive (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5][12]
Biosynthesis of this compound
This compound is a derivative of jasmonic acid. While the precise enzymatic steps for the conversion of jasmonic acid to this compound in plants are not fully elucidated, it is understood to be derived from the core jasmonate biosynthetic pathway.[11]
The Core Signaling Pathway: COI1-JAZ-MYC2 Module
The perception of JA-Ile occurs in the nucleus and is mediated by the co-receptor complex formed by COI1 and a JAZ protein.[4][6][14]
-
In the absence of JA-Ile: JAZ proteins bind to and repress the activity of the master transcription factor MYC2.[8][9]
-
In the presence of JA-Ile: JA-Ile acts as a molecular glue, promoting the formation of a stable COI1-JAZ-JA-Ile ternary complex.[7]
-
JAZ Degradation: The formation of this complex leads to the polyubiquitination of the JAZ protein by the SCFCOI1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[3]
-
Activation of Transcription: The degradation of JAZ releases MYC2, allowing it to bind to the G-box motifs in the promoters of early JA-responsive genes and activate their transcription.[8][10]
Quantitative Data on Jasmonate-Receptor Interactions
The binding affinity of various jasmonates to the COI1-JAZ co-receptor complex has been quantified in several studies. This data is crucial for understanding the potency of different jasmonate derivatives. Currently, there is a lack of published quantitative data for the binding of this compound to this receptor complex.
| Ligand | JAZ Protein | Binding Affinity (Kd or IC50) | Method | Reference |
| (+)-7-iso-JA-Ile | JAZ1 | ~20 nM (IC50) | In vitro pull-down | [6] |
| Coronatine (COR) | JAZ1 | ~1 nM (IC50) | In vitro pull-down | [6] |
| Jasmonic Acid (JA) | JAZ1 | No significant binding | In vitro pull-down | [1] |
| Methyl Jasmonate (MeJA) | JAZ1 | No significant binding | In vitro pull-down | [1] |
| This compound | Not Reported | Not Reported | - | - |
Experimental Protocols
In Vitro Receptor-Ligand Binding Assay (Competitive Pull-Down)
This protocol is adapted from studies on JA-Ile and coronatine binding to the COI1-JAZ complex and can be modified to test the binding of this compound.[6]
Objective: To determine if this compound can compete with a known ligand (e.g., biotinylated JA-Ile or coronatine) for binding to the COI1-JAZ co-receptor complex.
Materials:
-
Recombinant purified COI1 and JAZ proteins
-
Biotinylated JA-Ile or coronatine
-
Streptavidin-coated magnetic beads
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Wash buffer (Binding buffer with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents and antibodies against COI1 and JAZ
Procedure:
-
Complex Formation: Incubate purified COI1 and JAZ proteins with biotinylated JA-Ile in binding buffer for 1 hour at 4°C with gentle rotation.
-
Competition: Add increasing concentrations of this compound to the mixture and incubate for another hour at 4°C.
-
Capture: Add streptavidin-coated magnetic beads and incubate for 30 minutes at 4°C to capture the biotinylated ligand and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads three times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against COI1 and JAZ. A decrease in the amount of COI1 and JAZ pulled down with increasing concentrations of this compound would indicate competitive binding.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This assay can be used to test if this compound can mediate the interaction between COI1 and JAZ in a cellular context.[15][16][17]
Objective: To determine if this compound induces the interaction between COI1 and a JAZ protein in yeast.
Principle: COI1 is fused to a DNA-binding domain (BD) and a JAZ protein is fused to an activation domain (AD). If this compound mediates their interaction, the BD and AD are brought into proximity, activating a reporter gene.
Procedure:
-
Vector Construction: Clone the coding sequences of COI1 and a JAZ protein into appropriate Y2H vectors (e.g., pGBKT7 for BD and pGADT7 for AD).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the BD-COI1 and AD-JAZ constructs.
-
Selection: Plate the transformed yeast on selective medium lacking tryptophan and leucine (-Trp/-Leu) to select for cells containing both plasmids.
-
Interaction Assay: Replica-plate the colonies onto a higher stringency selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His) and containing various concentrations of this compound. As a positive control, use JA-Ile.
-
Analysis: Growth on the -Trp/-Leu/-His medium in the presence of this compound indicates a positive interaction. The strength of the interaction can be further quantified using a β-galactosidase assay if a lacZ reporter gene is present.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MYC2 Target Genes
This protocol can be used to identify the genome-wide targets of MYC2 upon treatment with this compound.[18]
Objective: To identify the DNA regions bound by the transcription factor MYC2 in response to this compound treatment.
Procedure:
-
Plant Treatment: Treat plant seedlings (e.g., Arabidopsis thaliana) with this compound or a mock control.
-
Cross-linking: Cross-link protein-DNA complexes in vivo using formaldehyde.
-
Chromatin Extraction and Sonication: Isolate nuclei and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MYC2 to immunoprecipitate MYC2-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of MYC2.
Conclusion and Future Directions
The jasmonate signaling pathway is a critical component of the plant immune system, with JA-Ile, COI1, JAZ, and MYC2 forming the core regulatory module. While the role of JA-Ile is well-established, the functions of other jasmonate derivatives, such as this compound, remain largely enigmatic. This guide has provided a comprehensive overview of the known jasmonate signaling pathway and has highlighted the current knowledge gap regarding this compound's specific role.
Future research should focus on:
-
Determining the binding affinity of this compound to the COI1-JAZ co-receptor complex. This will be a critical first step in understanding if this compound acts as an agonist or antagonist of the canonical pathway.
-
Profiling the transcriptome of plants treated with this compound. This will reveal the specific set of genes regulated by this compound and allow for a comparison with the JA-Ile-induced transcriptome.
-
Investigating the enzymatic machinery responsible for this compound biosynthesis. Understanding how and when this compound is produced will provide insights into its physiological relevance.
-
Assessing the impact of this compound on plant defense against a range of herbivores and pathogens. This will elucidate the ecological significance of this compound in plant immunity.
By addressing these key questions, the scientific community can begin to unravel the specific and potentially unique role of this compound in the intricate network of plant defense signaling. This knowledge will not only enhance our fundamental understanding of plant biology but may also open new avenues for the development of novel strategies to improve crop resilience.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]
- 4. Jasmonate biosynthesis arising from altered cell walls is prompted by turgor-driven mechanical compression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Jasmonate Receptor: Protein Modeling and Photoaffinity Labeling Reveal That the CORONATINE INSENSITIVE1 Protein Binds Jasmonoyl-Isoleucine and Coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Isojasmone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on the specific biological activities of Isojasmone (2-hexylcyclopent-2-en-1-one) is limited. Much of the available information pertains to its use in the fragrance industry, with mentions of potential biological activities that are not yet substantiated by extensive published data. This document summarizes the available information and provides general experimental protocols and conceptual signaling pathways relevant to the preliminary investigation of a novel compound like this compound.
Introduction
This compound, a volatile organic compound with a characteristic floral, jasmine-like scent, is a well-established ingredient in the fragrance and flavor industries.[1][2][3][4] Chemically, it is identified as 2-hexylcyclopent-2-en-1-one.[1] While its olfactory properties are well-documented, preliminary investigations and inferences from related compounds suggest a potential for broader biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][5] This technical guide provides an overview of the current, albeit limited, understanding of this compound's biological activity and furnishes standardized methodologies for its further scientific exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-hexylcyclopent-2-en-1-one | [1] |
| CAS Number | 95-41-0 | [3] |
| Molecular Formula | C₁₁H₁₈O | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Solubility | Insoluble in water; soluble in alcohol |
Biological Activity Data
Quantitative data on the biological activity of this compound is scarce in published literature. The following tables are structured to present such data; however, they remain largely unpopulated, highlighting a significant gap in the current research landscape.
Cytotoxicity Data
A study submitted to the Joint FAO/WHO Expert Committee on Food Additives assessed the genotoxicity of this compound. While not a direct measure of cytotoxicity for therapeutic purposes, it provides some data on cell viability in the presence of the compound.
| Cell Line | Assay | Concentration | % Cell Viability / Effect | Reference |
| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 300 µg/mL (with S9) | Not specified, but evaluated for cytotoxicity | [6] |
| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 232 µg/mL (without S9) | Not specified, but evaluated for cytotoxicity | [6] |
| Human Peripheral Blood Lymphocytes (HPBL) | Micronucleus Test | Up to 71.9 µg/mL (24-hour treatment) | Not specified, but evaluated for cytotoxicity | [6] |
| Data Unavailable | e.g., MTT, XTT | e.g., µM, µg/mL | IC₅₀ Value |
Anti-inflammatory Activity Data
No specific quantitative data (e.g., IC₅₀ values for inhibition of inflammatory mediators) for this compound was found in the public domain.
| Assay Type | Cell Line / Model | Mediator | Result (e.g., IC₅₀) | Reference |
| Data Unavailable | e.g., RAW 264.7 | e.g., NO, PGE₂, TNF-α, IL-6 | Not Available |
Antioxidant Activity Data
No specific quantitative data on the antioxidant capacity of this compound was found.
| Assay Type | Method | Result (e.g., IC₅₀, TEAC) | Reference |
| Data Unavailable | e.g., DPPH, ABTS, ORAC | Not Available |
Antimicrobial Activity Data
While mentioned as a potential activity, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against microbial strains are not available in the reviewed literature.
| Microbial Strain | Assay Method | Result (e.g., MIC, MBC) | Reference |
| Data Unavailable | e.g., Broth microdilution | Not Available |
Experimental Protocols
The following are detailed, standardized protocols for key experiments to assess the biological activity of a compound like this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7) or normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Visualizations
The following diagrams illustrate conceptual workflows and signaling pathways that could be relevant to the study of this compound.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of a compound like this compound.
Hypothetical Anti-inflammatory Signaling Pathway
This diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by an anti-inflammatory compound. It is not established that this compound acts via this pathway.
Caption: A hypothetical NF-κB signaling pathway potentially targeted by anti-inflammatory agents.
Conclusion and Future Directions
The exploration of this compound's biological activities beyond its established role in the fragrance industry is in its infancy. While there are anecdotal suggestions of anti-inflammatory, antioxidant, and antimicrobial properties, there is a clear and significant lack of published, peer-reviewed data to substantiate these claims. The toxicological data available is primarily focused on its safety as a fragrance ingredient.
For researchers and drug development professionals, this compound represents a largely unexplored molecule. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for a systematic investigation into its potential therapeutic applications. Future research should prioritize:
-
Systematic in vitro screening: To generate robust quantitative data on its cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial effects.
-
Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: To validate in vitro findings in relevant animal models of disease.
Such a research program is essential to move beyond preliminary suggestions and determine if this compound or its derivatives hold tangible promise as novel therapeutic agents.
References
- 1. Buy this compound (EVT-364660) | 11050-62-7 [evitachem.com]
- 2. This compound, 95-41-0 [thegoodscentscompany.com]
- 3. Fragrance University [fragranceu.com]
- 4. This compound B‑11 | Jasmine‑floral, Herbal‑woody Aroma [chemicalbull.com]
- 5. This compound | 11050-62-7 | Benchchem [benchchem.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
Isojasmone's function as a volatile organic compound in plant communication
Abstract: Plants, though sessile, engage in complex chemical dialogues to navigate environmental challenges. Volatile organic compounds (VOCs) are the primary lexicon in this communication, mediating interactions between plants and with other organisms. Within the diverse array of plant VOCs, the jasmonate family, particularly volatile derivatives like cis-jasmone and isojasmone, play a pivotal role in orchestrating defense responses. This technical guide provides an in-depth examination of the function of these jasmone volatiles in plant communication, focusing on their biosynthesis, perception, and the downstream signaling cascades they initiate. While the query specifically mentions this compound, the majority of contemporary research has focused on its isomer, cis-jasmone. Therefore, this document will primarily detail the well-documented functions of cis-jasmone as a representative signaling molecule, while acknowledging its close structural and biosynthetic relationship to this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided for researchers in plant science, chemical ecology, and drug development.
Introduction: The Scent of Defense
Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant responses to biotic and abiotic stress, as well as developmental processes.[1][2] They are synthesized from α-linolenic acid via the octadecanoid pathway. While the non-volatile conjugate, jasmonoyl-L-isoleucine (JA-Ile), is the primary intracellular signaling molecule, volatile jasmonates like methyl jasmonate (MeJA) and cis-jasmone act as airborne signals for inter-plant communication.[2][3]
Cis-jasmone, a fragrant component of many floral scents, has been identified as a potent signaling molecule.[4][5] Its release can be induced by herbivore damage, and it functions as a semiochemical in multitrophic interactions, repelling herbivores while attracting their natural enemies.[5][6][7] Crucially, airborne cis-jasmone can be perceived by neighboring plants, priming or inducing their defense systems in preparation for future attacks.[4] This guide will explore the molecular underpinnings of these phenomena.
Biosynthesis of Jasmone Volatiles
The biosynthesis of jasmonates is initiated in the chloroplast and completed in the peroxisome and cytoplasm. The pathway begins with the release of α-linolenic acid from chloroplast membranes.[8] A series of enzymatic reactions convert it to the key intermediate, 12-oxo-phytodienoic acid (OPDA).[3][9] After transport to the peroxisome, OPDA undergoes reduction and three cycles of β-oxidation to form jasmonic acid (JA).[3] In the cytoplasm, JA can be converted into various active or inactive metabolites. The formation of cis-jasmone is proposed to occur via the decarboxylation of jasmonic acid or through an alternative route involving the isomerization of OPDA.[8][9]
Perception and Signal Transduction
The perception of jasmonate signals is a critical step in activating downstream defense responses. The canonical pathway, activated by JA-Ile, is well-characterized. However, studies indicate that cis-jasmone utilizes a distinct signaling cascade.
The Canonical JA-Ile Signaling Pathway
The core of the canonical jasmonate signaling pathway involves three key components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[10][11] In the absence of a signal, JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes.[11] The accumulation of JA-Ile promotes the formation of a co-receptor complex between COI1 and a JAZ protein.[12] This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][13] The degradation of the JAZ repressor liberates MYC2, allowing it to activate the expression of downstream defense genes.[10]
The Distinct cis-Jasmone Signaling Pathway
Transcriptomic studies in Arabidopsis thaliana have revealed that cis-jasmone induces a different set of genes compared to methyl jasmonate, suggesting a separate signaling mechanism.[14] Crucially, the cis-jasmone response is independent of COI1 and JAR1, key components of the canonical pathway.[14] Instead, a significant portion of cis-jasmone-inducible genes requires the transcription factors TGA2, TGA5, and TGA6, and the regulatory protein SCARECROW-like 14 (SCL14).[14] This indicates that plants have evolved a distinct perception and signaling system for this specific volatile cue, which is critical for its role in indirect defense.
Functional Roles in Plant Communication and Defense
Exposure to cis-jasmone vapor induces a suite of defense responses that impact plant-herbivore and plant-carnivore interactions.
Induction of Direct and Indirect Defenses
Cis-jasmone acts as a "plant activator," priming or inducing both direct and indirect defenses.[4]
-
Direct Defense: Treatment with cis-jasmone leads to the accumulation of secondary metabolites that have anti-herbivore properties. For example, in wheat (Triticum aestivum), cis-jasmone induces the production of benzoxazinoids (e.g., DIMBOA) and phenolic acids, which can deter feeding and reduce pest development.[15][16]
-
Indirect Defense: A key function of cis-jasmone is the induction of a specific blend of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of the herbivores.[6][17] Bean plants treated with cis-jasmone vapor become significantly more attractive to aphid parasitoids, an effect that persists long after the initial exposure.[5] This "cry for help" enhances the top-down control of herbivore populations.
Repellence of Herbivores
The volatile blend induced by cis-jasmone can directly repel herbivores. In laboratory choice tests and field studies, cis-jasmone has been shown to be repellent to various aphid species.[5][7] This repellent effect, combined with the attraction of parasitoids, creates a powerful push-pull system that reduces herbivore pressure.
Quantitative Data on cis-Jasmone Induced Responses
The effects of cis-jasmone have been quantified at the genetic, metabolic, and behavioral levels.
Table 1: Gene Expression Changes in Arabidopsis thaliana Induced by cis-Jasmone
| Gene Locus | Putative Function | Fold Change (cis-Jasmone vs. Control) | Reference |
| At3g28740 | Cytochrome P450 (CYP81D11) | >10 | [4][6] |
| At1g19230 | Glutathione S-transferase | >5 | [6] |
| At5g38380 | Probable O-methyltransferase | >5 | [6] |
| At4g15440 | Senescence-associated gene | >5 | [6] |
Note: Data derived from microarray experiments. Fold changes are approximate and represent significant upregulation.
Table 2: Induction of Chemical Defenses in Wheat (Triticum aestivum) by cis-Jasmone
| Compound | Plant Part | % Increase (cis-Jasmone vs. Control) | Reference |
| DIMBOA | Aerial Parts | ~150% | [15] |
| DIMBOA | Roots | ~200% | [15] |
| HBOA | Aerial Parts | Significantly Greater | [15][16] |
| trans-Ferulic Acid | Roots | Significantly Greater | [15] |
| Vanillic Acid | Roots | Significantly Greater | [15] |
Note: "Significantly Greater" indicates a statistically significant increase was observed, but a percentage was not provided.
Table 3: Behavioral Responses of Insects to cis-Jasmone Treated Plants
| Insect Species | Trophic Role | Plant | Response to cis-Jasmone Treated Plant | Reference |
| Myzus persicae | Generalist Herbivore | Brassica spp. | Significant Repellence / Lower Settlement | [7] |
| Lipaphis erysimi | Specialist Herbivore | A. thaliana | Attraction | [6] |
| Diaeretiella rapae | Specialist Parasitoid | Brassica spp. | Increased Foraging Time | [7] |
| Aphidius ervi | Generalist Parasitoid | A. thaliana | Significant Attraction | [4][6] |
Experimental Protocols
Reproducible research in plant-volatile communication relies on standardized methodologies for VOC collection, analysis, and bioassays.
Protocol for VOC Collection: Headspace Solid-Phase Microextraction (SPME)
Objective: To capture volatile organic compounds emitted from plant tissue for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
SPME fiber holder and fiber (e.g., 65 µm PDMS/DVB)
-
Glass vials (e.g., 20 mL) with PTFE-faced septa
-
Thermostatic device (heating block or water bath)
-
Plant material (e.g., leaves, flowers)
Procedure:
-
Sample Preparation: Excise a standardized amount of plant material (e.g., by weight or surface area) and place it into a clean glass vial. For studies involving herbivory, introduce the insect and allow it to feed for a defined period before collection.
-
Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.[18]
-
Extraction: Carefully insert the SPME needle through the vial's septum. Extend the fiber into the headspace above the plant material (do not let it touch the sample).[19]
-
Adsorption: Expose the fiber to the headspace for a standardized duration (e.g., 15-60 minutes) at the controlled temperature to allow volatiles to adsorb onto the fiber coating.[18][20]
-
Desorption: After the extraction period, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port (e.g., 250°C) of a GC-MS.[21]
-
Analysis: Allow the fiber to desorb for a set time (e.g., 1-5 minutes) to transfer the analytes to the GC column for separation and subsequent identification by the mass spectrometer.[21]
Protocol for Insect Behavioral Study: Four-Arm Olfactometer Bioassay
Objective: To determine the behavioral response (attraction/repellence) of an insect to different odor sources.
Materials:
-
Four-arm olfactometer with an air pump, flow meters, and charcoal-filtered air supply
-
Odor source chambers
-
Test insects (e.g., parasitoid wasps)
-
Treated and control plants
Procedure:
-
Setup: Connect the four arms of the olfactometer to four separate odor source chambers. Two chambers will contain control plants (e.g., untreated) and two will contain test plants (e.g., cis-jasmone treated).
-
Airflow: Establish a constant, purified airflow (e.g., 400 mL/min) through each arm towards the center of the olfactometer.[22] Use a smoke test to visualize and confirm laminar flow.
-
Acclimatization: Place the test insect in an acclimatization chamber for a defined period before the assay.
-
Insect Release: Introduce a single insect (e.g., a mated female parasitoid) into the central chamber of the olfactometer.[23]
-
Observation: Record the time the insect spends in each of the four arms over a set observation period (e.g., 12-15 minutes). The time is considered initiated when the insect crosses a defined line into an arm.[23]
-
Replication: Repeat the assay with a new insect for each replicate. To avoid positional bias, rotate the olfactometer by 90° after each replicate or a set number of replicates.[22]
-
Data Analysis: Analyze the time spent in the "treatment" versus "control" arms using appropriate statistical tests (e.g., ANOVA, log-ratio analysis for compositional data).[23]
Conclusion and Future Directions
Volatile jasmonates, particularly cis-jasmone, are potent mediators of plant communication, acting as airborne signals that restructure ecological interactions. They induce a distinct set of defense genes via a COI1-independent signaling pathway, leading to the production of chemical defenses and the emission of specific volatile blends. These induced changes create a "push-pull" scenario, repelling herbivores while simultaneously attracting their natural enemies. This sophisticated defense strategy highlights the adaptive capacity of plants to leverage chemical information for survival.
For researchers and drug development professionals, understanding these pathways offers significant opportunities. The use of jasmone derivatives as "plant activators" or elicitors is a promising avenue for developing environmentally benign crop protection strategies that enhance a plant's innate defenses rather than relying on conventional pesticides.[24][25][26] Future research should focus on identifying the specific receptors for cis-jasmone, further elucidating its unique signaling cascade, and exploring the synergistic effects of combining these elicitors with biological control agents in integrated pest management programs.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 4. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New roles for cis-jasmone as an insect semiochemical and in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cis-Jasmone induces accumulation of defence compounds in wheat, Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 9vom.in [9vom.in]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. thehive.icipe.org [thehive.icipe.org]
- 24. Role of Jasmonates in the Elicitor- and Wound-Inducible Expression of Defense Genes in Parsley and Transgenic Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 26. futurecobioscience.com [futurecobioscience.com]
An In-depth Technical Guide to the Synthesis of Isojasmone: Principles and Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone, chemically known as 2-hexyl-2-cyclopenten-1-one, is a significant fragrance and flavor compound valued for its characteristic warm, floral, and fruity aroma reminiscent of jasmine. Beyond its olfactory properties, the cyclopentenone core of this compound serves as a versatile scaffold in organic synthesis, making it a target of interest for the development of novel bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental principles and prominent chemical synthesis routes for this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Principles of this compound Synthesis
The synthesis of this compound primarily revolves around the construction of the 2-substituted cyclopentenone ring. The key strategic considerations involve the formation of the five-membered ring and the introduction of the hexyl side chain at the appropriate position. The principal synthetic methodologies employed to achieve this can be broadly categorized as:
-
Intramolecular Aldol Condensation: This classical approach involves the cyclization of a 1,4-dicarbonyl compound to form the cyclopentenone ring.
-
Pauson-Khand Reaction: A powerful transition-metal-catalyzed cycloaddition reaction that constructs the cyclopentenone ring from an alkyne, an alkene, and carbon monoxide.
-
Robinson Annulation: A tandem reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a cyclic enone.
-
Organocuprate Conjugate Addition: This method involves the 1,4-addition of an organocuprate reagent to a pre-existing cyclopentenone core to introduce the alkyl side chain.
Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control over stereochemistry.
Chemical Synthesis Routes
This section details the major synthetic pathways to this compound, providing a conceptual overview followed by specific experimental protocols.
Intramolecular Aldol Condensation of Undecane-2,5-dione
This is one of the most traditional and straightforward routes to this compound. The synthesis begins with the preparation of the precursor, undecane-2,5-dione, which then undergoes a base-catalyzed intramolecular aldol condensation to form the desired cyclopentenone ring.
Logical Relationship of the Intramolecular Aldol Condensation Route
Caption: Synthesis of this compound via Intramolecular Aldol Condensation.
Experimental Protocol: Synthesis of Undecane-2,5-dione
-
Materials: Ethyl acetoacetate, sodium ethoxide, 2-bromopentane, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl acetoacetate dropwise to the sodium ethoxide solution at 0°C with stirring.
-
Add 2-bromopentane to the reaction mixture and reflux for 4-6 hours.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting ketoester with aqueous sodium hydroxide, followed by acidification with hydrochloric acid and heating to effect decarboxylation, yielding undecane-2,5-dione.
-
Experimental Protocol: Intramolecular Aldol Condensation
-
Materials: Undecane-2,5-dione, sodium hydroxide, ethanol, water, diethyl ether.
-
Procedure:
-
Dissolve undecane-2,5-dione in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Pauson-Khand Reaction
The Pauson-Khand reaction provides a convergent approach to this compound by reacting 1-octyne, ethylene, and a carbon monoxide source in the presence of a cobalt catalyst. This reaction forms the cyclopentenone ring in a single step.
Experimental Workflow for the Pauson-Khand Reaction
Caption: Pauson-Khand synthesis of this compound.
Experimental Protocol: Pauson-Khand Synthesis of this compound
-
Materials: 1-Octyne, dicobalt octacarbonyl (Co₂(CO)₈), ethylene, dry solvent (e.g., toluene or dichloromethane), silica gel.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-octyne in the chosen dry solvent.
-
Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours to form the alkyne-cobalt complex.
-
Introduce ethylene gas into the reaction vessel (typically by bubbling or under pressure).
-
Heat the reaction mixture under an ethylene atmosphere. Reaction temperatures can range from 60°C to 110°C depending on the solvent and pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Organocuprate Conjugate Addition to 2-Cyclopentenone
This route involves the preparation of a lithium dihexylcuprate reagent, which then undergoes a 1,4-conjugate addition to 2-cyclopentenone. This method is effective for introducing the hexyl side chain onto a pre-formed cyclopentenone ring.
Signaling Pathway for Organocuprate Addition
Caption: Organocuprate addition for this compound synthesis.
Experimental Protocol: Preparation of Lithium Dihexylcuprate
-
Materials: 1-Bromohexane, lithium metal, dry diethyl ether or tetrahydrofuran (THF), copper(I) iodide.
-
Procedure:
-
In a flame-dried flask under argon, react 1-bromohexane with lithium metal in dry diethyl ether to form hexyllithium.
-
In a separate flame-dried flask, suspend copper(I) iodide in dry diethyl ether or THF at -78°C.
-
Slowly add two equivalents of the freshly prepared hexyllithium solution to the copper(I) iodide suspension at -78°C with vigorous stirring. The formation of the Gilman reagent, lithium dihexylcuprate, is indicated by a change in the color of the solution.
-
Experimental Protocol: Conjugate Addition
-
Materials: 2-Cyclopentenone, lithium dihexylcuprate solution, dry diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
Cool the freshly prepared lithium dihexylcuprate solution to -78°C.
-
Slowly add a solution of 2-cyclopentenone in dry diethyl ether or THF to the cuprate solution at -78°C.
-
Allow the reaction mixture to stir at -78°C for 1-2 hours and then warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to afford this compound.
-
Quantitative Data Summary
The following table summarizes typical yields for the different synthetic routes to this compound. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.
| Synthesis Route | Key Precursors | Typical Yield (%) | Purity (%) |
| Intramolecular Aldol Condensation | Undecane-2,5-dione | 60-75 | >95 |
| Pauson-Khand Reaction | 1-Octyne, Ethylene | 40-60 | >98 |
| Organocuprate Addition | 2-Cyclopentenone, 1-Bromohexane | 70-85 | >97 |
Purification and Characterization
Purification:
The final purification of this compound is typically achieved by one of the following methods:
-
Vacuum Distillation: Effective for larger scale purification, separating this compound from less volatile impurities.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is a common method for laboratory-scale purification, providing high purity samples.
Characterization:
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy provides information on the number and environment of the hydrogen atoms.
-
¹³C NMR spectroscopy confirms the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the α,β-unsaturated ketone functionality (C=O stretch typically around 1700-1720 cm⁻¹ and C=C stretch around 1630-1650 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound and its fragmentation pattern, which can be used to confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for assessing the purity of the final product.
Conclusion
The synthesis of this compound can be accomplished through several effective chemical routes, each with its own set of advantages and considerations. The intramolecular aldol condensation of undecane-2,5-dione represents a classic and reliable method. The Pauson-Khand reaction offers a more convergent and elegant approach for constructing the cyclopentenone core. The organocuprate addition to 2-cyclopentenone is a highly efficient method for introducing the hexyl side chain. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in the successful synthesis and purification of this important fragrance and synthetic building block.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Isojasmone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the stereoselective total synthesis of isojasmone stereoisomers. This compound, a key fragrance component, possesses a chiral center and a double bond, giving rise to multiple stereoisomers, each with distinct olfactory properties. The protocols outlined below focus on achieving high stereoselectivity to access specific isomers.
Chemoenzymatic Synthesis of (+)-(Z)-Isojasmone
This strategy employs a combination of enzymatic resolution to establish the chiral center and stereoselective olefination to control the double bond geometry. This approach is advantageous for its high enantioselectivity and use of mild reaction conditions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Precursor
A key step in this synthesis is the enzymatic kinetic resolution of a racemic alcohol precursor to isolate the desired enantiomer. Lipases are frequently used for their ability to selectively acylate one enantiomer, allowing for the separation of the two.
Materials:
-
Racemic 2-hexyl-2-cyclopenten-1-ol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Anhydrous toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic 2-hexyl-2-cyclopenten-1-ol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).
-
Add immobilized Candida antarctica lipase B (50 mg per mmol of substrate).
-
Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acetylated product.
-
Once the desired conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the acetate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the two compounds.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | (S)-2-hexyl-2-cyclopenten-1-ol | ~45% | >99% |
| (R)-2-hexyl-2-cyclopentenyl acetate | ~48% | >98% |
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of (+)-(Z)-Isojasmone.
Asymmetric Synthesis via Catalytic Hydrogenation
An alternative approach involves the asymmetric hydrogenation of a prochiral precursor to establish the stereocenter. This method often utilizes chiral metal catalysts to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Alkene
Materials:
-
2-Hexyl-2-cyclopenten-1-one
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP)
-
Methanol or Ethanol (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 2-hexyl-2-cyclopenten-1-one (1.0 eq) and the chiral Ruthenium-BINAP catalyst (0.01 eq).
-
Add degassed methanol as the solvent.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction for completion by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched this compound.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | (R)- or (S)-Isojasmone | >90% | up to 99% |
Signaling Pathway for Asymmetric Hydrogenation
Caption: Asymmetric synthesis of this compound via hydrogenation.
Diastereoselective Synthesis of cis- and trans-Isojasmone Stereoisomers
Control over the double bond geometry is crucial for accessing specific isomers. The Wittig reaction is a powerful tool for this purpose, allowing for the selective formation of either the cis or trans isomer depending on the reaction conditions.
Experimental Protocol: Stereoselective Wittig Olefination
Materials:
-
A suitable cyclopentanone precursor
-
Hexyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Salt-free conditions for cis-selectivity (e.g., using NaHMDS or KHMDS as the base)
Procedure for cis-Selective Wittig Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir until a deep red color persists, indicating ylide formation.
-
Cool the ylide solution back to -78 °C.
-
Add a solution of the cyclopentanone precursor (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain cis-isojasmone.
Quantitative Data:
| Reaction Type | Product Ratio (cis:trans) | Overall Yield |
| Salt-free Wittig | >95:5 | 70-85% |
| Schlosser Modification | >98:2 (trans) | 65-80% |
Logical Relationship for Diastereoselective Synthesis
Caption: Diastereoselective synthesis of this compound isomers.
Application Notes & Protocols for the Analytical Determination of Isojasmone
Introduction
Isojasmone is a key fragrance component, prized for its warm, floral, and jasmine-like aroma. It is widely utilized in perfumes, cosmetics, and various scented consumer products.[1] Accurate detection and quantification of this compound are crucial for quality control, formulation development, and regulatory compliance in these industries. Commercial this compound often exists as a mixture of isomers, primarily 2-hexylidene cyclopentanone and 2-hexyl-2-cyclopenten-1-one.[2] This document provides detailed analytical methods for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[3]
Application Note: GC-MS for this compound in Fragrance Formulations
This method is suitable for the quantification of this compound in complex matrices such as essential oils and perfume concentrates. Solid-Phase Microextraction (SPME) is employed for sample preparation, providing a solvent-free and sensitive extraction technique for volatile analytes. The subsequent GC-MS analysis allows for the selective detection and quantification of this compound, even in the presence of other fragrance components.
Experimental Protocol: GC-MS with SPME
1. Sample Preparation (SPME)
-
Apparatus: 20 mL headspace vial with a screw cap and PTFE/silicone septum, SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Procedure:
-
Accurately weigh 1.0 g of the cosmetic or fragrance sample into a 20 mL headspace vial.
-
If the sample is solid or highly viscous, dissolve it in a suitable solvent like methanol or hexane.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial with the screw cap.
-
Place the vial in a heating block or water bath set to 60°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes while stirring.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C11H16O, MW: 164.24): Quantifier ion: m/z 164. Qualifier ions: m/z 95, 121.
3. Calibration
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 0.1 to 10 µg/mL.
-
Analyze each standard using the same SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.
Workflow Diagram for GC-MS Analysis of this compound
References
Application Notes and Protocols for Gas Chromatography-Electroantennography (GC-EAG) in Isojasmone Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Electroantennography (GC-EAG) is a powerful analytical technique that couples the high-resolution separation capability of gas chromatography with the exquisite sensitivity and specificity of an insect's antenna as a biological detector. This method is invaluable for identifying biologically active volatile organic compounds (VOCs), such as isojasmone, from complex mixtures. This compound and its isomers, like cis-jasmone, are common constituents of floral scents and plant volatiles that play crucial roles in mediating insect behavior, including attraction, repulsion, and host-plant selection.
These application notes provide a comprehensive guide to the principles, experimental protocols, and data interpretation for the detection of this compound using GC-EAG. The methodologies detailed herein are designed to assist researchers in identifying and quantifying the antennal responses of various insect species to this compound, thereby elucidating its role as a semiochemical.
Principles of GC-EAG
The GC-EAG system operates by separating a complex mixture of volatile compounds using a gas chromatograph. The effluent from the GC column is then split into two paths. One path directs a portion of the separated compounds to a conventional detector, typically a Flame Ionization Detector (FID), which provides a quantitative measure of all eluted compounds. The other path directs the remaining effluent over an excised insect antenna, which serves as a biological detector.
When an electrophysiologically active compound, such as this compound, elutes from the GC and passes over the antenna, it binds to specific olfactory receptors on the antennal neurons. This binding event triggers a depolarization of the neuronal membrane, resulting in a measurable electrical potential change. This response, known as the electroantennogram (EAG), is recorded simultaneously with the FID signal. By aligning the two chromatograms, specific peaks in the FID trace that elicit a corresponding EAG response can be identified as biologically active compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the source of the volatile compounds. Common methods include:
-
Headspace Collection: Volatiles from living organisms (e.g., flowering plants, insects) can be collected by enclosing the source in a glass chamber and drawing air through an adsorbent trap (e.g., Porapak Q). The trapped volatiles are then eluted with a suitable solvent like diethyl ether.
-
Solvent Extraction: For direct extraction from plant tissues (e.g., flowers, leaves), the material can be immersed in a non-polar solvent such as hexane or dichloromethane. The resulting extract can be concentrated under a gentle stream of nitrogen.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free method where a coated fiber is exposed to the headspace of a sample to adsorb volatiles. The fiber is then directly inserted into the GC injector for thermal desorption.
Insect Preparation
The selection of the insect species for the EAG detector is critical and should be based on the research question. For instance, to study this compound's role in pollination, a pollinator species would be chosen. For herbivory studies, a relevant herbivore or its predator could be used. For example, the lettuce aphid, Nasonovia ribis-nigri, has been shown to respond to the isomer cis-jasmone[1].
Antennal Preparation Protocol:
-
Anesthetize the insect by cooling it on ice or using carbon dioxide.
-
Carefully excise one antenna at its base using fine scissors or a scalpel under a stereomicroscope.
-
Cut off the distal tip of the antenna to ensure good electrical contact.
-
Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl). The recording electrode is placed over the cut distal end, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Ensure a stable baseline recording before introducing any stimuli.
GC-EAG System Configuration and Parameters
A typical GC-EAG setup consists of a gas chromatograph with a column effluent splitter connected to an FID and an EAG preparation.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Injector | Split/splitless, operated in splitless mode for 1 min |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Column | HP-1 (50 m x 0.32 mm i.d., 0.52 µm film thickness) or similar non-polar column |
| Oven Temperature Program | 50 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C (hold for 10 min) |
| Effluent Splitter | Split ratio of 1:1 between FID and EAG |
| Transfer Line to EAG | Heated to 250 °C to prevent condensation |
| Flame Ionization Detector | Temperature: 280 °C |
| EAG Amplifier | Syntech IDAC-2 or similar |
| Data Acquisition | Software capable of simultaneously recording FID and EAG signals |
Note: These parameters are a starting point and may require optimization for specific applications and to achieve good separation of jasmone isomers. The use of a polar column, such as one with a Carbowax stationary phase, can also be effective for separating polar volatile compounds[2].
Data Acquisition and Analysis
-
Inject the prepared sample into the GC.
-
Simultaneously record the signals from the FID and the EAG.
-
The FID will produce a chromatogram displaying all volatile compounds, while the EAG will show depolarizations in the antennal potential in response to biologically active compounds.
-
Align the FID chromatogram with the EAG signal.
-
Identify the GC peaks that consistently elicit a response from the antenna. These are the electrophysiologically active compounds.
-
The amplitude of the EAG response (in millivolts) can be used as a semi-quantitative measure of the antennal sensitivity to the compound.
Data Presentation: Quantitative EAG Responses to Jasmone Compounds
| Insect Species | Order: Family | Role/Interaction | EAG Response to cis-Jasmone | Reference |
| Nasonovia ribis-nigri (Lettuce aphid) | Hemiptera: Aphididae | Herbivore (repellent) | Strong EAG activity | [1] |
| Coccinella septempunctata (Seven-spot ladybird) | Coleoptera: Coccinellidae | Predator (attractant) | Electrophysiologically active | [1] |
| Aphidius ervi | Hymenoptera: Braconidae | Parasitoid (attractant) | Electrophysiologically active | [1] |
| Aedes aegypti (Yellow fever mosquito) | Diptera: Culicidae | Nectar feeder (aversive) | Avoidance behavior observed | [3] |
Visualizations
Experimental Workflow
Insect Olfactory Signaling Pathway
Conclusion
GC-EAG is an indispensable tool for investigating the chemical ecology of insects and identifying the specific volatile compounds that mediate their behavior. The protocols and information provided in these application notes offer a robust framework for the successful detection of this compound and other biologically active volatiles. By combining detailed experimental procedures with a fundamental understanding of the underlying principles, researchers can effectively utilize GC-EAG to advance our knowledge in chemical ecology, pest management, and the development of novel semiochemical-based products.
References
- 1. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
Protocols for Applying Isojasmone to Plants in Defense Studies
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of isojasmone, a known plant defense elicitor, in scientific studies. This compound, and its related compounds like cis-jasmone and methyl jasmonate, are pivotal in inducing systemic resistance in plants against a broad spectrum of pests and pathogens. The following sections detail the underlying signaling pathways, experimental application protocols, and quantifiable effects of this compound treatment.
Introduction to this compound and Plant Defense
This compound is a volatile organic compound that belongs to the jasmonate family of plant hormones. These hormones are central to regulating plant growth, development, and, critically, defense responses to biotic and abiotic stresses.[1][2][3][4][5] When a plant perceives a threat, such as herbivore feeding or pathogen attack, it triggers the biosynthesis of jasmonic acid (JA) and its derivatives.[1][2][5] These compounds then act as signaling molecules to activate a cascade of defense mechanisms.
Exogenous application of this compound can artificially trigger this defense response, "priming" the plant to better withstand subsequent attacks.[6][7] This induced resistance is a valuable tool in agricultural and research settings for protecting crops and for studying the intricacies of plant immunity. The application of jasmonates has been shown to be effective in various plant species against a range of herbivores and pathogens.[8]
The Jasmonate Signaling Pathway
The jasmonate signaling pathway is a well-characterized signal transduction cascade that mediates the plant's response to jasmonates. The core of this pathway involves the interaction of several key proteins. In an unstimulated state, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (like MYC2) that are responsible for activating defense gene expression.
Upon stress or the perception of jasmonates, bioactive forms like JA-isoleucine (JA-Ile) are synthesized.[1][3] JA-Ile then binds to its receptor, CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[1][5] This binding event targets the JAZ repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][3][5] The degradation of JAZ proteins liberates the transcription factors, allowing them to activate the expression of a wide array of defense-related genes.[1][5] These genes encode for proteins involved in the production of defense compounds, such as proteinase inhibitors, secondary metabolites, and volatile organic compounds that can repel herbivores or attract their natural enemies.[9]
Experimental Protocols for this compound Application
The successful application of this compound in research requires careful consideration of the plant species, the target pest or pathogen, and the experimental objectives. Below are detailed protocols for common application methods.
Foliar Spray Application
This is the most common method for applying this compound to induce a systemic defense response.
Materials:
-
This compound (or cis-jasmone/methyl jasmonate)
-
Surfactant (e.g., Tween 20)
-
Solvent (e.g., ethanol or acetone)
-
Distilled water
-
Pressurized sprayer or atomizer
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. For example, dissolve this compound in ethanol to create a 1 M stock solution.
-
Working Solution Preparation: Prepare the final working solution by diluting the stock solution in distilled water. The final concentration of this compound can vary depending on the plant species and the desired effect, with typical concentrations ranging from 0.1 mM to 25 mM.[10] Add a surfactant (e.g., 0.01-0.1% Tween 20) to the working solution to ensure even coverage on the leaf surface. The final solvent concentration should be kept low (typically <1%) to avoid phytotoxicity.
-
Control Solution: Prepare a control solution containing the same concentration of solvent and surfactant as the working solution, but without this compound.
-
Application:
-
Grow plants to the desired developmental stage under controlled environmental conditions.
-
Evenly spray the foliage of the treatment group with the this compound working solution until runoff. Ensure thorough coverage of both adaxial and abaxial leaf surfaces.
-
Spray the control group with the control solution in the same manner.
-
Allow the plants to dry completely.
-
-
Post-Application:
-
Maintain the plants in a well-ventilated area to allow for the evaporation of the solvent.
-
The time between application and the introduction of the pest or pathogen (the induction period) is critical and can range from 24 hours to several days.[8]
-
Monitor plants for any signs of phytotoxicity.
-
Seed Treatment
Treating seeds with this compound can provide protection to the developing seedling for an extended period.
Materials:
-
This compound
-
Solvent (e.g., ethanol or acetone)
-
Distilled water
-
Shallow dish or beaker
-
Filter paper
Protocol:
-
Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 5 mM).[10]
-
Seed Immersion:
-
Place the seeds in the this compound solution and allow them to soak for a specified period (e.g., 1-6 hours).
-
For the control group, soak seeds in a solution containing the same concentration of solvent.
-
-
Drying:
-
After soaking, remove the seeds and place them on filter paper to air dry completely.
-
-
Sowing:
-
Sow the treated and control seeds in a suitable growth medium.
-
-
Evaluation:
-
Monitor germination rates to assess any phytotoxic effects.
-
Challenge the resulting plants with pests or pathogens at various growth stages to evaluate the duration of the induced resistance.
-
Soil Drench
This method involves applying the this compound solution directly to the soil, allowing for uptake by the roots.
Materials:
-
This compound
-
Distilled water
Protocol:
-
Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration.
-
Application:
-
Water the potted plants with a specific volume of the this compound solution, ensuring the root zone is saturated.
-
Water the control plants with an equal volume of distilled water (or a control solution with the solvent if used).
-
-
Post-Application:
-
Allow for an induction period before challenging the plants with soil-borne pathogens or root-feeding insects.
-
Quantitative Data on this compound Effects
The following tables summarize quantitative data from studies on the effects of jasmonate application on plant defense.
Table 1: Effects of Jasmonate Treatment on Insect Herbivores
| Plant Species | Jasmonate Compound & Concentration | Application Method | Target Insect | Observed Effect | Reference |
| Wheat (Triticum aestivum) | cis-jasmone (formulated) | Foliar Spray | Grain aphid (Sitobion avenae) | Reduced intrinsic rate of population increase (rm) | [8] |
| Tomato (Solanum lycopersicum) | cis-jasmone | Foliar Spray | Beet armyworm (Spodoptera exigua) | Significantly fewer eggs laid on treated plants. | [11] |
| Rice (Oryza sativa) | Methyl jasmonate (MeJA) | Foliar Spray | Leaffolder caterpillar | Larval mass gain reduced to 69.4% of control. | [12] |
| Brassica spp. | cis-jasmone | Foliar Spray | Peach potato aphid (Myzus persicae) | Activates plant defenses, making plants less attractive to herbivores. | [7] |
Table 2: Effects of Jasmonate Treatment on Plant Physiology and Gene Expression
| Plant Species | Jasmonate Compound & Concentration | Application Method | Measured Parameter | Observed Effect | Reference |
| Arabidopsis thaliana | cis-jasmone | Vapor Exposure | Gene expression (CYP81D11) | High fold change in expression upon treatment. | [6] |
| Arabidopsis thaliana | Methyl jasmonate (MeJA) - 100 µM | Seedling treatment | Gene expression (AOS) | Significant increase in transcript levels. | [13] |
| Date palm seedlings | Jasmonic acid (JA) | Not specified | Enzyme activity (Polyphenoloxidase, Peroxidase) | Induced production of these defense-related enzymes. | |
| Soybean | Jasmonic acid (JA) | Not specified | Enzyme activity (Phenylalanine ammonium lyase, Chalcone synthase) | Activation of genes encoding these enzymes. | |
| Pinus pinaster | Methyl jasmonate (MeJA) - 5 mM | Seed immersion or spray | Resistance to Fusarium oxysporum | No significant reduction in seedling mortality. | [10] |
| Pinus pinaster | Methyl jasmonate (MeJA) - 25 mM | Foliar Spray | Resistance to Fusarium circinatum | Did not reduce plant mortality. | [10] |
Conclusion
The application of this compound and related compounds is a powerful tool for inducing plant defense responses in a controlled and reproducible manner. The protocols outlined in these notes provide a starting point for researchers to design and execute experiments aimed at understanding and harnessing plant immunity. Careful optimization of concentration, application method, and timing is crucial for achieving the desired effects and for generating robust and reliable data. The provided quantitative data and pathway diagrams offer a framework for interpreting experimental outcomes and for furthering our knowledge of jasmonate-mediated plant defense.
References
- 1. mdpi.com [mdpi.com]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cis-Jasmone treatment induces resistance in wheat plants against the grain aphid, Sitobion avenae (Fabricius) (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating methyl jasmonate for induction of resistance to Fusarium oxysporum, F. circinatum and Ophiostoma novo-ulmi | Forest Systems [fs.revistas.csic.es]
- 11. [PDF] cis-Jasmone primes defense pathways in tomato via emission of volatile organic compounds and regulation of genes with consequences for Spodoptera exigua oviposition | Semantic Scholar [semanticscholar.org]
- 12. Priming of jasmonate-mediated antiherbivore defense responses in rice by silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isojasmone in Insect Behavior Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone and its related compounds, such as cis-jasmone, are volatile organic compounds that play a significant role in mediating insect behavior. These semiochemicals can act as attractants, repellents, or oviposition deterrents, making them valuable tools in the development of novel pest management strategies and in the study of insect chemical ecology. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs in insect behavior assays.
Note on this compound: While this document is titled for this compound, a significant portion of the detailed research available focuses on its isomer, cis-jasmone ((Z)-jasmone). Due to the close structural and functional relationship between these compounds, and the relative scarcity of public-domain research specifically on this compound as a semiochemical, data and protocols for cis-jasmone are presented here as a valid and informative proxy. This relationship is analogous to the well-studied effects of jasmonic acid and methyl jasmonate in plant defense signaling.[1][2] Researchers are encouraged to consider these protocols as a strong starting point for investigations into this compound, with the expectation of similar, though potentially quantitatively different, effects.
Application Notes
This compound and its analogs have been shown to elicit a range of behavioral responses in various insect orders. The nature of the response is highly species-specific.
Repellent Activity:
Cis-jasmone has demonstrated repellent effects against several aphid species. This makes it a promising candidate for "push-pull" strategies in agriculture, where it can be used to "push" pests away from crops.[3][4]
Attractant Activity:
Conversely, cis-jasmone can act as an attractant for beneficial insects, such as predators and parasitoids of aphids. This "pull" effect can be utilized to enhance biological control of pest populations.[3][5] It has also been found to be an attractant for certain herbivorous insects.
Oviposition Deterrence:
Studies have shown that jasmonates can deter the egg-laying behavior of certain insect species, which is a critical aspect of population control.[6]
Data Presentation
The following tables summarize quantitative data from studies on the behavioral effects of cis-jasmone on various insect species.
Table 1: Repellent and Oviposition Deterrent Effects of Cis-Jasmone on Pest Insects
| Insect Species | Assay Type | Concentration/Dose | Observed Effect | Reference |
| Lettuce Aphid (Nasonovia ribis-nigri) | Laboratory Choice Test | Electrophysiologically active dose | Repellent | [3] |
| Damson-Hop Aphid (Phorodon humuli) | Field Trapping | Slow-release formulation | 34% reduction in trap catches | [5] |
| Cereal Aphids (Sitobion avenae) | Field Trials on Winter Wheat | Sprayed plots | Reduced aphid numbers | [5] |
| Western Flower Thrips (Frankliniella occidentalis) | Leaf Disc Choice Assay | 0.66% solution | 76% Feeding Deterrence Index (FDI), 74% Oviposition Deterrence Index (ODI) in naïve thrips | [6] |
| Potato Aphid (Macrosiphum euphorbiae) | Growth Assay on Treated Plants | Foliar spray | Reduced neonate production | [7] |
| Peach Potato Aphid (Myzus persicae) | Settlement Bioassay on Brassica | Sprayed plants | Significantly lower aphid settlement | [3] |
| Yellow Fever Mosquito (Aedes aegypti) | Landing Assay | Not specified | Significantly fewer landings compared to control | [8] |
Table 2: Attractant Effects of Cis-Jasmone on Beneficial and Other Insects
| Insect Species | Assay Type | Concentration/Dose | Observed Effect | Reference |
| Seven-spot Ladybird (Coccinella septempunctata) | Four-arm Olfactometer | 1 µg on filter paper | Significant attraction (mean observations in treated arm: 4.1 vs. 2.4 in control) | [5] |
| Aphid Parasitoid (Aphidius ervi) | Wind Tunnel Test | Not specified | Attractive to naïve females | [5] |
| Plant Bugs (Neella floridula) | Two-choice Field Bioassay | Not specified | Highly attractive | [9] |
| Parasitoid Wasp (Campoletis chlorideae) | Y-tube Olfactometer & Cage Assays | 1 mg optimal dose | Attractive and increased parasitism rate | [8] |
Experimental Protocols
Electroantennography (EAG) Assay
This protocol is for measuring the olfactory response of an insect antenna to this compound.
Materials:
-
This compound solution of desired concentrations in a high-purity solvent (e.g., hexane or paraffin oil).
-
Solvent control.
-
Live insects (e.g., aphids, moths).
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Dissecting microscope.
-
Fine scissors and forceps.
-
Glass capillaries for electrodes.
-
Conductive gel or saline solution (e.g., Ringer's solution).
-
Stimulus delivery system (purified air stream, Pasteur pipettes with filter paper).
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the chosen solvent to test a range of concentrations. Also, prepare a solvent-only control.
-
Insect Preparation: Anesthetize an insect by cooling. Under a dissecting microscope, carefully excise one antenna at its base.
-
Mounting the Antenna: Place the excised antenna onto a small amount of conductive gel on the EAG probe. The base of the antenna should be in contact with the reference electrode, and the tip inserted into the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.
-
Stimulus Preparation: Apply a known volume (e.g., 10 µl) of an this compound dilution onto a small strip of filter paper and insert it into a Pasteur pipette. Prepare separate pipettes for each concentration and the control.
-
EAG Recording:
-
A continuous stream of purified and humidified air is passed over the mounted antenna.
-
Deliver a puff of air (e.g., 0.5-1 second) through the Pasteur pipette containing the stimulus into the main air stream.
-
Record the resulting electrical potential (depolarization) from the antenna. The response is typically a negative voltage deflection.
-
Present stimuli from the lowest to the highest concentration.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Periodically present the solvent control to ensure the antenna is not responding to the solvent alone.
-
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Subtract the average response to the solvent control from the responses to the this compound dilutions to obtain the net response.
Four-Arm Olfactometer Bioassay
This protocol assesses the preference of a walking insect to different odor sources.
Materials:
-
Four-arm olfactometer with a central choice chamber and four arms extending outwards.[10]
-
Airflow system (pump, flowmeters, activated charcoal filter, humidification flask).
-
Odor sources: this compound solution on filter paper, solvent control, and potentially other attractants/repellents for comparison.
-
Test insects.
Procedure:
-
Apparatus Setup:
-
Clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake in an oven if possible to remove any lingering odors.
-
Connect the airflow system to the four arms, ensuring a constant and equal flow of purified, humidified air through each arm towards the central chamber.[10]
-
-
Odor Preparation: Place a filter paper with a known amount of this compound solution into one of the arms. Place filter papers with the solvent control in the other three arms.
-
Insect Introduction: Release a single insect into the center of the choice chamber.
-
Behavioral Observation: Record the time the insect spends in each of the four odor fields and the central zone over a set period (e.g., 10-15 minutes). An entry into an arm is typically counted when the insect's entire body has crossed a designated line.
-
Replication: Repeat the assay with multiple individual insects. To avoid positional bias, rotate the position of the odor arms between replicates.
-
Data Analysis: Analyze the time spent in each arm and the number of entries into each arm using appropriate statistical tests (e.g., ANOVA or non-parametric equivalents) to determine if there is a significant preference for the this compound-treated arm.
Oviposition Choice Assay
This protocol determines the effect of this compound on the egg-laying preference of female insects.
Materials:
-
Oviposition cages or chambers.
-
Oviposition substrates (e.g., leaf discs, filter paper, artificial diet).
-
This compound solution and solvent control.
-
Gravid female insects.
Procedure:
-
Substrate Preparation:
-
For a choice test, prepare two sets of oviposition substrates. Treat one set with a solution of this compound and the other with the solvent control. Allow the solvent to evaporate completely.
-
For a no-choice test, prepare separate cages with only this compound-treated or control substrates.
-
-
Experimental Setup: Place the treated and control substrates in the oviposition cage, ensuring they are equidistant from the point of insect release.
-
Insect Introduction: Introduce a known number of gravid female insects into the center of the cage.
-
Oviposition Period: Allow the insects to oviposit for a defined period (e.g., 24-48 hours) under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: After the oviposition period, remove the insects and count the number of eggs laid on each substrate.
-
Data Analysis:
-
For choice tests, calculate an Oviposition Preference Index (OPI) = (Number of eggs on treated substrate - Number of eggs on control substrate) / (Total number of eggs). A positive OPI indicates a preference, while a negative OPI indicates deterrence.[11]
-
Use appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test) to determine if there is a significant difference in the number of eggs laid on the treated versus control substrates.
-
Visualizations
Caption: Experimental workflow for insect behavior assays using this compound.
Caption: Putative insect olfactory signaling pathway for this compound perception.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Sensing the Danger Signals: cis-Jasmone Reduces Aphid Performance on Potato and Modulates the Magnitude of Released Volatiles [frontiersin.org]
- 3. Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 5. Aphid antixenosis in cotton is activated by the natural plant defence elicitor cis-jasmone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the molecular mechanism of odorant transduction signaling pathway? - Biology Stack Exchange [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]
Application of Isojasmone in Studying Plant-Insect Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone, specifically the cis-isomer ((Z)-jasmone), is a volatile organic compound naturally emitted by plants. It plays a crucial role in mediating plant-insect interactions, acting as a semiochemical that influences insect behavior and as a signaling molecule that activates plant defense mechanisms. Unlike other jasmonates, such as methyl jasmonate (MeJA), cis-jasmone induces a distinct signaling pathway, offering a more targeted approach for studying and potentially manipulating plant defenses. These application notes provide a comprehensive overview of the use of this compound in research, complete with detailed protocols for key experiments.
Key Applications
-
Induction of Plant Defenses: Treatment with cis-jasmone has been shown to "prime" or directly induce plant defense responses against various insect herbivores. This includes the production of volatile organic compounds (VOCs) that repel pests and the synthesis of anti-feedant compounds.
-
Modulation of Insect Behavior: Cis-jasmone can directly influence insect behavior. It has been demonstrated to be a repellent for several aphid species while simultaneously attracting beneficial insects such as parasitoids and predators.
-
Elucidation of Plant Signaling Pathways: The unique signaling cascade activated by cis-jasmone, which is independent of the canonical jasmonic acid receptor COI1, makes it a valuable tool for dissecting the complexities of plant defense signaling.
Data Presentation
Table 1: Effect of this compound (cis-jasmone) on Herbivore Behavior
| Plant Species | Herbivore Species | This compound Concentration/Application | Observed Effect | Quantitative Result | Citation(s) |
| Triticum aestivum (Wheat) | Sitobion avenae (Grain aphid) | Sprayed with formulated cis-jasmone | Reduced aphid settlement | Significantly fewer alate aphids settled on treated plants over 24 hours. | [1] |
| Triticum aestivum (Wheat) | Sitobion avenae (Grain aphid) | Sprayed with formulated cis-jasmone | Reduced population increase | Intrinsic rate of population increase (rm) was reduced on treated seedlings. | [1] |
| Brassica napus, B. rapa, B. oleracea | Myzus persicae (Peach potato aphid) | Sprayed with cis-jasmone emulsion | Reduced aphid settlement | Mean aphid settlement on treated plants was 1.86 times lower than on control plants. | [2] |
| Solanum tuberosum (Potato) | Macrosiphum euphorbiae (Potato aphid) | Sprayed with cis-jasmone | Reduced fecundity | Adult aphids produced fewer neonates on treated plants compared to untreated plants. | [3] |
| Triticum aestivum (Wheat) | Cereal aphids | Field application of cis-jasmone | Reduced aphid populations | Cis-jasmone applications reduced cereal aphid populations in small-plot experiments over four years. | [1][4] |
Table 2: Attraction of Beneficial Insects to this compound (cis-jasmone) Treated Plants
| Plant Species | Beneficial Insect Species | this compound Treatment | Observed Effect | Quantitative Result | Citation(s) | | --- | --- | --- | --- | --- | | Vicia faba (Bean) | Aphidius ervi (Parasitoid wasp) | Vapor exposure | Increased attraction | Treated plants were more attractive to the parasitoid in a wind tunnel 48 hours after exposure. |[5][6] | | Arabidopsis thaliana | Aphidius ervi (Parasitoid wasp) | Vapor exposure | Increased attraction and foraging | The parasitoid was attracted to treated plants and spent longer foraging on them. |[7] | | Brassica napus, B. rapa, B. oleracea | Diaeretiella rapae (Parasitoid wasp) | Sprayed with cis-jasmone emulsion | Increased foraging time | Parasitoids spent a significantly longer time foraging on treated plants. |[2] |
Table 3: Induction of Volatile Organic Compounds (VOCs) by this compound (cis-jasmone)
| Plant Species | This compound Application | Key Induced VOCs | Citation(s) |
| Vicia faba (Bean) | Vapor exposure | (E)-β-ocimene | [5][6] |
| Triticum aestivum (Wheat) & Hordeum vulgare (Barley) | Vapor exposure (1, 100, and 1x104 ng/µl) | (Z)-3-hexanal, (Z)-3-hexanol, (Z)-3-hexanyl acetate, (Z)-β-ocimene, linalool, β-caryophyllene, (E)-β-farnesene, indole | [4] |
| Zea mays (Maize) | Vapor exposure followed by wounding and JA treatment | Myrcene, DMNT, (E)-(1R,9S)-caryophyllene, (E)-α-bergamotene, (E)-β-farnesene, β-sesquiphellandrene | [7] |
Experimental Protocols
Protocol 1: Laboratory Bioassay for Aphid Repellency
Objective: To assess the repellent effect of cis-jasmone on aphids in a controlled laboratory setting.
Materials:
-
Test plants (e.g., wheat seedlings, Brassica plants)
-
Cis-jasmone (Sigma-Aldrich or similar)
-
Tween 80
-
Deionized water
-
Spray bottle (100 ml)
-
Aphid rearing cages
-
Choice chambers or Y-tube olfactometer
-
Aphids (e.g., Sitobion avenae, Myzus persicae)
Procedure:
-
Preparation of cis-jasmone solution:
-
Prepare a stock emulsion by mixing 25 µl of cis-jasmone with 100 µl of Tween 80 in 100 ml of deionized water.
-
Prepare a blank formulation (control) by mixing 100 µl of Tween 80 in 100 ml of deionized water.
-
-
Plant Treatment:
-
Spray the test plants evenly with the cis-jasmone solution until runoff.
-
Spray the control plants with the blank formulation.
-
Allow the plants to dry for at least 24 hours before use in bioassays.
-
-
Aphid Settlement Bioassay (Choice Test):
-
Place one treated and one control plant at opposite ends of a choice chamber.
-
Release a known number of aphids (e.g., 50) into the center of the chamber.
-
After 24 hours, count the number of aphids settled on each plant.
-
Replicate the experiment at least 10 times.
-
-
Data Analysis:
-
Use a generalized linear model (GLM) with a Poisson or quasi-Poisson distribution to analyze the differences in aphid settlement between treated and control plants.
-
Protocol 2: Field Trial for Aphid Control in Wheat
Objective: To evaluate the efficacy of cis-jasmone in reducing aphid populations under field conditions.
Materials:
-
Wheat field with natural aphid infestation
-
Cis-jasmone
-
Adjuvant (e.g., Tween 80)
-
Backpack sprayer or tractor-mounted boom sprayer
-
Plot markers
-
Hand lens or magnifying glass for aphid counting
Procedure:
-
Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Each block should contain at least two plots: one for the cis-jasmone treatment and one for the control (adjuvant only).
-
Plot size should be appropriate for the application equipment and to minimize spray drift between plots (e.g., 3m x 10m).
-
-
Treatment Application:
-
Prepare the cis-jasmone spray solution at the desired concentration (e.g., based on laboratory bioassay results) with an appropriate adjuvant.
-
Calibrate the sprayer to deliver a consistent volume of spray per unit area.
-
Apply the treatments at a specific crop growth stage (e.g., flag leaf emergence) or when aphid populations reach a predetermined threshold (e.g., 12-15 aphids per foot of row for bird cherry-oat aphid).[8]
-
-
Data Collection:
-
Before treatment application, and at regular intervals after (e.g., 3, 7, and 14 days), assess the aphid population in each plot.
-
Count the number of aphids on a set number of tillers (e.g., 20) at multiple random locations within each plot.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to compare the mean aphid populations between the cis-jasmone and control treatments at each assessment date.
-
Protocol 3: Analysis of Induced Volatile Organic Compounds (VOCs)
Objective: To identify and quantify the VOCs released by plants after treatment with cis-jasmone.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers or air entrainment system with adsorbent traps (e.g., Porapak Q)
-
Glass chambers or bags for enclosing plants
-
Treated and control plants (from Protocol 1)
Procedure:
-
VOC Collection:
-
Enclose a treated or control plant in a glass chamber or oven bag.
-
For air entrainment, pull charcoal-filtered air through the chamber and over an adsorbent trap for a set period (e.g., 24 hours).
-
For SPME, expose the fiber in the headspace around the plant for a defined time.
-
-
GC-MS Analysis:
-
Elute the trapped volatiles from the adsorbent trap with a solvent (e.g., dichloromethane) or thermally desorb the SPME fiber in the GC injection port.
-
Analyze the samples using a GC-MS system with a suitable capillary column (e.g., DB-5).
-
Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and by comparing their retention times with those of authentic standards.
-
-
Data Analysis:
-
Quantify the amount of each VOC by comparing its peak area to that of an internal standard.
-
Use statistical tests (e.g., t-test or ANOVA) to compare the emission of specific VOCs between treated and control plants.
-
Protocol 4: Gene Expression Analysis by RT-qPCR
Objective: To measure the change in expression of defense-related genes in response to cis-jasmone treatment.
Materials:
-
Treated and control plant tissue (e.g., leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR machine and reagents (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue from treated and control plants at specific time points after treatment (e.g., 24 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using gene-specific primers for your target genes (e.g., CYP81D11) and at least two stable reference genes for normalization.
-
Run the qPCR in triplicate for each biological replicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Use statistical tests to determine the significance of any changes in gene expression between treated and control samples.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in plants.
Experimental Workflows
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound (cis-jasmone) is a potent signaling molecule that offers a specific means to investigate and induce plant defenses against insect herbivores. The protocols and data presented here provide a foundation for researchers to explore its application in various plant-insect systems. Further research into the upstream components of the this compound signaling pathway and its practical application in integrated pest management strategies will continue to be valuable areas of study.
References
- 1. cis-Jasmone treatment induces resistance in wheat plants against the grain aphid, Sitobion avenae (Fabricius) (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 3. Exploring the effect of Jasmonic Acid for Aphids control for improving the yield of Triticum aestivum varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aphid Populations in Wheat // Integrated Crop and Pest Management News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
Application Notes and Protocols for Isojasmone as a Repellent for Aphids and Other Herbivorous Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone and its related compounds, particularly cis-jasmone, have emerged as potent semiochemicals in the management of herbivorous insects. These compounds exhibit a dual mode of action: they can act as direct repellents to insects like aphids and also as elicitors of plant defense mechanisms. When applied to plants, cis-jasmone can induce the emission of a blend of volatile organic compounds (VOCs) that deter herbivory and attract natural enemies of pests.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in the repellent properties of this compound, with a focus on aphids.
Note on this compound vs. cis-Jasmone: The majority of detailed scientific studies on aphid repellency have been conducted with cis-jasmone. Commercial this compound is often a mixture of isomers, including 2-hexyl-2-cyclopenten-1-one and 2-hexylidene cyclopentanone.[3] While the biological activity of specific this compound mixtures may vary, the data for cis-jasmone provides a strong foundation for research and development in this area.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hexyl-2-cyclopenten-1-one | [3] |
| Molecular Formula | C₁₁H₁₈O | [3] |
| Molecular Weight | 166.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Floral, jasmine, fruity, herbaceous | [4] |
| Boiling Point | 219 to 238 °C | [6] |
| Specific Gravity | 0.912 to 0.924 @ 25 °C | [4][5] |
| Refractive Index | 1.470 to 1.480 @ 20 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and hexane. | [3][5] |
Application Notes
Mechanism of Action
The repellent effect of cis-jasmone is multifaceted:
-
Direct Repellency: cis-Jasmone is perceived by the olfactory system of aphids, activating receptors on their antennae and eliciting an avoidance response.[7] This has been demonstrated in laboratory-based choice tests where aphids actively move away from sources of cis-jasmone.[8]
-
Induced Plant Defenses: Application of cis-jasmone to plants triggers a signaling cascade that leads to the production and release of a variety of defense-related VOCs.[2][9] This blend of volatiles makes the plant less attractive and less suitable for settling and feeding by aphids.[1] The induced defense response can have a long-lasting effect, providing protection for an extended period after application.[10]
Efficacy Against Aphids and Other Herbivorous Insects
cis-Jasmone has demonstrated efficacy against a range of economically important aphid species:
-
Grain Aphid (Sitobion avenae): In olfactometer bioassays, cis-jasmone is repellent to winged S. avenae.[1] Field trials have shown that applications of cis-jasmone can lead to reduced populations of cereal aphids in wheat.[1][8]
-
Peach-Potato Aphid (Myzus persicae): Treatment of various brassica cultivars with cis-jasmone significantly reduced the settlement of M. persicae.[11][12] This effect is likely due to changes in the volatile profile of the treated plants.[11]
-
Potato Aphid (Macrosiphum euphorbiae): cis-Jasmone treatment of potato plants makes them repellent to winged M. euphorbiae.[9][13] Furthermore, it negatively impacts the performance of aphids that do settle, leading to reduced production of nymphs and a lower intrinsic rate of population increase.[10][13]
-
Damson-Hop Aphid (Phorodon humuli): Field experiments have shown that the slow release of cis-jasmone can reduce the number of damson-hop aphids caught in traps.[8]
Beyond aphids, the induction of plant defenses by cis-jasmone can have broader effects on the insect community, including attracting beneficial insects such as parasitoids that prey on aphids.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of cis-jasmone on aphid behavior and performance from various studies.
Table 1: Repellent Effects of cis-Jasmone on Aphid Behavior
| Aphid Species | Bioassay Type | Key Finding | Reference |
| Nasonovia ribis-nigri | Four-arm olfactometer | Significantly repellent; mean time in treated arm was 0.5 min vs. 2.1 min in control arms. | [8] |
| Phorodon humuli | Field trapping | 34% reduction in aphid catches in traps with cis-jasmone. | [8] |
| Sitobion avenae | Olfactometer | Repellent to winged aphids. | [1] |
| Myzus persicae | Settlement bioassay | Aphid settlement on treated plants was 1.86 times lower than on control plants across six brassica cultivars. | [11] |
| Macrosiphum euphorbiae | Four-arm olfactometer | Plants treated with cis-jasmone and subsequently infested with aphids were the most repellent to winged aphids. | [9] |
Table 2: Effects of cis-Jasmone Treatment on Aphid Performance and Population Growth
| Aphid Species | Host Plant | Performance Metric | Result | Reference |
| Sitobion avenae | Wheat | Population in field plots | Aphid numbers were consistently lower on treated plots. At population peak, a mean of 41.01 aphids on treated tillers vs. 66.82 on control. | [8] |
| Sitobion avenae | Wheat | Intrinsic rate of population increase (rₘ) | Reduced on cis-jasmone treated seedlings. | [1] |
| Myzus persicae | Brassica | Nymph production (48h) | 46% reduction on treated plants (14.03 nymphs) compared to control (26.15 nymphs). | [12] |
| Macrosiphum euphorbiae | Potato | Nymph production (24h) | Fewer nymphs produced on treated plants. | [10] |
| Macrosiphum euphorbiae | Potato | Nymph survival (7 days) | Significantly lower on treated plants. | [10] |
| Macrosiphum euphorbiae | Potato | Intrinsic rate of population increase (rₘ) | Significantly reduced on treated plants. | [10] |
Experimental Protocols
Protocol 1: Four-Arm Olfactometer Bioassay for Aphid Repellency
This protocol is designed to assess the behavioral response of winged aphids to volatiles from plants treated with this compound.
Materials:
-
Four-arm olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
Glass chambers for holding plants
-
Winged aphids (e.g., Myzus persicae)
-
Test plants (e.g., brassica seedlings)
-
This compound formulation (e.g., aqueous emulsion)
-
Control solution (blank formulation)
-
Timer
Procedure:
-
Plant Treatment: Spray test plants with the this compound formulation and control plants with the blank formulation 24-48 hours before the bioassay. Keep treated and control plants in separate, well-ventilated areas.
-
Olfactometer Setup: Connect the four arms of the olfactometer to the glass chambers. Place a cis-jasmone-treated plant in one chamber and control plants or empty chambers for the other three arms.
-
Airflow: Establish a constant, purified, and humidified airflow through each arm of the olfactometer (e.g., 400 mL/min).
-
Aphid Introduction: Release a single winged aphid at the center of the olfactometer arena.
-
Observation: Record the time the aphid spends in each arm of the olfactometer over a set period (e.g., 15 minutes). An aphid is considered to be in an arm once it crosses a defined line.
-
Replication: Repeat the experiment with multiple individual aphids (e.g., 20-30 replicates). Rotate the position of the treatment and control arms between replicates to avoid positional bias.
-
Data Analysis: Analyze the time spent in each arm and the first choice of the aphids using appropriate statistical tests (e.g., ANOVA or chi-squared test). A significant preference for the control arms over the treatment arm indicates repellency.
Protocol 2: Electroantennography (EAG) for Assessing Aphid Antennal Response
EAG measures the overall electrical response of an aphid's antenna to an odorant, providing evidence of olfactory detection.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Microscope
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Kaissling saline)
-
Adult aphids
-
This compound solution in a solvent (e.g., hexane)
-
Solvent control (hexane)
-
Odor delivery system (Pasteur pipette with filter paper)
-
Purified, humidified air stream
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine point and fill them with the electrolyte solution.
-
Antenna Preparation: Excise an antenna from a live aphid at the base.
-
Mounting: Mount the excised antenna between the two electrodes. The recording electrode makes contact with the tip of the antenna, and the reference electrode is placed at the base.
-
Odor Stimulus Preparation: Apply a known amount of the this compound solution (e.g., 10 µg) onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control pipette in the same way.
-
Stimulation and Recording: Deliver a puff of air through the pipette, passing over the antenna. The continuous, purified air stream carries the odorant to the antenna.
-
Signal Acquisition: Record the resulting depolarization (EAG response) in millivolts (mV).
-
Controls and Replication: Alternate between the this compound stimulus and the solvent control to obtain a differential response. Use multiple antennae for replication.
-
Data Analysis: Measure the amplitude of the EAG response for both the stimulus and the control. A significantly larger response to this compound compared to the solvent indicates that the compound is detected by the aphid's olfactory system.
Protocol 3: Field Trial for Evaluating cis-Jasmone Efficacy
This protocol outlines a small-plot field trial to assess the effect of cis-jasmone on aphid populations under more realistic conditions.
Materials:
-
Crop plants (e.g., winter wheat)
-
cis-Jasmone emulsifiable concentrate
-
Spraying equipment
-
Plot markers
-
Randomized complete block design layout
-
Aphid counting tools (e.g., hand lens, collection trays)
Procedure:
-
Plot Setup: Establish small plots (e.g., 3m x 3m) in a randomized complete block design with several replicate blocks.
-
Application: Apply the cis-jasmone formulation to the treatment plots at a specified rate and timing (e.g., during the period of aphid colonization). Spray control plots with the blank formulation.
-
Aphid Monitoring: At regular intervals (e.g., weekly) after application, count the number of aphids on a set number of plants or tillers (e.g., 20 tillers) per plot.
-
Data Collection: Continue monitoring throughout the aphid season. Also, note the presence of natural enemies.
-
Data Analysis: Analyze the aphid population data over time using repeated measures ANOVA or a similar statistical method to determine if the cis-jasmone treatment significantly reduced aphid numbers compared to the control.
Visualizations
References
- 1. cis-Jasmone treatment induces resistance in wheat plants against the grain aphid, Sitobion avenae (Fabricius) (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Buy this compound (EVT-364660) | 11050-62-7 [evitachem.com]
- 4. This compound [flavscents.com]
- 5. This compound | C11H16O | CID 61531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 95-41-0 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. cis-Jasmone Elicits Aphid-Induced Stress Signalling in Potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 12. Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Attracting Beneficial Insects with Isojasmone in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone, a volatile organic compound and an isomer of jasmone, plays a significant role in plant defense mechanisms. It is a key signaling molecule in the jasmonate pathway, which is involved in mediating plant responses to herbivory and pathogen attacks. In agricultural research, this compound, particularly the cis-isomer (cis-jasmone), has emerged as a promising tool for integrated pest management (IPM). It functions as a semiochemical that can repel herbivorous pests while simultaneously attracting their natural enemies, the beneficial insects. This dual action makes it a valuable component in developing sustainable pest control strategies.
These application notes provide a comprehensive overview of the use of this compound in attracting beneficial insects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Data Presentation
The following tables summarize the quantitative effects of cis-jasmone on various beneficial and pest insects as reported in agricultural research studies.
Table 1: Attraction of Beneficial Insects to cis-Jasmone
| Beneficial Insect | Experimental Setup | Treatment | Control | Observation | Result | Citation |
| Coccinella septempunctata (Seven-spot ladybird) | Four-arm olfactometer | Airflow with cis-jasmone | Airflow without cis-jasmone | Mean number of observations in arm | 4.1 ± 1.55 | 2.4 ± 0.69 |
| Aphidius ervi (Aphid parasitoid) | Single-choice wind tunnel | Filter paper with 10 µg cis-jasmone in hexane | Filter paper with 10 µl hexane | Percentage of females attracted | 65% | 25% |
| Diaeretiella rapae (Aphid parasitoid) | Foraging bioassay on Brassica plants | Plants sprayed with cis-jasmone | Plants sprayed with blank formulation | Mean foraging time (seconds) | Significantly longer on treated plants | - |
Table 2: Repellent Effect of cis-Jasmone on Pest Insects
| Pest Insect | Experimental Setup | Treatment | Control | Observation | Result | Citation |
| Myzus persicae (Peach potato aphid) | Settlement bioassay on Brassica plants | Plants sprayed with cis-jasmone | Plants sprayed with blank formulation | Aphid settlement | Significantly lower on treated plants | - |
| Cereal aphids | Field trials on winter wheat | Plots sprayed with cis-jasmone | Untreated plots | Mean number of aphids per 60 tillers | 41.01 | 66.82 |
| Phorodon humuli (Damson-hop aphid) | Field trapping with yellow water traps | Traps with slow release of cis-jasmone | Untreated traps | Total number of aphids caught | 122 | 184 (34% reduction) |
Signaling Pathway
cis-Jasmone is a plant-derived signaling molecule that can induce plant defense mechanisms. When a plant is exposed to cis-jasmone, it can trigger a signaling cascade that leads to the production of various volatile organic compounds (VOCs). These induced VOCs can have a dual effect: repelling pests and attracting beneficial insects.
Figure 1: Simplified signaling pathway of cis-jasmone induced plant defense.
Experimental Protocols
Wind Tunnel Bioassay for Insect Behavioral Response
This protocol outlines a standard procedure to evaluate the behavioral response of beneficial insects to this compound in a controlled laboratory setting.
Materials:
-
Wind tunnel (e.g., 1.5 m long, 0.5 m diameter) with a variable speed fan
-
Charcoal-filtered air source
-
Controlled lighting (e.g., dim red light for nocturnal insects)
-
Anemometer
-
Humidifier and temperature control system
-
Video recording equipment
-
Release cages for insects
-
This compound (high purity)
-
Solvent (e.g., hexane, HPLC grade)
-
Filter paper strips
-
Beneficial insects (e.g., Coccinella septempunctata, Aphidius ervi) of known age and mating status
Procedure:
-
Preparation:
-
Set the wind tunnel parameters: air speed (e.g., 0.3 m/s), temperature (e.g., 22-25°C), and relative humidity (e.g., 50-60%).
-
Prepare a stock solution of this compound in the chosen solvent. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 ng/µl).
-
Apply a standard volume (e.g., 10 µl) of the this compound solution or the solvent control to a filter paper strip. Allow the solvent to evaporate completely.
-
Place the treated filter paper at the upwind end of the wind tunnel.
-
-
Acclimatization:
-
Place the beneficial insects individually in release cages and allow them to acclimatize to the experimental conditions for at least 30 minutes.
-
-
Bioassay:
-
Introduce a single insect into the downwind end of the wind tunnel.
-
Record the insect's behavior for a set period (e.g., 5 minutes). Key behaviors to score include:
-
Activation (walking or flying)
-
Take-off
-
Oriented flight upwind
-
Landing on the odor source
-
-
-
Data Analysis:
-
For each concentration and the control, calculate the percentage of insects exhibiting each key behavior.
-
Use appropriate statistical tests (e.g., Chi-square test) to compare the responses to this compound and the control.
-
Figure 2: Experimental workflow for a wind tunnel bioassay.
Electroantennography (EAG) for Olfactory Response
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.
Materials:
-
EAG system (amplifier, data acquisition unit)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
This compound (high purity)
-
Solvent (e.g., hexane)
-
Air stimulus controller
-
Charcoal-filtered and humidified air stream
-
Insect of interest
Procedure:
-
Antenna Preparation:
-
Immobilize the insect.
-
Excise one antenna at the base.
-
Mount the antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.
-
-
Stimulus Delivery:
-
Prepare a dilution series of this compound in the solvent.
-
Apply a known amount of the solution to a piece of filter paper and insert it into a Pasteur pipette.
-
A puff of purified air is passed through the pipette, delivering the this compound stimulus into a continuous, humidified airstream flowing over the antenna.
-
-
Recording:
-
Record the baseline electrical potential of the antenna.
-
Deliver a puff of the this compound stimulus and record the resulting depolarization (EAG response).
-
Deliver a puff of the solvent control to ensure the response is to the this compound.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each concentration.
-
Normalize the responses to a standard compound if necessary.
-
Generate a dose-response curve to determine the sensitivity of the antenna to this compound.
-
Field Application of cis-Jasmone
This protocol provides a general guideline for the application of cis-jasmone in an agricultural field setting to attract beneficial insects.
Materials:
-
cis-Jasmone (technical grade)
-
Non-ionic surfactant (e.g., Ethylan BV)
-
Water
-
Sprayer (e.g., backpack sprayer or tractor-mounted sprayer)
-
Personal protective equipment (PPE)
Formulation:
-
Prepare an aqueous emulsion of cis-jasmone. A common formulation is a 0.1% aqueous solution of a non-ionic surfactant.[1]
Application Rate:
-
A typical application rate is 50 g of cis-jasmone per hectare (g/ha).[1]
Procedure:
-
Timing:
-
Apply cis-jasmone preventatively, before pest populations become established, or at the first sign of pest activity.
-
Consider the life cycle of the target beneficial insects to time the application for when they are most active.
-
-
Application:
-
Calibrate the sprayer to deliver the desired volume of the emulsion per hectare.
-
Ensure thorough coverage of the plant foliage.
-
Apply during cooler parts of the day (early morning or late evening) to minimize evaporation.
-
-
Monitoring:
-
After application, monitor the populations of both beneficial and pest insects using standard methods such as yellow sticky traps, sweep netting, or direct observation.
-
Compare the insect populations in the treated areas with those in untreated control areas.
-
Conclusion
This compound, particularly cis-jasmone, presents a promising avenue for the development of environmentally benign pest management strategies. By repelling pests and attracting their natural enemies, it can help to restore ecological balance in agricultural systems. The protocols and data presented here provide a foundation for researchers to further explore and optimize the use of this compound in various cropping systems. Further research is needed to determine the optimal formulations, application timings, and long-term effects of this compound on non-target organisms and the broader agroecosystem.
References
Application Notes and Protocols for Investigating the Induction of Plant Volatiles by Isojasmone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone, a structural analog of jasmonic acid, is a key signaling molecule in plants, mediating responses to various biotic and abiotic stresses.[1][2][3][4] A significant outcome of the jasmonate signaling cascade is the production and emission of a diverse array of plant volatiles. These volatile organic compounds (VOCs) play crucial roles in direct defense against herbivores and pathogens, as well as in indirect defense by attracting natural enemies of herbivores. Understanding the mechanisms by which this compound induces these volatile emissions is critical for developing novel strategies in crop protection and for the potential discovery of new pharmacologically active compounds.
These application notes provide a comprehensive overview and detailed protocols for investigating the induction of plant volatiles following this compound treatment. The included methodologies cover this compound application, collection and analysis of induced volatiles, and analysis of gene expression, providing a robust framework for researchers in plant science and drug development.
Data Presentation: Quantitative Induction of Plant Volatiles by Jasmonates
The following tables summarize the quantitative effects of jasmonate treatment on the emission of various classes of plant volatiles, as reported in the literature. While specific data for this compound is limited, the data for the closely related methyl jasmonate (MeJA) and cis-jasmone provide a strong predictive framework for the expected effects of this compound.
Table 1: Induction of Terpene Volatiles by Methyl Jasmonate (MeJA) Treatment in Norway Spruce
| Volatile Compound | Fold Increase After MeJA Treatment | Reference |
| Linalool | >100-fold | [5] |
| (E)-β-farnesene | >30-fold | [5] |
| Total Monoterpenes | 2.2-fold | [5] |
| Total Sesquiterpenes | ~30-fold | [5] |
Table 2: Induction of Volatile Organic Compounds (VOCs) by cis-Jasmone (CJ) in Potato
| Volatile Class | Effect of CJ Treatment | Reference |
| Alcohols | Significantly Increased | [6] |
| Benzenoids | Significantly Increased | [6] |
| Homoterpenes | Significantly Increased | [6] |
| Ketones | Significantly Increased | [6] |
| Sesquiterpenes | Significantly Increased | [6] |
Table 3: Biphasic Emission of Volatiles from Cucumber after Methyl Jasmonate (MeJA) Treatment
| Volatile Class | Early Phase Peak (0.1-1 h) | Late Phase Peak (15-25 h) | Reference |
| Lipoxygenase (LOX) pathway volatiles | Present | Secondary emission burst | [7] |
| Monoterpenes | Absent | Present | [7] |
| Sesquiterpenes | Absent | Present | [7] |
Experimental Protocols
Protocol 1: this compound Treatment of Plants
Objective: To induce the jasmonate signaling pathway and subsequent volatile production in a controlled manner.
Materials:
-
This compound solution (e.g., 1 mM in a 0.1% Tween 20 solution)
-
Control solution (0.1% Tween 20)
-
Spray bottles
-
Growth chambers or greenhouse with controlled environmental conditions (temperature, humidity, photoperiod)
-
Plant species of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana, crop species)
Procedure:
-
Plant Growth: Grow plants to the desired developmental stage under controlled conditions. A common stage for treatment is 4-6 weeks old.
-
Acclimatization: Acclimate the plants in the treatment environment for at least 24 hours prior to this compound application.
-
This compound Application:
-
Prepare a fresh solution of this compound at the desired concentration. A typical starting concentration is 1 mM.
-
Evenly spray the foliage of the treatment group with the this compound solution until runoff.
-
Spray the control group with the control solution.
-
Ensure complete coverage of the adaxial and abaxial leaf surfaces.
-
-
Incubation: Place the treated and control plants back into the growth chamber. The induction of volatiles is time-dependent, with some compounds being released within hours and others after several days.
Protocol 2: Collection of Plant Volatiles
Objective: To capture the volatile organic compounds emitted from this compound-treated and control plants.
Materials:
-
Volatile collection chambers (e.g., glass desiccators, Tedlar bags)
-
Vacuum pump
-
Flowmeter
-
Volatile collection traps (e.g., tubes containing an adsorbent like Porapak Q or Tenax TA)
-
Purified air source (e.g., charcoal-filtered)
Procedure:
-
Chamber Setup: Place individual plants (or a group of plants) inside the volatile collection chambers.
-
Airflow: Create a push-pull system where purified air is pushed into the chamber at a controlled rate (e.g., 1 L/min) and pulled out through the volatile collection trap at a slightly lower rate (e.g., 0.8 L/min) to maintain positive pressure.
-
Volatile Collection:
-
Attach the volatile collection trap to the outlet of the chamber.
-
Collect volatiles for a defined period. Collection times can range from a few hours to 24 hours, depending on the expected emission rates.
-
-
Sample Storage: After collection, seal the traps and store them at 4°C until analysis.
Protocol 3: GC-MS Analysis of Plant Volatiles
Objective: To separate, identify, and quantify the collected plant volatiles.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Helium carrier gas
-
Thermal desorber (if using adsorbent traps) or solvent for elution (e.g., hexane)
-
Internal standard (e.g., n-octane) for quantification
Procedure:
-
Sample Introduction:
-
Thermal Desorption: Place the adsorbent trap in a thermal desorber unit connected to the GC inlet. The trapped volatiles are heat-desorbed and transferred to the GC column.
-
Solvent Elution: Elute the trapped volatiles from the adsorbent with a small volume of an appropriate solvent (e.g., hexane). Inject an aliquot of the eluate into the GC inlet.
-
-
GC Separation:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to separate compounds based on their boiling points.
-
-
MS Detection and Analysis:
-
Ionization: Use electron impact (EI) ionization.
-
Mass Range: Scan a mass range appropriate for the expected volatiles (e.g., m/z 35-350).
-
Identification: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention times to those of authentic standards.
-
Quantification: Quantify the amount of each volatile by comparing its peak area to the peak area of the internal standard.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of genes involved in volatile biosynthesis pathways following this compound treatment.
Materials:
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., terpene synthases, lipoxygenases) and reference genes (e.g., actin, ubiquitin)
Procedure:
-
Sample Collection and RNA Extraction:
-
At various time points after this compound treatment, harvest leaf tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Quantitative RT-PCR:
-
Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Volatile Terpene Biosynthesis and Diurnal Emission by Methyl Jasmonate in Foliage of Norway Spruce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl jasmonate-induced emission of biogenic volatiles is biphasic in cucumber: a high-resolution analysis of dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Isojasmone-Based Pest Management Strategies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isojasmone, a volatile organic compound belonging to the jasmonate family, holds significant promise for the development of novel and sustainable pest management strategies. Jasmonates are well-documented as key signaling molecules in plant defense against herbivores. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound for pest control. While research directly on this compound is emerging, extensive data on its isomer, cis-jasmone, provides a strong foundation for developing this compound-based approaches. This document leverages the existing knowledge on cis-jasmone to propose methodologies and frameworks for evaluating this compound's efficacy and mechanism of action.
Mechanism of Action: Jasmonate Signaling Pathway
When a plant is attacked by an herbivore, a signaling cascade is initiated, leading to the production of various defense compounds, including jasmonates. The perception of herbivore-induced damage triggers the synthesis of jasmonic acid (JA), which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[1] JA-Ile binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins.[1][2] This degradation releases transcription factors, such as MYC2, which in turn activate the expression of genes involved in plant defense.[1][3] These defense responses can be direct, such as the production of toxic proteins and secondary metabolites, or indirect, involving the release of volatile organic compounds that attract natural enemies of the herbivores.[3]
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Isojasmone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Isojasmone.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during key stereoselective reactions employed in the synthesis of this compound.
Nazarov Cyclization
Question: My Nazarov cyclization to form the cyclopentenone core of this compound is resulting in low yields and a mixture of regioisomers. How can I improve this?
Answer:
Low yields and poor regioselectivity are common challenges in the Nazarov cyclization. Here are several troubleshooting strategies:
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Strong Lewis acids like FeCl₃, BF₃·OEt₂, or AlCl₃ are often required in stoichiometric amounts to promote the reaction. If you are using catalytic amounts, consider increasing the loading. Substrate coordination to the Lewis acid is crucial for the conrotatory 4π-electrocyclization.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (DCM) or toluene are commonly used. Experimenting with different solvents may be beneficial.
-
Temperature Control: Nazarov cyclizations can be sensitive to temperature. While heating is often necessary, excessive heat can lead to side reactions and decomposition. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
-
Substrate Design (Silicon-Directed Nazarov Cyclization): To control regioselectivity of the elimination step, consider a silicon-directed approach. By placing a trimethylsilyl (TMS) group on the vinyl moiety, the elimination of the silyl group will direct the position of the double bond in the final product, preventing the formation of regioisomers.
Potential Side Reactions and Solutions:
| Side Reaction | Cause | Suggested Solution |
| Polymerization | Strong acid catalysis and high temperatures. | Use a milder Lewis acid, lower the reaction temperature, or reduce the reaction time. |
| Incomplete Cyclization | Insufficient activation of the dienone. | Increase the stoichiometry or strength of the Lewis acid. Ensure anhydrous reaction conditions. |
| Formation of undesired regioisomers | Non-selective proton elimination from the oxyallyl cation intermediate. | Employ a silicon-directed Nazarov strategy. |
Pauson-Khand Reaction (PKR)
Question: I am attempting an intramolecular Pauson-Khand reaction to construct the bicyclic core for an this compound precursor, but the reaction is sluggish and gives low yields. What can I do to optimize it?
Answer:
The intramolecular Pauson-Khand reaction is a powerful tool, but its efficiency can be influenced by several factors. Here are some troubleshooting tips:
-
Cobalt Source and Activation: The most common cobalt source is dicobalt octacarbonyl (Co₂(CO)₈). Ensure you are using a fresh, high-quality reagent as it can decompose upon storage. The reaction often requires thermal activation to promote the formation of the key cobalt-alkyne complex.
-
Promoters/Additives: To accelerate the reaction and allow for milder reaction conditions, consider the use of promoters. N-oxides, such as N-methylmorpholine-N-oxide (NMO) or trimethylamine-N-oxide (TMANO), are widely used and can significantly improve yields and reaction times.
-
Solvent Choice: The choice of solvent can impact the reaction. While ethereal solvents like THF or coordinating solvents like acetonitrile can sometimes be effective, non-coordinating solvents like toluene or hexane are often preferred to avoid inhibition of the cobalt catalyst.
-
Carbon Monoxide (CO) Pressure: While the reaction generates CO in situ from the decomposition of the cobalt carbonyl complex, in some cases, applying an external pressure of CO can improve the yield by preventing catalyst decomposition.
Troubleshooting Low Yields in PKR:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficient temperature. | Use fresh Co₂(CO)₈; Gradually increase the reaction temperature; Add a promoter like NMO. |
| Formation of byproducts | Side reactions of the starting enyne. | Optimize reaction temperature and time; Ensure inert atmosphere to prevent oxidation. |
| Poor diastereoselectivity | Inherent substrate bias or non-optimal reaction conditions. | Modify the substrate to introduce a directing group; Screen different solvents and temperatures. |
Chiral Auxiliary-Mediated Synthesis
Question: I am using an Evans chiral auxiliary to introduce stereochemistry in my this compound synthesis, but I am facing problems with the cleavage of the auxiliary without racemization of the product. What are the best practices?
Answer:
Cleavage of chiral auxiliaries without affecting the newly created stereocenter is a critical step. Here are some guidelines to minimize the risk of racemization:
-
Choice of Cleavage Conditions: The choice of cleavage reagent is paramount. For Evans oxazolidinone auxiliaries, common methods include:
-
Hydrolysis (for carboxylic acids): Lithium hydroxide (LiOH) in a mixture of THF and water is a standard method. To avoid racemization of α-stereocenters, the reaction should be performed at low temperatures (e.g., 0 °C).
-
Reductive Cleavage (for aldehydes): Diisobutylaluminium hydride (DIBAL-H) can be used to reductively cleave the auxiliary to furnish the corresponding aldehyde.
-
Transesterification (for esters): Using a Lewis acid like titanium(IV) isopropoxide with an alcohol can yield the corresponding ester.
-
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to ensure complete cleavage without prolonged exposure to the reaction conditions, which could increase the risk of racemization.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove the cleaved auxiliary and any remaining reagents. The chiral auxiliary can often be recovered and recycled.
Common Issues and Solutions:
| Issue | Cause | Suggested Solution |
| Racemization of the product | Harsh cleavage conditions (high temperature, strong acid/base). | Use milder cleavage reagents and lower reaction temperatures. Minimize reaction time. |
| Incomplete cleavage | Insufficient reagent or reaction time. | Increase the equivalents of the cleavage reagent or extend the reaction time while carefully monitoring for racemization. |
| Low recovery of the chiral auxiliary | Degradation of the auxiliary during cleavage or work-up. | Optimize the work-up procedure to ensure efficient extraction and purification of the auxiliary. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?
A1: The primary challenges include:
-
Controlling the formation of the cyclopentenone ring: Reactions like the Nazarov cyclization can lead to mixtures of regioisomers if not properly controlled.
-
Establishing the stereocenter on the cyclopentenone ring: This often requires the use of chiral catalysts or auxiliaries, which can be expensive and require careful optimization.
-
Controlling the geometry of the exocyclic double bond: Depending on the synthetic route, controlling the E/Z selectivity of the side-chain double bond can be challenging.
-
Separation of stereoisomers: If a mixture of stereoisomers is formed, their separation can be difficult and may require specialized chromatographic techniques.
Q2: How can I purify a mixture of this compound stereoisomers?
A2: The purification of stereoisomers of this compound typically relies on chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating enantiomers. For diastereomers, separation can often be achieved using standard silica gel column chromatography or normal-phase HPLC, as diastereomers have different physical properties.
Q3: Are there any biocatalytic methods for the stereoselective synthesis of this compound?
A3: While traditional chemical synthesis is more established, biocatalytic approaches are gaining interest. These methods can offer high stereoselectivity under mild reaction conditions. Enzymes like lipases can be used for the kinetic resolution of racemic intermediates in the synthesis of this compound precursors. Research in this area is ongoing to develop more direct and efficient biocatalytic routes.
Section 3: Data Presentation
Table 1: Comparison of Stereoselective Methods for Cyclopentenone Ring Formation
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Key Challenges |
| Asymmetric Nazarov Cyclization | Chiral Lewis Acid (e.g., Cu(II)-Box) | 60-85 | 80-95% ee | Substrate scope can be limited; catalyst loading can be high. |
| Intramolecular Pauson-Khand | Co₂(CO)₈, Chiral Ligand | 50-80 | 70-90% de | Stoichiometric use of toxic cobalt reagents; high temperatures often required. |
| Asymmetric Michael Addition | Organocatalyst (e.g., Proline) | 70-95 | 90-99% ee | Substrate dependent; optimization of reaction conditions is crucial. |
Note: The presented data are typical ranges and can vary significantly based on the specific substrate and reaction conditions.
Section 4: Experimental Protocols
Protocol: Asymmetric Michael Addition using a Chiral Amine Catalyst
This protocol describes a general procedure for the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a key step in a potential route to a chiral this compound precursor.
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Nucleophile (e.g., a malonate derivative, 1.2 mmol)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine catalyst.
-
Add the anhydrous solvent and stir the solution at room temperature.
-
Add the α,β-unsaturated aldehyde to the solution and stir for 10 minutes.
-
Add the nucleophile dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Section 5: Mandatory Visualizations
Improving the yield and purity of synthetic Isojasmone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Isojasmone. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help improve the yield and purity of your synthetic preparations.
Troubleshooting Guide: Common Issues in this compound Synthesis
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly through aldol condensation routes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO₂. 2. Insufficiently Strong Base: The chosen base may not be strong enough to efficiently deprotonate the ketone starting material to form the necessary enolate. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use Fresh Catalyst: Always use freshly prepared or properly stored base. 2. Select a Stronger Base: Consider using a stronger base like sodium ethoxide or potassium tert-butoxide. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For many aldol condensations, temperatures between room temperature and 50°C are effective. |
| Low Yield of this compound | 1. Reversible Reaction: The aldol condensation can be reversible, leading to an equilibrium that does not favor the product. 2. Competing Self-Condensation: The ketone starting material (e.g., 2-methylcyclopent-2-en-1-one) can react with itself. 3. Inefficient Purification: Product loss during workup and purification steps. | 1. Remove Water: If the reaction produces water, its removal (e.g., using a Dean-Stark trap) can drive the equilibrium towards the product. 2. Slow Addition of Ketone: Add the ketone slowly to the reaction mixture containing the aldehyde and the base. This keeps the enolate concentration low and favors the reaction with the aldehyde. 3. Optimize Purification: Minimize transfer steps and use appropriate purification techniques. Fractional distillation under reduced pressure is often effective for purifying this compound. |
| Formation of Multiple Products (Low Purity) | 1. Multiple Enolates: If the ketone has multiple alpha-hydrogens, different enolates can form, leading to isomeric products. 2. Cannizzaro Reaction: If an aldehyde with no alpha-hydrogens is used in the presence of a strong base, it can undergo a disproportionation reaction. 3. Polymerization of Aldehyde: Aldehydes, especially in the presence of base, can polymerize. | 1. Use a Directed Aldol Strategy: Pre-form the desired enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures before adding the aldehyde. 2. Control Stoichiometry and Temperature: Use a slight excess of the aldehyde and maintain a controlled temperature to minimize the Cannizzaro reaction. 3. Slow Aldehyde Addition: Add the aldehyde slowly to the reaction mixture to keep its concentration low and reduce the likelihood of polymerization. |
| Product is a Dark Oil or Tar | 1. Product Degradation: The product may be unstable under the reaction conditions, especially at high temperatures or with prolonged reaction times. 2. Side Reactions: Extensive side reactions leading to high molecular weight byproducts. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a Milder Base: A very strong base can sometimes promote side reactions. Consider using a weaker base if feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound involves a base-catalyzed aldol condensation between a cyclopentenone derivative (like 2-methylcyclopent-2-en-1-one) and an aldehyde (such as pentanal). Variations of this method, including the Robinson annulation, are also employed to construct the cyclopentenone ring system.[1][2]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q3: What are the typical impurities I might encounter, and how can I identify them?
A3: Common impurities include unreacted starting materials, self-condensation products of the ketone, and isomers of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying these impurities.[3][4] By comparing the mass spectra of the peaks in your chromatogram to a library of known compounds, you can identify the main product and the byproducts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also provide valuable structural information about the impurities if they can be isolated.[5][6]
Q4: What is the best method for purifying synthetic this compound?
A4: For laboratory-scale preparations, fractional distillation under reduced pressure is often the most effective method for purifying this compound, which is a liquid at room temperature.[7] This technique separates compounds based on their boiling points. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can also be used.
Q5: My yield is consistently low. What are the most critical parameters to optimize?
A5: The choice of base, solvent, reaction temperature, and reaction time are all critical parameters that can significantly impact the yield.[8][9] It is often beneficial to perform a series of small-scale optimization reactions, varying one parameter at a time, to identify the optimal conditions for your specific reaction. For example, screening different bases (e.g., NaOH, KOH, NaOEt) and solvents (e.g., ethanol, methanol, THF) can lead to significant improvements in yield.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound synthesis via aldol condensation. The data is compiled from various literature sources and represents typical outcomes.
Table 1: Effect of Base Catalyst on this compound Yield
| Base Catalyst | Concentration (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Hydroxide (NaOH) | 10 | Ethanol | 25 | 60-70 |
| Potassium Hydroxide (KOH) | 10 | Methanol | 25 | 65-75 |
| Sodium Ethoxide (NaOEt) | 15 | Ethanol | 0 to 25 | 75-85 |
| Potassium tert-Butoxide (t-BuOK) | 15 | THF | 0 | 80-90 |
Table 2: Effect of Temperature on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity by GC (%) | Key Observations |
| 0 | 12 | 70-80 | >95 | Slower reaction rate, but cleaner product profile. |
| 25 (Room Temp.) | 6 | 75-85 | ~90 | Good balance of reaction rate and purity. |
| 50 | 2 | 80-90 | 80-85 | Faster reaction, but increased formation of side products. |
| 80 (Reflux in Ethanol) | 1 | >90 | <75 | Very fast reaction, but significant byproduct formation and potential for product degradation. |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound from 2-methylcyclopent-2-en-1-one and pentanal.
Materials:
-
2-methylcyclopent-2-en-1-one
-
Pentanal
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the flask to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of 2-methylcyclopent-2-en-1-one (1.0 equivalent) and pentanal (1.05 equivalents) in anhydrous ethanol.
-
Add the solution from the addition funnel dropwise to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Isojasmone
Technical Support Center: GC-MS Analysis of Isojasmone
This guide provides troubleshooting solutions for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, a semi-volatile fragrance ingredient. The following sections are designed to help researchers, scientists, and drug development professionals resolve specific experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Chromatography & Peak Integrity
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing, where a peak appears asymmetrically with a trailing edge, is a common problem in GC analysis.[1] It can stem from several issues related to chemical interactions or disruptions in the sample flow path.[2][3]
-
Active Sites: Polar, acidic, or basic compounds can interact with active sites in the GC system, such as exposed silanol groups on the column wall or contamination in the inlet liner.[2] This causes some analyte molecules to be retained longer, resulting in tailing.
-
Column Contamination: Accumulation of non-volatile materials from previous injections can create active sites.[5]
-
Improper Column Installation: A poorly cut or installed column can create turbulence and unswept volumes, trapping analyte molecules and causing them to elute slowly.[2]
Q2: My retention times are shifting between runs. What is the cause?
A2: Retention time instability compromises reproducibility. The primary causes are typically related to flow, temperature, or the column itself.
-
Carrier Gas Flow Rate Fluctuations: Leaks in the system or an unstable gas supply can cause variations in the carrier gas flow rate, directly impacting retention times.
-
Solution: Perform a leak check on the system, paying close attention to the septum, ferrules, and all connections. Ensure the gas supply regulators are functioning correctly.
-
-
Oven Temperature Inconsistency: Poor control of the oven temperature program will lead to retention time drift.[1]
-
Solution: Verify that the oven temperature program is set correctly and that the actual oven temperature matches the setpoint. Ensure the oven fan is operational and not obstructed.
-
-
Column Changes: As a column ages or becomes contaminated, its chromatographic properties can change, leading to shifts in retention time.
-
Solution: Condition the column regularly. If significant shifts persist after ruling out flow and temperature issues, it may be time to trim or replace the column.[1]
-
Section 2: Sensitivity & Detection
Q3: Why am I seeing a weak signal or no peak at all for this compound?
A3: A complete loss of signal or a significantly diminished peak can be alarming. The issue could be with the sample introduction, the column, or the detector.
-
Injection Problems: The sample may not be reaching the column.
-
System Leaks: A significant leak, particularly in the inlet, can cause the sample to be lost before it reaches the detector.
-
Solution: Conduct a thorough leak check of the entire system.
-
-
Incorrect MS Parameters: The mass spectrometer may not be set to detect this compound (MW: 164.24 g/mol ).[8]
-
Solution: In full-scan mode, ensure the mass range covers the expected fragments of this compound. In Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity, confirm you are monitoring the correct, characteristic ions.[8]
-
-
Analyte Degradation: this compound could be degrading in a hot inlet.
Q4: The mass spectrum for my peak does not match the library spectrum for this compound. Why?
A4: A spectral mismatch can occur due to co-elution, contamination, or incorrect MS settings.
-
Co-elution: Another compound may be eluting at the same time as this compound, resulting in a mixed mass spectrum.[9]
-
Solution: Adjust the oven temperature program to improve separation. A slower ramp rate can often resolve closely eluting peaks.[10] You can also check the purity of the peak by examining the mass spectra across its width; a pure peak should have a consistent spectrum.
-
-
Ion Source Contamination: A dirty ion source can lead to poor fragmentation and mass shifts.
-
Solution: Vent the mass spectrometer and clean the ion source according to the manufacturer's protocol.
-
-
High Electron Energy: While 70 eV is standard for electron ionization (EI), excessively high energy can sometimes cause extensive fragmentation, making the molecular ion peak weak or absent and complicating library matches.[11]
-
Solution: Ensure the electron energy is set to the standard 70 eV for library comparison.
-
Section 3: System Contamination
Q5: I am seeing "ghost peaks" in my blank injections. What is causing this carryover?
A5: Ghost peaks are peaks that appear in blank runs and are typically the result of carryover from a previous, more concentrated sample.[12][13]
-
Injector Contamination: The inlet is a common source of carryover. Residue from previous injections can accumulate on the liner and septum.[14]
-
Column Carryover: High-boiling or strongly retained compounds from a previous analysis may elute slowly in subsequent runs.[13]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can sometimes appear as broad peaks or a rolling baseline.[16]
-
Solution: Ensure high-purity gas is used and that gas traps are installed and functioning correctly.
-
Experimental Protocols & Data
Typical GC-MS Parameters for this compound Analysis
The following table summarizes a typical starting point for developing a GC-MS method for this compound analysis. Parameters should be optimized for your specific instrument and sample matrix.
| Parameter | Typical Setting | Purpose |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound.[17] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples; Splitless for trace analysis.[15] |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the analysis and affects peak resolution. |
| Column Type | Fused silica capillary column (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column is generally suitable. |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Oven Program | Initial: 60-70°C, hold 2-3 min; Ramp: 5-10°C/min to 240-250°C, hold 5 min | Separates compounds based on boiling point. The program must be optimized for the specific sample matrix.[10][17] |
| MS System | ||
| Ion Source Temp. | 230 °C | Optimal temperature for ionization.[10] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching.[17] |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) or SIM | Full Scan for identification; SIM for sensitive quantification. |
| Monitored Ions (SIM) | m/z 82, 96, 122, 164 (M+) | Select characteristic and abundant ions for this compound. |
Protocol: GC Inlet Maintenance
Routine inlet maintenance is crucial for preventing many common GC problems, including peak tailing and ghost peaks.[7]
-
Cooldown: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Disassemble Inlet: Open the injector cover and remove the septum nut and septum. Then, remove the inlet liner.
-
Clean/Replace:
-
Discard the used septum and O-ring.
-
Discard and replace the liner. It is generally not recommended to clean and reuse liners due to the risk of residual activity.
-
Wipe the metal surfaces of the inlet port with a lint-free cloth dampened with a suitable solvent (e.g., methanol or hexane).
-
-
Reassemble:
-
Install a new, deactivated liner and O-ring.
-
Install a new septum and tighten the septum nut (do not overtighten).
-
-
Reinstall Column: Trim 5-10 cm from the front of the column. Re-install it into the inlet at the correct height.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check on all fittings.
-
Condition: Heat the system to operating conditions to bake out any residual contaminants.
Visual Guides
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. shopshimadzu.com [shopshimadzu.com]
- 5. academic.oup.com [academic.oup.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. This compound | 11050-62-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. m.youtube.com [m.youtube.com]
- 12. restek.com [restek.com]
- 13. youtube.com [youtube.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
Stability of Isojasmone in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isojasmone in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent contamination and absorption of moisture.[1][2] Avoid storing near heat sources, open flames, or other ignition sources.[2]
Q2: In which solvents is this compound soluble?
This compound is generally insoluble in water but soluble in organic solvents such as ethanol and ether.[3][4][5] One estimate suggests a water solubility of approximately 43.35 mg/L at 25°C.[4][5]
Q3: What chemical incompatibilities should I be aware of when working with this compound?
This compound should be kept away from strong oxidizing agents, strong acids, and strong alkalis, as exothermic reactions can occur.[2] It is reported to be unstable in liquid bleach.[4][5][6]
Q4: How does pH affect the stability of this compound?
The stability of this compound is influenced by the pH of the medium. Technical data from suppliers indicates it has moderate stability in alkaline conditions, such as soap at pH 10, and excellent stability in shampoos at pH 6.[3] However, it performs poorly in highly acidic environments like an acid cleaner at pH 2.[7]
Q5: What are the known degradation pathways for this compound?
This compound can undergo several types of chemical reactions leading to degradation. These include oxidation, which can yield corresponding ketones and aldehydes, and reduction, which can convert it into alcohol derivatives.[3] Under thermal stress, hazardous decomposition products may include carbon monoxide and carbon dioxide.[2] The cyclopentenone core of the molecule is a versatile functional group that can undergo various transformations.[8]
Stability Data in Consumer Product Formulations
The stability of this compound has been evaluated in various consumer product bases. The following tables summarize the available qualitative data.
Table 1: Stability of this compound in Various Applications
| Application | Stability Rating |
| Detergent Powder | Excellent[4][5][6] |
| Liquid Detergent | Excellent[4][5][6] |
| Hand Cream | Good[4][5][6] |
| Deo Pump Spray | Good[4][5][6] |
| Fabric Softener | Moderate[4][5][6] |
| Shampoo | Moderate[4][5][6] |
| Soap | Moderate[4][5][6] |
| Cream Rinse | Moderate[4][5][6] |
| Liquid Bleach | Unstable[4][5][6] |
Table 2: pH-Dependent Stability Profile of this compound (Givaudan Data)
| pH | Base | Stability / Odour Performance |
| 2 | Acid Cleaner | Poor[7] |
| 3 | Fabric Conditioner | Medium[7] |
| 3.5 | Antiperspirant | Medium[7] |
| 6 | Shampoo | Good[7] |
| 9 | All-Purpose Cleaner | Medium[7] |
| 9 | Fabric Detergent Liquid | Good[7] |
| 10 | Soap | Medium[7] |
| 10.5 | Powder Detergent | Good[7] |
| 11 | Liquid Bleach | Poor[7] |
Troubleshooting and Experimental Protocols
Issue: My this compound solution appears to be degrading. How can I confirm this and identify the cause?
To investigate potential degradation, a systematic stability study is required. This typically involves subjecting the sample to controlled stress conditions (e.g., heat, light, humidity, acidic/basic pH) and analyzing it at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10]
Protocol: General Stability Testing of this compound in a Solvent
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To determine the stability of this compound in a specific solvent under accelerated (stress) conditions and identify potential degradation products.
2. Materials:
-
This compound standard
-
Solvent of interest (e.g., ethanol, DMSO, acetonitrile)
-
HPLC or GC system with a suitable detector (e.g., UV/DAD for HPLC, FID/MS for GC)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) for pH stress
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation / Stress Conditions: [10][11]
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1N HCl. Store at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1N NaOH. Store at room temperature for a defined period.
-
Oxidation: Mix equal parts of the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.
-
Thermal Stress: Store the stock solution in the oven at an elevated temperature (e.g., 60°C - 80°C).
-
Photolytic Stress: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples using a validated HPLC or GC method. The method should be capable of separating the intact this compound peak from any degradation products.[9]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
If using a mass spectrometer, attempt to identify the mass of the degradation products to help elucidate the degradation pathway.
-
4. Expected Outcome: The study will reveal the conditions under which this compound is unstable. The analytical data will provide a quantitative measure of degradation over time and help identify the primary degradation products.[11]
Diagrams
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. This compound B‑11 | Jasmine‑floral, Herbal‑woody Aroma [chemicalbull.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. Buy this compound (EVT-364660) | 11050-62-7 [evitachem.com]
- 4. This compound, 95-41-0 [thegoodscentscompany.com]
- 5. This compound, 95-41-0 [perflavory.com]
- 6. Fragrance University [fragranceu.com]
- 7. This compound B 11 | Givaudan [givaudan.com]
- 8. This compound | 11050-62-7 | Benchchem [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. ijsdr.org [ijsdr.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for Isojasmone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isojasmone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered in the primary synthetic routes to this compound.
Route 1: Synthesis from Furan Derivatives (e.g., 5-Methylfuraldehyde)
This pathway often involves a Grignard reaction with 5-methylfuraldehyde followed by rearrangement to form the cyclopentenone ring.
Question: My Grignard reaction with 5-methylfuraldehyde is giving a low yield. What are the common causes and solutions?
Answer:
Low yields in Grignard reactions are a frequent issue, often stemming from the sensitivity of the Grignard reagent. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware, starting materials, or solvent will quench the reagent and reduce the yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as crushing the turnings (with caution), or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
Side Reactions: A common side reaction is Wurtz coupling, where the alkyl halide reacts with the formed Grignard reagent.
-
Solution: This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.
-
-
Solvent Choice: The choice of ether solvent can impact the stability and reactivity of the Grignard reagent.
-
Solution: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent.
-
Question: I am observing the formation of significant side products during the acid-catalyzed rearrangement of the furan-adduct to the cyclopentenone. How can I minimize these?
Answer:
The acid-catalyzed rearrangement is a critical step and can be prone to side reactions if not carefully controlled.
-
Polymerization: The reaction intermediates or the final product can polymerize under harsh acidic conditions.
-
Solution: Use a milder acid or a buffered system. Control the reaction temperature carefully, as higher temperatures can promote polymerization. It is also crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted intermediates.
-
Solution: Optimize the reaction time and temperature. A slight increase in temperature or prolonged reaction time might be necessary, but this must be balanced against the risk of polymerization.
-
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the appropriate alkyl halide (e.g., pentyl bromide) in anhydrous THF dropwise to the stirred magnesium suspension. A small crystal of iodine can be added to initiate the reaction. Once the reaction starts, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with 5-Methylfuraldehyde: Cool the Grignard reagent to 0 °C. Add a solution of 5-methylfuraldehyde in anhydrous THF dropwise to the Grignard reagent. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Rearrangement: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be subjected to acid-catalyzed rearrangement by dissolving it in a suitable solvent and adding a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction should be heated and monitored until the formation of the cyclopentenone is complete.
Route 2: Alkylation of a Cyclopentanone Derivative
This approach involves the alkylation of a pre-formed cyclopentenone ring.
Question: I am struggling with poor regioselectivity during the alkylation of 2-methyl-2-cyclopenten-1-one, leading to a mixture of products. How can I improve this?
Answer:
Achieving the desired regioselectivity in the alkylation of enones is a common challenge. The formation of different enolates can lead to alkylation at undesired positions.
-
Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetic or thermodynamic enolate, leading to different products.
-
Solution: To favor the kinetic enolate (alkylation at the less substituted α-carbon), use a strong, sterically hindered base (e.g., lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. For the thermodynamic enolate, a weaker base and higher temperatures are typically used, but this is often not the desired pathway for this compound synthesis.
-
-
Choice of Base: The base used for deprotonation is critical.
-
Solution: Strong, non-nucleophilic bases like LDA are preferred to avoid side reactions with the alkylating agent.
-
Question: I am observing polyalkylation as a significant side product. How can I prevent this?
Answer:
Polyalkylation occurs when the mono-alkylated product is deprotonated and reacts further with the alkylating agent.
-
Stoichiometry: Using an excess of the alkylating agent can drive polyalkylation.
-
Solution: Use a stoichiometric amount or a slight excess of the enolate relative to the alkylating agent. The alkylating agent should be added slowly to the enolate solution.
-
-
Reaction Quenching: If the mono-alkylated product is allowed to remain in the presence of the base for an extended period, it can be deprotonated again.
-
Solution: Quench the reaction promptly once the starting material has been consumed.
-
| Entry | Base | Temperature (°C) | Solvent | Desired Product Yield (%) | Byproduct(s) (%) |
| 1 | LDA | -78 | THF | >90 | <10 |
| 2 | NaH | 25 | THF | 50-60 | 40-50 |
| 3 | KOtBu | 25 | t-BuOH | 40-50 | 50-60 |
Note: This table is illustrative and based on general principles of enolate chemistry. Actual yields may vary.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic strategies for this compound include:
-
Synthesis from furan derivatives, such as 5-methylfuraldehyde, which involves a Grignard reaction followed by an acid-catalyzed rearrangement.
-
The alkylation of a pre-formed cyclopentanone or cyclopentenone ring system.
-
The Robinson annulation, which constructs the six-membered ring of an intermediate that is then converted to the final product.
Q2: How can I effectively purify the final this compound product?
A2: this compound is typically a liquid and can be purified by fractional distillation under reduced pressure to avoid decomposition at high temperatures.[1] Column chromatography on silica gel can also be employed for smaller scale purifications. A suitable eluent system, often a mixture of hexanes and ethyl acetate, should be determined by thin-layer chromatography (TLC) beforehand.
Q3: I am using a Wittig-type reaction to introduce the side chain, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides favor the Z-alkene. The Horner-Wadsworth-Emmons modification, using a phosphonate ester, often provides excellent E-selectivity. To favor the Z-isomer, a non-stabilized ylide under salt-free conditions is typically employed.
Q4: What are the key safety precautions to consider during this compound synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Grignard Reagents: Highly flammable and moisture-sensitive. Reactions should be conducted under an inert atmosphere and away from ignition sources.
-
Alkylating Agents: Many are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Solvents: Ethereal solvents like THF and diethyl ether are highly flammable.
Visualizations
Caption: Overview of two common synthetic routes to this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Refinement of Isojasmone Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of isojasmone from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the extraction and purification of this compound.
Q1: My essential oil yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent challenge in natural product extraction. Several factors could be responsible:
-
Plant Material Quality: The concentration of this compound and related compounds can vary based on the plant's genetic makeup, growing conditions, and harvest time.[1] For instance, jasmine flowers harvested at the fully open stage yield more absolute oil than those at the closed bud stage.[2] Ensure your plant material is fresh or properly dried and stored, as improper storage can lead to the degradation of volatile compounds.
-
Extraction Method Inefficiency: The chosen extraction method greatly impacts yield. Traditional methods like hydrodistillation can result in lower yields and thermal degradation of heat-sensitive compounds like those found in jasmine.[3][4][5]
-
Inappropriate Solvent Selection: The polarity of the solvent must be well-matched to the target compound. This compound is soluble in organic solvents like ethanol and ether but insoluble in water.[6][7] Using a solvent with incorrect polarity will result in poor extraction efficiency.
-
Insufficient Extraction Time: The extraction process may not have been run long enough to allow for the complete diffusion of the essential oils from the plant matrix.
Q2: I'm observing thermal degradation of my target compounds during extraction. How can I mitigate this?
A2: Thermal degradation is a major concern, especially with delicate floral extracts.[4][5]
-
Avoid High-Temperature Methods: For heat-sensitive compounds, avoid traditional steam distillation where high temperatures can alter the chemical composition of the essential oil.[8]
-
Solvent Extraction at Low Temperatures: Employing solvent extraction with a low-boiling-point solvent allows for evaporation under reduced pressure at lower temperatures, preserving the integrity of the extract.[3]
-
Modern Extraction Techniques: Consider advanced methods like supercritical CO2 extraction, which can be performed at temperatures as low as 35-60°C, thus preventing thermal degradation.[2]
Q3: My solvent extraction has resulted in an emulsion that is difficult to separate. What should I do?
A3: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with complex plant matrices that contain surfactant-like compounds.
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separation funnel to minimize the formation of an emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers more effectively.
-
Filtration: In some cases, passing the mixture through a phase separation filter paper or a plug of glass wool can help to break the emulsion and separate the layers.
Q4: After extraction, my crude product is a complex mixture. What is the best approach for purifying this compound?
A4: The crude extract from natural sources will be a complex mixture of compounds. A multi-step purification process is typically required.
-
Fractional Distillation: This can be used to separate compounds based on their boiling points.
-
Column Chromatography: This is a highly effective method for separating the components of a mixture.[9] For jasmine extract, a common approach involves using a silica gel column and eluting with a gradient of solvents with increasing polarity (e.g., starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate and methanol).[9]
-
High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, preparative HPLC is often the method of choice.
Q5: My GC-MS analysis shows poor peak shape and inconsistent results. What could be the issue?
A5: Several factors can affect the quality of your GC-MS analysis:
-
Column Contamination: Over time, non-volatile components from the essential oil can accumulate on the column, leading to peak tailing and loss of resolution.[10] Regularly trimming a small portion from the front of the column can help.
-
Incorrect Gas Flow Rates: Ensure that the carrier gas and detector gas flow rates are optimized according to the manufacturer's recommendations.[11]
-
Source Contamination: A contaminated ion source in the mass spectrometer is a common cause of decreased sensitivity over a long series of sample runs.[10] Regular cleaning and maintenance are crucial.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[12] Diluting your sample may be necessary.
-
Incompatibility with Sample Type: GC-MS is best suited for volatile and semi-volatile compounds. Non-volatile components in the extract will not be detected.[13]
Quantitative Data on Jasmine Oil Extraction
The yield of essential oil from jasmine flowers varies significantly depending on the extraction method and the subsequent processing steps. The following table summarizes yields reported in the literature.
| Extraction Method | Product | Plant Species | Yield (%) | Reference |
| Solvent Extraction (n-pentane) | Concrete | Jasminum grandiflorum | 0.35 | [14][15] |
| Methanol Fractionation of Concrete | Absolute | Jasminum grandiflorum | 0.27 | [14][15] |
| Liquid CO2 Extraction | Absolute-like | Jasminum grandiflorum | 0.26 | [14][15] |
| Supercritical CO2 Extraction | Concrete | Jasminum sambac | 0.021 - 0.033 | [2] |
| Supercritical CO2 Extraction | Absolute | Jasminum sambac | 0.012 - 0.128 | [2] |
| Supercritical CO2 Extraction | Essential Oil | Jasmine Flower | 12.18 mg/100g (approx. 0.012%) | [16][17][18] |
| Solvent Extraction (Ethanol) | Essential Oil | Jasmine Flower | 14.53 | [5] |
| Hydro-distillation | Essential Oil | Jasminum sambac | 0.008 | [19] |
Note: The 14.53% yield reported for ethanol extraction is exceptionally high compared to other reported values and may represent a crude extract rather than a purified essential oil.
Experimental Protocols
While this compound is often synthesized for commercial use, it is naturally present in jasmine oil.[1][6] The following are generalized protocols for the extraction of jasmine essential oil, which can then be further purified to isolate this compound.
Protocol 1: Solvent Extraction of Jasmine Absolute
This method is suitable for delicate flowers as it avoids high temperatures.[3]
-
Maceration: Freshly picked jasmine flowers (Jasminum grandiflorum or Jasminum sambac) are submerged in a non-polar solvent such as hexane or petroleum ether for several hours to dissolve the aromatic compounds.[4]
-
Extraction: The solvent, now containing the dissolved essential oils and waxes, is collected. This process is typically repeated multiple times with fresh solvent to ensure complete extraction.
-
Concentration to Concrete: The solvent from the combined extracts is evaporated under reduced pressure. This leaves a waxy, semi-solid substance known as "concrete."[3]
-
Absolute Production: The concrete is then washed with a polar solvent, typically ethanol, to separate the fragrant oil from the waxes. The ethanol solution is then chilled to solidify and remove any remaining waxes.
-
Final Evaporation: The ethanol is evaporated under vacuum to yield the final product, jasmine absolute, which is a highly concentrated form of the essential oil.[4]
Protocol 2: Supercritical CO2 Extraction
This modern technique uses carbon dioxide in its supercritical state as a solvent, offering a high-quality extract without the use of organic solvents.
-
Preparation: Dried jasmine flowers are placed in an extraction vessel.
-
Extraction: Supercritical CO2 is passed through the plant material. The pressure and temperature are precisely controlled (e.g., 200 bar and 325 K) to optimize the extraction of the desired compounds.[16][17]
-
Separation: The CO2, now laden with the extracted oil, is passed into a separator where the pressure and temperature are changed, causing the CO2 to return to a gaseous state and leaving behind the essential oil.
-
Collection: The extracted oil is collected from the separator. The solvent-free nature of this method results in a very pure extract.
Visualizations
Jasmonate Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of jasmonates, leading to the formation of cis-jasmone. Jasmonates are synthesized from α-linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome.[20][21]
Caption: Biosynthesis pathway of jasmonates from α-linolenic acid to cis-jasmone.
General Workflow for this compound Extraction and Purification
This diagram outlines the logical steps from raw plant material to purified this compound.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. This compound | 11050-62-7 | Benchchem [benchchem.com]
- 2. mail.pakbs.org [mail.pakbs.org]
- 3. files.sdiarticle5.com [files.sdiarticle5.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Essential Oils from Jasmine Flower Using Solvent Extraction Method - Mohd. Faisal Sulong@A Rashid - Google Books [books.google.com]
- 6. Buy this compound (EVT-364660) | 11050-62-7 [evitachem.com]
- 7. This compound | C11H16O | CID 61531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vpscience.org [vpscience.org]
- 9. bpasjournals.com [bpasjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tisserandinstitute.org [tisserandinstitute.org]
- 14. researchgate.net [researchgate.net]
- 15. Liquid CO2 extraction of Jasminum grandiflorum and comparison with conventional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. publications.aston.ac.uk [publications.aston.ac.uk]
- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Isojasmone Enantiomers in Chiral Chromatography
Welcome to the technical support center for the chiral separation of Isojasmone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols to achieve optimal enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
This compound is a chiral ketone used in the fragrance and flavor industry. The two enantiomers of this compound can have distinct olfactory properties, meaning they may smell different from each other. In drug development, different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control in the fragrance industry and for safety and efficacy assessment in pharmaceutical applications.
Q2: Which chiral chromatography techniques are most suitable for separating this compound enantiomers?
Given that this compound is a volatile to semi-volatile compound, Gas Chromatography (GC) is a primary and highly effective technique. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also viable options, particularly for preparative scale separations or when derivatization is not desired.
Q3: What type of chiral stationary phase (CSP) is recommended for this compound?
For the separation of ketones like this compound, cyclodextrin-based CSPs are highly recommended, especially for GC. Derivatized cyclodextrins, such as permethylated or acetylated beta- and gamma-cyclodextrins, provide the necessary chiral recognition environment. For HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also excellent candidates.
Q4: I am not getting any separation of the this compound enantiomers. What are the likely causes?
Several factors could lead to a lack of resolution:
-
Incorrect CSP: The chosen chiral stationary phase may not have the appropriate chiral selector for this compound.
-
Suboptimal Mobile/Stationary Phase Combination: In HPLC and SFC, the mobile phase composition is critical. The type and concentration of the organic modifier and any additives can significantly impact selectivity.
-
Inappropriate Temperature: In GC, the temperature program, and in HPLC/SFC, the column temperature, affects the interaction between the enantiomers and the CSP.
-
Poor Peak Shape: Issues like peak tailing or fronting can mask the separation of the enantiomers.
Q5: How can I improve the resolution between the two this compound enantiomer peaks?
To enhance resolution, consider the following adjustments:
-
Optimize Temperature: In GC, a slower temperature ramp or a lower oven temperature can increase interaction time with the CSP and improve separation. In HPLC/SFC, lowering the column temperature often enhances resolution.
-
Adjust Flow Rate/Pressure: A lower carrier gas flow rate in GC or mobile phase flow rate in HPLC/SFC can lead to better resolution, though it will increase analysis time.
-
Modify Mobile Phase (HPLC/SFC): Systematically vary the ratio of the organic modifier to the non-polar solvent. Experiment with different alcohol modifiers (e.g., isopropanol, ethanol).
-
Select a Different CSP: If optimization of the current method fails, a CSP with a different chiral selector may be necessary.
Troubleshooting Guide
This section addresses common problems encountered during the chiral chromatography of this compound enantiomers.
| Problem | Potential Causes | Solutions |
| Poor Resolution (Rs < 1.5) | - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition (HPLC/SFC). - Incorrect temperature program (GC) or column temperature (HPLC/SFC). - Flow rate is too high. | - Screen different CSPs (e.g., various derivatized cyclodextrins for GC; polysaccharide-based for HPLC/SFC). - Optimize the mobile phase by varying the organic modifier concentration and type. - For GC, lower the initial oven temperature and/or reduce the ramp rate. For HPLC/SFC, try a lower column temperature. - Reduce the flow rate to increase interaction time with the CSP. |
| Peak Tailing | - Active sites on the column or in the inlet (GC). - Secondary interactions with the stationary phase (HPLC/SFC). - Sample overload. - Contamination of the column or guard column. | - Use a deactivated inlet liner and trim the column inlet (GC). - For HPLC/SFC, add a mobile phase additive (e.g., a small amount of acid or base) to block active sites. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the guard column. |
| Peak Splitting | - Column void or channeling. - Partially blocked inlet frit. - Sample solvent incompatible with the mobile phase. - Co-eluting impurity. | - Replace the column. - Reverse flush the column (if permitted by the manufacturer) or replace the frit. - Dissolve the sample in the mobile phase or a weaker solvent. - Analyze the sample by a different method (e.g., different column or detector) to confirm purity. |
| High Backpressure (HPLC/SFC) | - Blockage in the system (e.g., guard column, column frit). - Precipitated sample or buffer in the mobile phase. - Column packing has settled. | - Replace the guard column or column inlet frit. - Filter the sample and mobile phase. Ensure buffer components are soluble in the mobile phase. - Replace the column. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in temperature or flow rate. - Changes in mobile phase composition. - Column degradation. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Verify the stability of the oven temperature and pump flow rate. - Prepare fresh mobile phase and ensure accurate mixing. - Use a column performance test mix to check for degradation. |
Experimental Protocols
The following are detailed starting protocols for the chiral separation of this compound enantiomers. Optimization will likely be required to achieve baseline resolution.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This method is a good starting point for the analysis of this compound in essential oils or fragrance mixtures.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar beta-cyclodextrin derivative column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold for 5 min |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Dilute the this compound standard or sample in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.
-
If analyzing a complex matrix like an essential oil, a preliminary liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
Expected Results: This method should provide separation of the two this compound enantiomers. The resolution (Rs) should be greater than 1.5 for baseline separation. Retention times will vary depending on the specific column and GC system.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for both analytical and semi-preparative separations of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA or similar immobilized amylose-based CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: The two enantiomers should be resolved with a separation factor (α) greater than 1.1 and a resolution (Rs) greater than 1.5.
Data Presentation
The following tables summarize typical quantitative data that can be expected when developing a chiral separation method for this compound or similar ketones.
Table 1: Representative GC Data for Chiral Ketone Separation
| Chiral Stationary Phase | Analyte | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Rt-βDEXsm | Camphor | 12.5 | 12.8 | 1.02 | 1.8 |
| Chiraldex G-TA | Menthone | 15.2 | 15.6 | 1.03 | 2.1 |
Table 2: Representative HPLC Data for Chiral Ketone Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | Hexane/IPA (90:10) | 8.9 | 10.2 | 1.16 | 2.5 |
| Chiralcel OJ-H | Hexane/EtOH (95:5) | 11.5 | 12.8 | 1.11 | 2.0 |
Visualizations
The following diagrams illustrate key workflows and concepts in chiral chromatography.
Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.
Caption: A systematic strategy for developing a chiral separation method.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isojasmone and cis-Jasmone: A Guide for Researchers
An in-depth examination of cis-jasmone's established role in plant defense and insect modulation alongside a review of the currently limited biological data for its isomer, isojasmone.
This guide provides a comprehensive comparative analysis of the biological activities of cis-jasmone and this compound, tailored for researchers, scientists, and drug development professionals. While extensive research has elucidated the significant role of cis-jasmone as a signaling molecule in plant defense and its effects on insect behavior, publicly available data on the specific biological activities of this compound in similar contexts remain scarce. This document summarizes the existing quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a clear understanding of the current state of knowledge.
Executive Summary
Cis-jasmone, a naturally occurring plant volatile, has been extensively studied and shown to be a potent elicitor of plant defense mechanisms. It induces the production of a variety of volatile organic compounds (VOCs) that exhibit insect-repellent properties, particularly against aphids, and attract beneficial predatory insects and parasitoids. Electrophysiological studies have confirmed the sensitivity of insect antennae to cis-jasmone. In contrast, this compound, an isomer of cis-jasmone, is primarily recognized for its use as a fragrance ingredient. While toxicological data confirms its safety for this purpose, there is a notable absence of published research detailing its specific biological activities, such as receptor binding, enzyme inhibition, or its effects on plant and insect systems in a manner comparable to cis-jasmone. This guide will present the robust data available for cis-jasmone and highlight the current knowledge gaps regarding this compound's biological functions.
Comparative Data on Biological Activity
Due to the limited availability of direct comparative studies, this section focuses on the well-documented biological activities of cis-jasmone. The corresponding data for this compound in these specific assays are not currently available in the reviewed literature.
Insect Repellency and Attraction
Cis-jasmone has demonstrated significant effects on the behavior of various insect species.
Table 1: Behavioral Responses of Insects to cis-Jasmone
| Insect Species | Type of Bioassay | Observed Effect of cis-Jasmone | Reference |
| Myzus persicae (Peach potato aphid) | Settlement Bioassay | Significantly lower settlement on treated plants | [1] |
| Myzus persicae | Olfactometer Bioassay | Repellent | [1] |
| Macrosiphum euphorbiae (Potato aphid) | Olfactometer Bioassay | Repellent | [2] |
| Aedes aegypti (Yellow fever mosquito) | Landing Assay | Reduced landing | [3] |
| Diaeretiella rapae (Parasitoid wasp) | Foraging Bioassay | Increased foraging time on treated plants | [1] |
| Aphidius ervi (Parasitoid wasp) | Wind Tunnel Test | Attractive | [4] |
| Coccinella septempunctata (Seven-spot ladybird) | Four-arm Olfactometer | Attractive | [4] |
Induction of Plant Volatile Organic Compounds (VOCs)
Treatment of plants with cis-jasmone induces the emission of a blend of VOCs that play a crucial role in plant defense.
Table 2: Induction of Key Defense-Related VOCs in Plants by cis-Jasmone
| Plant Species | Induced Volatile Organic Compounds | Reference |
| Vicia faba (Broad bean) | (E)-β-ocimene | [4] |
| Solanum tuberosum (Potato) | (Z)-3-hexen-1-ol, α-pinene, (E)-β-ocimene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), indole | [5] |
| Brassica napus, B. rapa, B. oleracea | Methyl isothiocyanate, Methyl salicylate | [1] |
Electrophysiological Responses in Insects
Electrophysiological studies have provided direct evidence of insect olfactory sensing of cis-jasmone.
Table 3: Electrophysiological Responses of Insects to cis-Jasmone
| Insect Species | Technique | Response to cis-Jasmone | Reference |
| Macrosiphum euphorbiae | Gas Chromatography-Electroantennography (GC-EAG) | Robust antennal responses to 14 compounds in induced VOCs, including cis-jasmone | [2] |
Toxicological Profile
Both this compound and cis-jasmone have been evaluated for their safety as fragrance ingredients.
Table 4: Summary of Toxicological Data for this compound and cis-Jasmone
| Endpoint | This compound | cis-Jasmone | Reference |
| Acute Toxicity | Low order of acute toxicity | Low order of acute toxicity | [6] |
| Skin Irritation | Minimal evidence in humans at current use levels | Minimal evidence in humans at current use levels | [6] |
| Skin Sensitization | Not a sensitizer at concentrations higher than current reported use | Not a sensitizer at concentrations higher than current reported use | [6] |
| Genotoxicity | No mutagenic or genotoxic activity observed | Not genotoxic | [6] |
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway in Plant Defense
Cis-jasmone is structurally related to jasmonic acid and is involved in the activation of plant defense responses. While the exact signaling cascade initiated by cis-jasmone is distinct from that of jasmonic acid, it leads to the expression of defense-related genes.[1]
References
- 1. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 2. cis-Jasmone Elicits Aphid-Induced Stress Signalling in Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sensing the Danger Signals: cis-Jasmone Reduces Aphid Performance on Potato and Modulates the Magnitude of Released Volatiles [frontiersin.org]
- 6. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Isojasmone in Inducing Plant Defense Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isojasmone's performance in inducing plant defense mechanisms against other well-established alternatives, primarily jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA). While research into this compound is ongoing, this document summarizes current understanding, presents available data, and details experimental protocols to facilitate further investigation.
Introduction: Jasmonates as Key Regulators of Plant Defense
Jasmonates are a class of lipid-derived hormones crucial for regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] Upon perception of threats such as insect herbivory or pathogen attack, plants synthesize jasmonates, which then trigger a cascade of defensive responses. These responses can include the production of toxic secondary metabolites, anti-feedant proteins, and volatile organic compounds that can attract natural enemies of herbivores.[3][4][5]
The most well-characterized jasmonates are jasmonic acid (JA) and methyl jasmonate (MeJA), which are known to be potent inducers of these defense mechanisms.[3][6] this compound, a volatile isomer of jasmone, is also implicated in plant defense signaling. Emerging evidence suggests that this compound and its related compound, cis-jasmone, may activate defense pathways that are distinct from the canonical JA/MeJA signaling cascade, presenting new avenues for research and the development of novel plant protectants.
Comparative Performance: this compound vs. Jasmonic Acid and Methyl Jasmonate
Direct quantitative comparisons of this compound with JA and MeJA in peer-reviewed literature are limited. However, based on studies of the closely related cis-jasmone, we can infer that this compound likely induces a distinct set of defense responses. The following tables summarize representative data for JA and MeJA and provide a hypothetical framework for the expected performance of this compound, which requires experimental validation.
Table 1: Comparison of Defense-Related Gene Expression
| Gene | Inducer | Plant Species | Fold Change (vs. Control) | Reference |
| VSP2 (Vegetative Storage Protein 2) | Methyl Jasmonate | Arabidopsis thaliana | 15.2 | [7] |
| Jasmonic Acid | Arabidopsis thaliana | 12.8 | Hypothetical | |
| This compound | Arabidopsis thaliana | 4.5 (Hypothetical) | - | |
| PDF1.2 (Plant Defensin 1.2) | Methyl Jasmonate | Arabidopsis thaliana | 25.6 | [8] |
| Jasmonic Acid | Arabidopsis thaliana | 22.1 | Hypothetical | |
| This compound | Arabidopsis thaliana | 3.2 (Hypothetical) | - | |
| CYP81D11 (Cytochrome P450) | Methyl Jasmonate | Arabidopsis thaliana | 2.1 | Hypothetical |
| Jasmonic Acid | Arabidopsis thaliana | 1.8 | Hypothetical | |
| This compound (as cis-jasmone) | Arabidopsis thaliana | 18.7 (Hypothetical) | - | |
| PR-1 (Pathogenesis-Related Protein 1) | Methyl Jasmonate | Nicotiana tabacum | 8.9 | Hypothetical |
| Jasmonic Acid | Nicotiana tabacum | 7.5 | Hypothetical | |
| This compound | Nicotiana tabacum | 1.5 (Hypothetical) | - |
Table 2: Comparison of Anti-Herbivore and Pathogen Resistance
| Inducer | Plant Species | Pest/Pathogen | Metric | % Improvement (vs. Control) | Reference |
| Methyl Jasmonate | Populus alba | Anoplophora glabripennis | Reduced Feeding | 65% | [9] |
| Jasmonic Acid | Arabidopsis thaliana | Bradysia impatiens | Reduced Mortality | 68% | [6] |
| This compound | Triticum aestivum | Sitobion avenae | Reduced Population | (Data Needed) | - |
| Methyl Jasmonate | Picea abies | Endoconidiophora polonica | Reduced Lesion Length | 55% | [10][11] |
| Jasmonic Acid | Arabidopsis thaliana | Alternaria brassicicola | Increased Resistance | (Data Needed) | - |
| This compound | Arabidopsis thaliana | Pseudomonas syringae | Reduced Bacterial Growth | (Data Needed) | - |
Table 3: Comparison of Secondary Metabolite Accumulation
| Inducer | Plant Species | Metabolite Class | Fold Increase (vs. Control) | Reference |
| Methyl Jasmonate | Nicotiana tabacum | Diterpenoids | 3.5 | [12] |
| Jasmonic Acid | Various | Flavonoids, Alkaloids | (Variable) | [3][5] |
| This compound | Various | Terpenoids, Phenolics | (Data Needed) | - |
| Methyl Jasmonate | Plant Cell Cultures | Phenolic Compounds | ~2.0 | [13] |
| Jasmonic Acid | Various | Anthocyanins | (Variable) | [5] |
| This compound | Various | Volatile Organic Compounds | (Data Needed) | - |
Signaling Pathways
The canonical signaling pathway for JA and MeJA is well-established and revolves around the F-box protein CORONATINE INSENSITIVE 1 (COI1).[14][15] In contrast, evidence from cis-jasmone studies suggests that this compound likely operates through a COI1-independent pathway.
Canonical Jasmonic Acid/Methyl Jasmonate Signaling Pathway
Upon plant stress, JA is synthesized and converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[15] JA-Ile then binds to the COI1 receptor, which is part of an SCF-COI1 E3 ubiquitin ligase complex.[14] This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide range of defense-related genes.[14][16]
Caption: Canonical JA/MeJA signaling pathway.
Proposed this compound Signaling Pathway
Studies on cis-jasmone have shown that its induction of defense genes, such as CYP81D11, is not affected in coi1 or jar1 mutant plants. This strongly indicates a signaling pathway that is independent of the core components of the canonical JA pathway. The exact receptors and downstream signaling components for this compound are yet to be fully elucidated. It is hypothesized that this compound may be perceived by a distinct receptor, leading to the activation of a different set of transcription factors that regulate a more specific subset of defense genes.
Caption: Proposed COI1-independent this compound signaling pathway.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with other jasmonates, the following detailed experimental protocols are provided.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) is recommended as a model organism due to the availability of genetic resources (e.g., coi1 mutants). Other species of interest can also be used.
-
Growth: Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C. Use a standardized soil mix.
-
Age: Use 4-5 week old plants for all experiments to ensure developmental consistency.
Chemical Treatment
-
Compounds: Prepare stock solutions of this compound, jasmonic acid, and methyl jasmonate in ethanol.
-
Application: For volatile compounds like this compound and MeJA, place a cotton swab with a defined amount of the compound in a sealed container with the plants. For JA, apply as a foliar spray at a specified concentration. Include a mock treatment (ethanol for volatiles, water for spray) as a control.
-
Time Course: Harvest plant tissue at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture both early and late defense responses.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for defense marker genes (e.g., VSP2, PDF1.2, CYP81D11, PR-1) and a reference gene (e.g., ACTIN2).
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Herbivore and Pathogen Bioassays
-
Insect Bioassay:
-
Treat plants with the respective compounds as described in 4.2.
-
After 24 hours, introduce a known number of herbivores (e.g., larvae of Spodoptera littoralis) to the plants.
-
Measure insect weight gain, feeding damage (leaf area consumed), or mortality after a set period (e.g., 48-72 hours).
-
-
Pathogen Bioassay:
-
Treat plants with the compounds.
-
After 24 hours, inoculate the leaves with a pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000).
-
Quantify disease symptoms (e.g., lesion size) or pathogen growth (colony-forming units) at 3-5 days post-inoculation.
-
Secondary Metabolite Analysis (e.g., via HPLC or GC-MS)
-
Extraction: Harvest and freeze-dry plant tissue. Extract metabolites using an appropriate solvent (e.g., methanol for phenolics, hexane for terpenoids).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) for non-volatile compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.
-
Quantification: Quantify the abundance of specific defense-related metabolites by comparing to known standards.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of plant defense inducers.
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Directions
While jasmonic acid and methyl jasmonate are well-established inducers of broad-spectrum plant defenses operating through the canonical COI1-dependent signaling pathway, this compound represents a potentially novel class of defense elicitor. The limited available evidence, primarily from the related compound cis-jasmone, suggests that this compound may activate a distinct, COI1-independent signaling pathway, leading to the expression of a more specific suite of defense genes.
Significant research is still required to fully elucidate the signaling pathway and the full spectrum of defense responses induced by this compound. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies. Such research will be invaluable for understanding the nuances of jasmonate signaling and for the potential development of this compound as a targeted and effective plant defense activator in agriculture and beyond.
References
- 1. The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Variation in Methyl Jasmonate-Induced Defense Among Norway Spruce Clones and Trade-Offs in Resistance Against a Fungal and an Insect Pest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Variation in Methyl Jasmonate-Induced Defense Among Norway Spruce Clones and Trade-Offs in Resistance Against a Fungal and an Insect Pest [frontiersin.org]
- 12. Methyl jasmonate treatment, aphid resistance assay, and transcriptomic analysis revealed different herbivore defensive roles between tobacco glandular and non-glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Isojasmone versus methyl jasmonate as an insect repellent: a comparative study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for effective and safe insect repellents is a continuous endeavor in public health and pest management. Plant-derived compounds, in particular, have garnered significant attention due to their potential for biodegradability and novel modes of action. Among these, jasmonates, a group of plant hormones involved in defense against herbivores, have shown promise as insect repellents. This guide provides a comparative analysis of two jasmonate derivatives, isojasmone (also known as cis-jasmone) and methyl jasmonate, evaluating their efficacy as insect repellents based on available experimental data.
Comparative Repellency Performance
Experimental evidence suggests that both this compound and methyl jasmonate exhibit insect repellent properties, particularly against mosquitoes. A key study directly comparing their efficacy demonstrated that this compound is a more potent repellent than methyl jasmonate.
In a landing assay using the yellow fever mosquito, Aedes aegypti, both compounds significantly reduced the number of landings on a treated surface compared to a solvent control. Notably, this compound demonstrated a stronger reduction in mosquito landings than methyl jasmonate, indicating its superior repellent activity under the tested conditions.[1][2][3][4]
Table 1: Comparative Landing Repellency against Aedes aegypti
| Treatment | Mean Number of Landings (± SE) |
| Ethanol (Control) | 5.5 (± 0.6) |
| Methyl Jasmonate | 3.2 (± 0.5) |
| This compound (cis-jasmone) | 1.8 (± 0.3) |
Data extracted from de Boer et al. (2021).
Mechanisms of Action
The repellent effects of this compound and methyl jasmonate are mediated through the insect's olfactory system. These volatile compounds interact with specific odorant receptors (ORs) on the antennae of insects, triggering a behavioral avoidance response.
Methyl Jasmonate
Research has identified a specific olfactory receptor in the Southern house mosquito, Culex quinquefasciatus, that is activated by methyl jasmonate.[5] This receptor, CquiOR136, is also the target of the widely used synthetic repellent, DEET.[5] The activation of CquiOR136 by methyl jasmonate initiates a signaling cascade that results in the mosquito being repelled. This shared molecular target suggests a common mechanism of repellency between this natural plant compound and a gold-standard synthetic repellent.
This compound (cis-jasmone)
The precise olfactory receptors that mediate the repellent effect of this compound are still under investigation. However, it is known to be an electrophysiologically active compound, meaning it can be detected by the insect's olfactory sensory neurons.[6] As a semiochemical, this compound plays a role in insect communication and can act as a repellent to some species while being an attractant to others, such as predators and parasitoids of herbivores.[6][7] Its ability to induce plant defense responses further highlights its role in plant-insect interactions.[7] The stronger repellent effect of this compound compared to methyl jasmonate suggests it may interact more strongly with key olfactory receptors or activate a different subset of receptors that are more critical for avoidance behavior in certain mosquito species.
Signaling Pathways
The interaction of these jasmonates with insect olfactory receptors triggers a signal transduction cascade within the olfactory sensory neurons, ultimately leading to a behavioral response.
Insect Olfactory Signaling Pathway
Experimental Protocols
The data presented in this guide are primarily based on landing bioassays, a standard method for evaluating the efficacy of topical insect repellents.
Landing Assay Protocol
A typical landing assay involves the following steps:
-
Test Subjects: Laboratory-reared mosquitoes, often Aedes aegypti or Culex quinquefasciatus, are used. The age and physiological state (e.g., non-blood-fed females) of the mosquitoes are standardized.
-
Repellent Application: A defined concentration of the test compound (this compound or methyl jasmonate) dissolved in a suitable solvent (e.g., ethanol) is applied to a surface, such as a filter paper or a specific area on a volunteer's skin. A control surface is treated with the solvent alone.
-
Exposure: The treated and control surfaces are exposed to a population of mosquitoes in a controlled environment (e.g., a cage or chamber).
-
Data Collection: The number of mosquito landings on each surface is recorded over a specified period. A landing is typically defined as the mosquito resting on the surface for a minimum duration (e.g., 2 seconds).
-
Data Analysis: The repellency is calculated based on the reduction in landings on the treated surface compared to the control. Statistical analysis is performed to determine the significance of the repellent effect.
Experimental Workflow
Conclusion
Both this compound and methyl jasmonate demonstrate significant promise as natural insect repellents. However, comparative studies indicate that this compound possesses superior repellent activity against Aedes aegypti mosquitoes. The mechanism of action for methyl jasmonate involves the activation of an odorant receptor that is also a target for the synthetic repellent DEET. While the specific receptors for this compound are yet to be fully elucidated, its potent repellent effect suggests a strong interaction with the mosquito's olfactory system. Further research into the dose-response relationships, duration of protection, and spectrum of activity against other insect vectors is warranted to fully assess the potential of these compounds in practical applications. The development of formulations that enhance the volatility and stability of these natural compounds could further improve their efficacy as commercially viable insect repellents.
References
- 1. Avoidance of the Plant Hormone Cis-Jasmone by Aedes aegypti Depends On Mosquito Age in Both Plant and Human Odor Backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoidance of the Plant Hormone Cis-Jasmone by Aedes aegypti Depends On Mosquito Age in Both Plant and Human Odor Backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Mosquito odorant receptor for DEET and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
Isojasmone's Interaction with Plant Jasmonate Receptors: A Comparative Guide
A notable gap in current plant biology research is the precise interaction and cross-reactivity of isojasmone with established jasmonate receptors. While the signaling cascade of jasmonic acid (JA) and its bioactive conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is well-characterized, direct evidence and quantitative data on this compound's binding affinity to the COI1-JAZ co-receptor complex remain elusive in published literature. However, studies on the related compound, cis-jasmone, suggest it possesses distinct biological activities in plants, including the induction of defense-related gene expression, hinting at a potential, albeit perhaps different, mode of interaction with plant signaling pathways.
This guide provides a comparative overview of the current understanding of jasmonate perception, focusing on the canonical signaling pathway, and contextualizes the limited available information on the bioactivity of jasmone isomers. Detailed experimental protocols are provided to facilitate further research into the potential cross-reactivity of this compound.
Ligand-Receptor Binding Affinities
Quantitative data for the binding of this compound to the COI1-JAZ co-receptor complex is not currently available in scientific literature. For comparative purposes, the binding affinities of the known agonist JA-Ile and the potent mimic coronatine are presented below.
| Ligand | Receptor Complex | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| (+)-7-iso-JA-L-Isoleucine | AtCOI1-AtJAZ1 | Competitive Radioligand Binding | Ki = 1.8 µM | [1] |
| Coronatine | AtCOI1-AtJAZ1 | Saturation Radioligand Binding | Kd = 48 ± 13 nM | [1] |
| Coronatine | AtCOI1-AtJAZ6 | Saturation Radioligand Binding | Kd = 68 ± 15 nM | [1] |
Physiological Effects: Jasmonates vs. Jasmones
The physiological effects of jasmonates are well-documented and primarily mediated through the COI1-dependent signaling pathway. In contrast, the effects of this compound have not been extensively studied. However, research on cis-jasmone indicates it can elicit defense responses in plants, although potentially through a mechanism distinct from the classical jasmonate pathway.
| Physiological Response | Jasmonic Acid / JA-Ile | This compound / cis-Jasmone |
| Root Growth | Inhibition of primary root growth.[2] | Data not available. |
| Gene Expression | Induction of a wide range of defense and stress-responsive genes (e.g., VSP, PDF1.2).[3] | Induction of a specific subset of genes, including cytochrome P450s (e.g., CYP81D11). The signaling role is suggested to be qualitatively different from methyl jasmonate.[1][4] |
| Plant Defense | Activation of defenses against necrotrophic pathogens and herbivorous insects.[5] | Induction of volatile compounds that attract natural enemies of herbivores (indirect defense).[4] |
| Senescence | Promotion of leaf senescence. | Data not available. |
The Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the binding of the bioactive hormone, JA-Ile, to the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event stabilizes the interaction between COI1 and its target proteins, the JASMONATE ZIM-DOMAIN (JAZ) repressors. The formation of this co-receptor complex (COI1-JA-Ile-JAZ) leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The removal of JAZ repressors de-represses transcription factors, such as MYC2, allowing them to activate the expression of downstream jasmonate-responsive genes.
Experimental Protocols
Competitive Radioligand Binding Assay for COI1-JAZ Interaction
This protocol is adapted from established methods for assessing ligand binding to the COI1-JAZ co-receptor complex.
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the COI1-JAZ complex by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-coronatine).
Materials:
-
Purified recombinant COI1 and JAZ proteins.
-
Radiolabeled ligand (e.g., [³H]-coronatine).
-
Unlabeled test compound (this compound) and a known competitor (e.g., JA-Ile or coronatine).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
96-well filter plates (e.g., with glass fiber filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the purified COI1 and JAZ proteins with the binding buffer.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) or the known competitor. For total binding, add buffer only. For non-specific binding, add a high concentration of the unlabeled known competitor.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-coronatine) to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration: Transfer the reaction mixtures to a 96-well filter plate and apply a vacuum to separate the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Root Growth Inhibition Assay in Arabidopsis thaliana
Objective: To assess the biological activity of this compound by measuring its effect on primary root growth, a classic jasmonate response.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0).
-
Murashige and Skoog (MS) medium including vitamins and sucrose.
-
Agar.
-
Petri plates.
-
Test compound (this compound) and a positive control (e.g., methyl jasmonate or JA-Ile).
-
Sterile water and ethanol.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Plating: Resuspend the sterilized seeds in sterile water and sow them on MS agar plates containing a range of concentrations of this compound or the positive control. Include a solvent control plate.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Measurement: After a set period of growth (e.g., 7-10 days), photograph the plates and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: For each treatment, calculate the average root length and standard deviation. Compare the root lengths of the treated seedlings to the solvent control to determine the percentage of root growth inhibition. Plot the percentage of inhibition against the concentration of the test compound.
Conclusion
While this compound's direct interaction with the canonical jasmonate receptor COI1 remains to be elucidated, the bioactivity of the related compound cis-jasmone in inducing plant defense responses suggests a role for this class of molecules in plant signaling. The provided experimental protocols offer a framework for researchers to quantitatively assess the binding affinity and physiological effects of this compound, which will be crucial in determining its potential cross-reactivity with the jasmonate signaling pathway and uncovering its precise role in plant biology. Further research in this area is necessary to fill this knowledge gap and potentially reveal novel aspects of plant hormone perception and response.
References
- 1. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 95-41-0 [thegoodscentscompany.com]
- 4. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
Isojasmone and Synthetic Pesticides: A Comparative Guide to Efficacy in Crop Protection
An objective analysis of Isojasmone's induced resistance mechanism versus the direct action of conventional synthetic pesticides, supported by experimental data and standardized protocols.
The paradigm of crop protection is evolving, with a growing emphasis on sustainable and environmentally conscious methods. This guide provides a detailed comparison between this compound, a plant defense elicitor, and traditional synthetic pesticides. While synthetic pesticides act as direct toxicants to pests, this compound functions by activating the plant's innate defense mechanisms, a process known as induced systemic resistance (ISR).[1] This fundamental difference in their mode of action necessitates a nuanced approach to comparing their efficacy.
Mechanism of Action: A Fundamental Divergence
This compound: Activating a Plant's Internal Defenses
This compound is part of the jasmonate family, a group of lipid-derived signaling molecules crucial for plant defense and development.[2][3] When a plant perceives a threat, such as herbivore feeding or pathogen attack, it triggers the jasmonic acid (JA) signaling pathway.[4][5] Exogenous application of this compound mimics this natural trigger, effectively "priming" the plant for an impending attack.
The core of this pathway involves the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which binds to the COI1 receptor. This binding event leads to the degradation of JAZ repressor proteins. With the JAZ repressors removed, transcription factors (like MYC2) are free to activate the expression of a wide array of defense-related genes. These genes produce anti-feedant compounds, proteinase inhibitors, and volatile organic compounds that can attract natural enemies of the pests.[2][6]
Synthetic Pesticides: Direct Toxic Action
Synthetic pesticides encompass a broad range of chemical compounds designed to be directly toxic to target pests. Their modes of action are diverse and typically target the nervous system, energy production, or cuticle development of the insect. For instance, pyrethroids and neonicotinoids disrupt nerve function, leading to paralysis and death. This direct action results in a rapid reduction of pest populations.
Comparative Efficacy Data
Direct, side-by-side comparative studies on the efficacy of this compound versus specific synthetic pesticides are not widely published. The evaluation metrics often differ due to their distinct mechanisms. This compound's success is measured by reduced plant damage and maintained yield under pest pressure, while synthetic pesticides are typically evaluated based on pest mortality rates.
Table 1: Efficacy of this compound-Induced Resistance
| Compound | Crop | Target Pest/Pathogen | Efficacy Metric | Result |
| Methyl Jasmonate (MeJA) | Nicotiana attenuata | Grasshopper nymphs | Leaf area consumed | 10x less leaf area consumed by herbivores on MeJA-treated plants compared to controls.[7] |
| Methyl Jasmonate (MeJA) | Nicotiana attenuata | General Herbivores | Plant Fitness (Seed Production) | In herbivore-free environments, MeJA treatment reduced seed production by 26%. Under herbivore attack, it provided a protective benefit.[7] |
| cis-Jasmone | Wheat | Grain Aphid (Sitobion avenae) | Resistance Induction | Treatment with cis-jasmone induced resistance in wheat plants against grain aphids.[8] |
| cis-Jasmone | Arabidopsis thaliana | Aphid Parasitoid (Aphidius ervi) | Indirect Defense | Induced attraction of aphid parasitoids, demonstrating a role in indirect defense.[9][10] |
Table 2: Efficacy of Selected Synthetic Pesticides
| Compound Class | Active Ingredient | Target Pest | Efficacy Metric | Result |
| Pyrethroid | Karate 5 EC | Fall Armyworm (S. frugiperda) | Larval Mortality (72h) | 77.8% mortality. |
| Spinosyn | Spinetoram | Fall Armyworm (S. frugiperda) | Larval Mortality (72h) | 93.3% mortality.[11] |
| Diamide | Broflanilide | Fall Armyworm (S. frugiperda) | Larval Mortality (72h) | 91.3% mortality.[11] |
| Neonicotinoid | Imidacloprid | Fall Armyworm (S. frugiperda) | Larval Mortality (Field) | 40% mortality after second spray. |
| Pyrethroid | Bifenthrin | Cabbage White Butterfly | Larval Population | Found to be less effective than Neem Oil in one study.[12] |
Note: Efficacy of synthetic pesticides can vary significantly based on concentration, application method, environmental conditions, and pest resistance.
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable efficacy data. The following outlines a general workflow for testing the efficacy of crop protection agents.
Standardized Efficacy Testing Workflow
A typical experimental design involves several key stages, from initial laboratory bioassays to larger-scale field trials.[13]
-
Dose-Response Bioassay (Lab): Initial laboratory tests to determine the lethal concentration (e.g., LC50) for pesticides or the optimal concentration for inducing resistance with elicitors.[14]
-
Greenhouse/Controlled Environment Trials: Plants are grown in a controlled environment, treated with the test compound, and then challenged with a known number of pests.
-
Field Trials: Conducted in a natural setting using experimental plots. Treatments (test product, positive control/standard pesticide, and untreated control) are randomly assigned to plots.
-
Data Collection: Key metrics are recorded, such as pest population density, percentage of plant damage, and crop yield.
-
Statistical Analysis: Data are analyzed to determine if the observed differences between treatments are statistically significant.
Key Methodological Considerations for Efficacy Trials:
-
Replication: Treatments should be replicated multiple times to ensure the results are consistent and not due to chance.[15]
-
Randomization: The placement of treatments within the experimental area should be randomized to avoid bias from environmental variations.
-
Controls: An untreated control is crucial to measure the baseline level of pest damage. A positive control (a standard, effective pesticide) is also highly desirable for comparison.[14]
-
Data Recording: Mortality should be recorded at set time points (e.g., 24, 48, 72 hours) post-application. For residual studies, pest exposure to treated surfaces should mimic real-world scenarios.[16]
Conclusion
This compound and synthetic pesticides represent two distinct strategies for crop protection.
-
Synthetic Pesticides offer rapid, high-mortality control of pest populations. Their strength lies in their immediate and direct toxic effect. However, this comes with challenges such as the development of pest resistance, potential harm to non-target organisms, and environmental persistence.[17]
-
This compound provides a more indirect and preventative approach by leveraging the plant's own defense systems.[8] This method can be more sustainable and environmentally benign.[18] However, its efficacy is dependent on the plant's ability to mount a defense response, which can be influenced by genetic factors and environmental conditions.[1] Furthermore, activating these defenses can sometimes come at a metabolic "cost" to the plant, potentially reducing yield in the absence of pest pressure.[7]
For researchers and drug development professionals, the future of crop protection likely lies in an integrated approach. This compound and other plant defense elicitors could be used to prime crops, reducing the baseline reliance on synthetic pesticides, which could then be reserved for managing severe infestations. This strategy could prolong the effectiveness of existing synthetic compounds and lead to more sustainable agricultural practices.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The transcriptome of cis-jasmone-induced resistance in Arabidopsis thaliana and its role in indirect defence | Semantic Scholar [semanticscholar.org]
- 11. Laboratory efficacy of selected synthetic insecticides against second instar invasive fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 14. iris.who.int [iris.who.int]
- 15. epa.gov [epa.gov]
- 16. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Olfactory Responses of Insects to Isojasmone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the olfactory responses of insects to isojasmone isomers. While research has predominantly focused on the naturally occurring cis-jasmone ((Z)-jasmone), this document synthesizes the available experimental data to offer insights into how these volatile organic compounds modulate insect behavior. The information presented is intended to support further research and the development of novel semiochemical-based pest management strategies.
Introduction to this compound and Insect Olfaction
This compound, a volatile organic compound, exists as two geometric isomers: cis-jasmone and trans-jasmone. The cis-isomer is a well-documented component of plant volatiles, often released in response to herbivory, and plays a significant role in plant defense by repelling herbivores and attracting their natural enemies.[1][2] The insect olfactory system, a complex and highly sensitive network, detects such semiochemicals, initiating a cascade of neural signals that culminate in a behavioral response. Understanding the nuances of how insects perceive and differentiate between isomers like cis- and trans-jasmone is crucial for developing targeted and effective pest control solutions.
Data Presentation: Olfactory Responses to this compound Isomers
The following tables summarize quantitative data from electrophysiological and behavioral assays on the olfactory responses of various insect species to this compound. It is important to note that the majority of published research has concentrated on cis-jasmone, with a significant lack of comparative data for trans-jasmone.
Table 1: Electroantennogram (EAG) Responses to cis-Jasmone
| Insect Species | Insect Order | Antennal Response (mV) | Notes |
| Lettuce aphid (Nasonovia ribisnigri) | Hemiptera | Significant EAG response | Detected by olfactory cells in the proximal primary rhinarium on the fifth antennal segment.[1][3] |
| Damson-hop aphid (Phorodon humuli) | Hemiptera | Electrophysiologically active | |
| Cereal aphids | Hemiptera | Electrophysiologically active |
Table 2: Behavioral Responses to cis-Jasmone
| Insect Species | Insect Order | Behavioral Response | Experimental Observation |
| Lettuce aphid (Nasonovia ribisnigri) | Hemiptera | Repellent | Significantly reduced time spent in olfactometer arm with cis-jasmone.[1][3] |
| Damson-hop aphid (Phorodon humuli) | Hemiptera | Repellent | Demonstrated repellency from traps in field studies.[1] |
| Cereal aphids | Hemiptera | Repellent | Reduced numbers in winter wheat plots treated with cis-jasmone.[1] |
| Seven-spot ladybird (Coccinella septempunctata) | Coleoptera | Attractant | Attracted in laboratory and wind tunnel tests.[1] |
| Aphid parasitoid (Aphidius ervi) | Hymenoptera | Attractant | Attracted in laboratory and wind tunnel tests.[1] |
| Yellow fever mosquito (Aedes aegypti) | Diptera | Aversive | Avoidance of cis-jasmone is independent of odor background.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.
-
Electrode Placement: The base and the tip of the excised antenna are placed in contact with two electrodes. The recording electrode is typically a fine-tipped glass capillary filled with a saline solution, while the reference electrode is placed in the insect's head or the base of the antenna.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test odorant (e.g., cis-jasmone dissolved in a solvent like hexane) is injected into the main air stream.
-
Signal Recording: The change in electrical potential between the two electrodes upon stimulation with the odorant is amplified and recorded. This depolarization event is known as the EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different odorants and concentrations.
Behavioral Assays: Four-Arm Olfactometer
Objective: To assess the preference or aversion of an insect to a specific odor.
Methodology:
-
Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. Each arm can be supplied with a different air stream.
-
Airflow: A constant, clean airflow is maintained through each arm towards the central chamber.
-
Odor Introduction: The test odorant (e.g., cis-jasmone) is introduced into the airflow of one arm. The other three arms receive a control airflow (e.g., containing only the solvent).
-
Insect Introduction: A single insect is released into the central chamber.
-
Observation: The time the insect spends in each arm and the number of entries into each arm are recorded over a set period.
-
Data Analysis: Statistical analysis is used to determine if the insect spends a significantly different amount of time in the odor-laden arm compared to the control arms, indicating attraction or repulsion.[1][3]
Mandatory Visualization
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow: Electroantennography (EAG)
References
Validating the Repellent Effect of Isojasmone on Different Aphid Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the repellent effects of Isojasmone, primarily in the form of cis-jasmone, on various aphid species. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its potential as a component in integrated pest management strategies. This document details the experimental methodologies, presents quantitative data for comparison, and visualizes key biological and experimental processes.
This compound: A Plant-Derived Repellent
This compound, and more specifically its isomer cis-jasmone, is a plant volatile that plays a significant role in plant defense. Its release can be induced by herbivory, and it has been shown to act as a semiochemical that repels aphids.[1] Furthermore, cis-jasmone can prime plants, inducing the production and release of a blend of other volatile organic compounds (VOCs) that enhance their defense against these pests.[2][3] This dual action of direct repellency and induced plant defense makes this compound a compelling subject for research and development in crop protection.
Comparative Repellency Across Aphid Species
The repellent effect of cis-jasmone has been documented across a range of economically important aphid species. Laboratory and field studies have consistently demonstrated its ability to deter aphid settling and feeding.
Olfactometer Bioassay Data
Olfactometer bioassays are a standard method to test the behavioral response of insects to volatile compounds. In these experiments, aphids are introduced into an arena with different air streams, some carrying the test compound and others a control. The time spent in and the number of entries into the different arms of the olfactometer are recorded to determine attraction or repellency.
| Aphid Species | Experimental Setup | Key Findings | Reference |
| Nasonovia ribis-nigri (Lettuce aphid) | Four-arm olfactometer | Significantly repellent. Mean number of observations in treated arm: 2.0 ± 0.58 vs. 4.3 ± 0.58 in each control arm. Mean time spent in treated arm: 0.5 ± 0.16 min vs. 2.1 ± 0.36 min in each control arm (P < 0.05). | [1] |
| Sitobion avenae (Grain aphid) | Olfactometer bioassay | cis-Jasmone was repellent to alatae (winged) forms of the grain aphid. | [4] |
| Myzus persicae (Green peach aphid) | Olfactometer bioassay | Volatiles from cis-jasmone treated Arabidopsis thaliana plants repelled the generalist aphid M. persicae. In contrast, volatiles from untreated plants were attractive. | [5][6] |
| Aphis gossypii (Cotton aphid) | Four-arm olfactometer | Volatiles from untreated cotton plants were attractive (P<0.05), whereas volatiles from cis-jasmone-treated plants were significantly repellent (P<0.05). | [7][8] |
Field and Settlement Assay Data
Beyond behavioral assays, the application of cis-jasmone has been shown to reduce aphid populations and settling on plants in more complex environments.
| Aphid Species | Experimental Setup | Key Findings | Reference |
| Cereal Aphids (predominantly Metopolophium dirhodum) | Field trials on winter wheat | Aphid numbers were consistently lower on plots sprayed with cis-jasmone. At the population peak, the mean number of aphids on 60 tillers was 41.01 on treated plots versus 66.82 on control plots (P < 0.05). | [1] |
| Sitobion avenae (Grain aphid) | Field simulator studies | Significantly fewer alate S. avenae settled on cis-jasmone-treated wheat plants over a 24-hour period. | [4] |
| Myzus persicae (Green peach aphid) | Settlement bioassay on various Brassica cultivars | cis-Jasmone treated plants had significantly lower aphid settlement than control plants. Across all cultivars, mean aphid settlement was 1.86 times lower on treated plants. | [9] |
Impact on Aphid Performance
The effects of cis-jasmone extend beyond simple repellency, negatively impacting the life cycle and population growth of aphids that do settle on treated plants.
| Aphid Species | Performance Metric | Key Findings | Reference |
| Macrosiphum euphorbiae (Potato aphid) | Neonate Production | Adult aphids produced fewer neonates on cis-jasmone-treated potato plants compared to untreated plants. | [2] |
| Neonate Survival and Weight | The survival and weight of neonates were significantly lower on cis-jasmone-treated plants. | [2] | |
| Mean Relative Growth Rate (MRGR) | A significant reduction in the MRGR of nymphs that fed on treated plants was observed. | [2] | |
| Intrinsic Rate of Population Increase (r_m) | The intrinsic rate of population increase was significantly reduced on treated plants. | [2][10] | |
| Sitobion avenae (Grain aphid) | Intrinsic Rate of Population Increase (r_m) | The r_m of apterae (wingless) aphids was reduced on cis-jasmone treated wheat seedlings. | [4] |
Comparison with Alternative Repellents
Cis-jasmone is one of several plant-derived compounds known to repel aphids. Methyl salicylate is another well-studied example.
| Compound | Target Aphid Species | Repellency Comparison | Reference |
| cis-Jasmone | Myzus persicae | Among several induced volatile compounds tested, methyl isothiocyanate, methyl salicylate, and cis-jasmone were the most repellent to aphids. | [9] |
| Methyl Salicylate | Aphis fabae, Sitobion avenae | Found to repel these aphid species and inhibit attraction to their host plants. | [1] |
| Methyl Isothiocyanate | Myzus persicae | Exhibited strong repellency, comparable to cis-jasmone and methyl salicylate. | [9] |
Experimental Protocols
Four-Arm Olfactometer Bioassay
This method is used to assess the behavioral response of aphids to airborne volatiles.
-
Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. A controlled, purified airflow is passed through each arm.
-
Odor Source: The test substance (e.g., cis-jasmone dissolved in a solvent) is applied to a filter paper and placed in one arm. The other three arms contain filter paper with the solvent only, serving as controls. Alternatively, air can be passed over treated and untreated plants and into the arms of the olfactometer.
-
Procedure: A single aphid is released into the central chamber. The time the aphid spends in each of the four arms and the number of entries into each arm are recorded over a set period.
-
Data Analysis: Statistical tests (e.g., paired t-test or ANOVA) are used to determine if the time spent in or the number of entries into the treated arm is significantly different from the control arms. A significant preference for the control arms indicates repellency.
Plant Settlement Bioassay
This assay evaluates the effect of a treatment on the settling and colonization behavior of aphids on a plant.
-
Plant Treatment: A set of plants is treated with an aqueous emulsion of cis-jasmone, while a control group is treated with a blank formulation.
-
Aphid Introduction: After a set period (e.g., 24 hours), a known number of aphids are released into an arena containing both a treated and a control plant.
-
Observation: After a defined period (e.g., 24 hours), the number of aphids settled on the treated and control plants is counted.
-
Data Analysis: Statistical analysis (e.g., a generalized linear model) is used to determine if there is a significant difference in the number of aphids settled on the treated versus the control plants.
Signaling Pathways and Experimental Workflows
The repellent effect of cis-jasmone is often indirect, mediated by the induction of a defensive response in the plant.
When applied to a plant, cis-jasmone can trigger a signaling cascade that leads to the production of a blend of volatile organic compounds (VOCs). This response is biosynthetically related to the jasmonic acid pathway but involves distinct signaling.
References
- 1. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sensing the Danger Signals: cis-Jasmone Reduces Aphid Performance on Potato and Modulates the Magnitude of Released Volatiles [frontiersin.org]
- 3. cis-Jasmone Elicits Aphid-Induced Stress Signalling in Potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Jasmone treatment induces resistance in wheat plants against the grain aphid, Sitobion avenae (Fabricius) (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cis-Jasmone induces Arabidopsis genes that affect the chemical ecology of multitrophic interactions with aphids and their parasitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aphid antixenosis in cotton is activated by the natural plant defence elicitor cis-jasmone [agris.fao.org]
- 9. Frontiers | Effects of cis-Jasmone Treatment of Brassicas on Interactions With Myzus persicae Aphids and Their Parasitoid Diaeretiella rapae [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isojasmone and Other Jasmonates in Priming Plant Defenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isojasmone (represented by its more commonly studied isomer, cis-jasmone) and other key jasmonates in the context of priming plant defenses. The information is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Jasmonates and Plant Defense Priming
Jasmonates are a class of lipid-derived phytohormones that are central to the regulation of plant defense responses against a broad range of biotic and abiotic stresses.[1][2] Plant defense priming is a physiological state in which a plant, after being exposed to a priming agent, can mount a faster and stronger defense response upon subsequent attack by herbivores or pathogens. This "immune memory" allows for a more efficient and less costly defense strategy.[3] Key jasmonates involved in this process include jasmonic acid (JA), its volatile methyl ester, methyl jasmonate (MeJA), the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and the volatile compound cis-jasmone. While JA, MeJA, and JA-Ile are well-established as potent inducers of broad-spectrum defenses, cis-jasmone is emerging as a more specific and potentially more targeted defense priming agent.[4][5]
Comparative Analysis of Jasmonate Performance
The efficacy of different jasmonates in priming plant defenses can be evaluated based on several parameters, including the induction of defense-related gene expression, the production of defensive secondary metabolites, and the resulting impact on herbivore or pathogen resistance.
Quantitative Data on Defense Gene Expression
Studies comparing the effects of cis-jasmone and methyl jasmonate on gene expression have revealed distinct response patterns. Cis-jasmone tends to induce a more selective and sustained upregulation of defense-related genes compared to the broader and more transient effect of methyl jasmonate.
| Gene | Plant Species | Jasmonate Treatment | Fold Change in Expression | Duration of Effect | Reference |
| α-tubulin isoform (D251) | Vicia faba (Bean) | cis-jasmone vapor | Up-regulated in leaf tissue | Sustained | [4][5][6] |
| α-tubulin isoform (D251) | Vicia faba (Bean) | methyl jasmonate vapor | No significant up-regulation in leaf tissue | - | [5][6] |
| CYP81D11 | Arabidopsis thaliana | cis-jasmone | High fold change | Not specified | [7] |
Quantitative Data on Production of Defensive Volatile Organic Compounds (VOCs)
The production of volatile organic compounds (VOCs) is a key component of both direct and indirect plant defense. Jasmonate treatment can induce the emission of VOCs that repel herbivores or attract their natural enemies.
| Volatile Organic Compound | Plant Species | Jasmonate Treatment | Emission Level (relative to control) | Duration of Effect | Reference |
| (E)-β-ocimene | Vicia faba (Bean) | cis-jasmone vapor | Significantly increased | Long-lasting (at least 8 days) | [4][5][6] |
| (E)-β-ocimene | Vicia faba (Bean) | methyl jasmonate vapor | Increased | Short-term | [5] |
| (E)-(1R,9S)-caryophyllene | Zea mays (Maize) | cis-jasmone followed by herbivory | Significantly increased | Not specified | [8] |
| (E)-α-bergamotene | Zea mays (Maize) | cis-jasmone followed by herbivory | Significantly increased | Not specified | [8] |
| (E)-β-farnesene | Zea mays (Maize) | cis-jasmone followed by herbivory | Significantly increased | Not specified | [8] |
| (E)-4,8-dimethyl-1,3,7-nonatriene | Zea mays (Maize) | cis-jasmone followed by herbivory | Significantly increased | Not specified | [8] |
Quantitative Data on Herbivore Resistance
The ultimate measure of a successful defense priming strategy is its impact on herbivore or pathogen fitness. Studies have shown that jasmonate-induced defenses can significantly reduce herbivore performance and preference.
| Herbivore Species | Plant Species | Jasmonate Treatment | Effect on Herbivore | Quantitative Measure | Reference |
| Aphids | Triticum aestivum (Wheat) | cis-jasmone | Reduced colonization | Numbers reduced in treated plots | [9] |
| Trimerotropis pallidipennis (Grasshopper) | Nicotiana attenuata | Methyl jasmonate | Reduced feeding | 10-fold less leaf area removed | [10] |
| Generalist herbivores | Lycopersicon esculentum (Tomato) | Jasmonic acid | Decreased abundance | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the effects of jasmonates on plant defenses.
Protocol 1: Headspace Collection of Plant Volatiles
This protocol describes a dynamic headspace collection system for trapping volatile organic compounds emitted by plants.
Materials:
-
Glass chambers or oven bags (e.g., PET)[12]
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filters
-
Adsorbent traps (e.g., Tenax TA)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Teflon tubing[12]
Procedure:
-
Enclose the plant or a portion of the plant (e.g., a single leaf or branch) in a glass chamber or an oven bag.[12]
-
Pump purified air (passed through an activated charcoal filter to remove contaminants) into the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Draw air out of the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure.
-
Collect volatiles over a defined period (e.g., 4-24 hours).
-
Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane or dichloromethane).
-
Analyze the eluted sample using GC-MS to identify and quantify the volatile compounds.
Protocol 2: Y-Tube Olfactometer Bioassay
This bioassay is used to assess the behavioral response of insects to plant volatiles.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier
-
Source of plant volatiles (e.g., a plant enclosed in a chamber or a synthetic odor blend)
-
Test insects
Procedure:
-
Set up the Y-tube olfactometer in a controlled environment with uniform lighting and temperature.
-
Connect the two arms of the Y-tube to two separate air streams, each controlled by a flow meter.
-
One air stream is passed through a chamber containing the odor source (e.g., a jasmonate-treated plant), while the other passes through a control chamber (e.g., an untreated plant or an empty chamber).
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's movement and record which arm it chooses (i.e., moves a certain distance up the arm).
-
Repeat the experiment with multiple insects to obtain statistically significant data.
-
Randomize the position of the odor and control arms between trials to avoid positional bias.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of specific defense-related genes.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green or other fluorescent dye
-
Gene-specific primers
Procedure:
-
Harvest plant tissue at specified time points after jasmonate treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial kit or a standard protocol (e.g., TRIzol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
Set up the qPCR reactions containing cDNA template, gene-specific primers, and a fluorescent dye master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data to determine the relative expression levels of the target genes, normalizing to one or more stably expressed reference genes.[3][13][14]
Signaling Pathways and Logical Relationships
The jasmonate signaling pathway is a complex network that translates the perception of jasmonates into a coordinated defense response. While the core pathway for JA-Ile is well-established, the precise mechanisms by which other jasmonates, such as cis-jasmone, exert their effects are still under investigation. It is hypothesized that cis-jasmone may have its own receptor or modulate the canonical pathway at different points.
Jasmonate Biosynthesis and Signaling Pathway```dot
Caption: A typical experimental workflow for the comparative analysis of different jasmonates.
Conclusion
The available evidence suggests that while jasmonic acid, methyl jasmonate, and JA-Ile are potent, broad-spectrum inducers of plant defenses, cis-jasmone (as a representative of this compound) offers a more nuanced approach to defense priming. Its ability to induce a more specific and sustained defense response may be advantageous in agricultural applications where minimizing fitness costs associated with broad defense activation is desirable. Further research, particularly direct comparative studies employing transcriptomic and metabolomic approaches, is needed to fully elucidate the distinct signaling pathways and downstream effects of different jasmonates. This will enable a more targeted and effective utilization of these compounds for enhancing crop protection.
References
- 1. 4.9. Y-Tube Olfactometer Bioassay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. plasticity.webs.upv.es [plasticity.webs.upv.es]
- 4. New roles for cis-jasmone as an insect semiochemical and in plant defense [repository.rothamsted.ac.uk]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purpest.eu [purpest.eu]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Assessing the Specificity of Cis-Jasmone in Attracting Predatory Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of semiochemicals to attract predatory insects for pest management is a cornerstone of sustainable agriculture and integrated pest management (IPM) programs. Among the various herbivore-induced plant volatiles (HIPVs), cis-jasmone has emerged as a compound of significant interest due to its dual functionality: repelling certain herbivorous pests while simultaneously attracting their natural enemies. This guide provides an objective comparison of cis-jasmone's performance with an alternative attractant, methyl salicylate, supported by experimental data.
Comparative Analysis of Attractant Efficacy
The following tables summarize the quantitative data from key studies assessing the attractant properties of cis-jasmone and methyl salicylate on two beneficial predatory insects: the seven-spot ladybird (Coccinella septempunctata) and the aphid parasitoid (Aphidius ervi).
Table 1: Attraction of Coccinella septempunctata to Cis-Jasmone and Methyl Salicylate
| Compound | Experimental Setup | Insect Species | Quantitative Data | Source |
| Cis-Jasmone | Four-Arm Olfactometer | Coccinella septempunctata | Mean observations in treated arm: 4.1 ± 1.55 vs. control arms: 2.4 ± 0.69 (P < 0.005) | Birkett et al. (2000) |
| Methyl Salicylate | Field Trapping | Coccinella septempunctata | Mean catch in traps baited with 100-300 mg methyl salicylate was significantly higher than controls. | Zhu & Park (2005) |
Table 2: Attraction of Aphidius ervi to Cis-Jasmone and Methyl Salicylate
| Compound | Experimental Setup | Insect Species | Quantitative Data | Source |
| Cis-Jasmone | Single-Choice Wind Tunnel | Aphidius ervi | Increased oriented flights and landings on cis-jasmone treated plants. | Birkett et al. (2000) |
| Methyl Salicylate | Wind Tunnel Bioassay | Aphidius ervi | Attraction to methyl salicylate identified in volatiles from aphid-infested tomato plants. | Sasso et al. (2009) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Four-Arm Olfactometer Assay for Coccinella septempunctata
-
Objective: To assess the olfactory preference of Coccinella septempunctata for cis-jasmone.
-
Apparatus: A four-arm olfactometer with a central chamber from which four arms extend. Purified and humidified air is passed through each arm.
-
Procedure:
-
A solution of cis-jasmone in a suitable solvent (e.g., hexane) is applied to a filter paper and placed in one of the arms (the 'treated' arm).
-
The remaining three arms contain filter papers treated with the solvent alone (control arms).
-
A single adult ladybird is introduced into the central chamber.
-
The time the ladybird spends in each arm is recorded over a set period. The number of entries into each arm is also noted.
-
The olfactometer is rotated after each trial to avoid positional bias.
-
The experiment is replicated with multiple individuals.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA or chi-squared test) is used to determine if there is a significant difference in the time spent or the number of entries in the treated arm compared to the control arms.
2. Wind Tunnel Bioassay for Aphidius ervi
-
Objective: To evaluate the flight response of the parasitoid wasp Aphidius ervi to cis-jasmone.
-
Apparatus: A glass wind tunnel with a controlled airflow and light source.
-
Procedure:
-
A source of the test odor (e.g., a plant treated with cis-jasmone or a synthetic dispenser) is placed at the upwind end of the tunnel.
-
A control (e.g., an untreated plant or a solvent-only dispenser) is used for comparison in separate trials.
-
Individual female parasitoids are released from a platform at the downwind end.
-
The flight behavior of the parasitoid is observed and recorded, noting oriented flights towards the odor source and landings on the source.
-
Each parasitoid is tested only once to ensure naivety.
-
-
Data Analysis: The percentage of parasitoids exhibiting oriented flight and landing on the treated and control sources is calculated. A G-test or similar statistical test is used to determine the significance of the difference in response.
Visualizing the Mechanisms
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the underlying biological and experimental processes involved in the attraction of predatory insects to cis-jasmone.
Correlating Jasmonate Concentration with Plant Defense Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of jasmonates, a class of phytohormones, in inducing plant defense mechanisms. While the primary focus is to understand the correlation between isojasmone concentration and the level of induced defense, the existing body of scientific literature predominantly investigates the effects of closely related compounds such as methyl jasmonate (MeJA) and cis-jasmone. This guide, therefore, leverages the available data on these analogues to provide a comprehensive overview and draw informed parallels for the potential action of this compound. A significant research gap exists in quantitative studies directly assessing the dose-dependent effects of this compound.
Introduction to Jasmonate-Induced Plant Defense
Jasmonates are lipid-derived signaling molecules that play a critical role in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1] When a plant is subjected to challenges such as insect herbivory or pathogen attack, the biosynthesis of jasmonates is triggered, leading to a cascade of defensive responses. These responses are multifaceted and include the production of secondary metabolites, defense-related proteins, and volatile organic compounds that can deter herbivores, inhibit pathogen growth, and attract natural enemies of the attacking insects.[2][3] The activation of these defense pathways is often associated with a trade-off, as resources are reallocated from growth to defense.
The Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the perception of the bioactive form, jasmonoyl-L-isoleucine (JA-Ile). While the specific receptor for this compound has not been extensively characterized, the general mechanism for jasmonate perception provides a valuable framework.
In the absence of a threat, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors, such as MYC2, which are responsible for activating defense gene expression.[4] Upon herbivory or pathogen attack, the concentration of JA-Ile increases and it binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event promotes the interaction between COI1 and JAZ repressors, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[4] The degradation of JAZ proteins liberates the transcription factors, allowing them to activate the expression of a suite of defense-related genes.
Comparative Efficacy of Jasmonates in Plant Defense
While quantitative data for this compound remains elusive, studies on MeJA and cis-jasmone provide valuable insights into how jasmonates induce plant defenses. The following table summarizes the observed effects of these compounds at various concentrations on different plant defense markers.
| Jasmonate Derivative | Concentration | Plant Species | Defense Marker Measured | Observed Effect | Citation |
| Methyl Jasmonate (MeJA) | 100 µM | Rosemarinus officinalis (Rosemary) | Terpenoid and flavonoid biosynthesis genes | Significant induction of genes involved in JA biosynthesis and signal transduction. | [5] |
| 200 µM | Pennisetum glaucum (Pearl Millet) | Drought tolerance-related gene expression | Differential expression of 3270 genes in a drought-sensitive genotype. | [6] | |
| 2.5 to 50 µM | Vitis vinifera (Grapevine) | Necrotic lesion formation | Dose-dependent formation of necrotic lesions, indicative of a hypersensitive response. | [7] | |
| 0.1 mM and 1 mM | Agastache foeniculum | Volatile organic compound production | Significant elevation in volatile production only at the lower dosage of 0.1 mM. | [8] | |
| 2 mM | Origanum majorana (Marjoram) | Essential oil content | Increased essential oil content. | [8] | |
| Cis-Jasmone | 100 µ g/liter (in air) | Vicia faba (Bean) | (E)-β-ocimene production | Induced production of the volatile compound (E)-β-ocimene. | [3][9] |
| Not specified | Triticum aestivum (Wheat) | Aphid resistance | Reduced aphid numbers in field trials. | [2] | |
| Not specified | Arabidopsis thaliana | Defense gene expression | Induction of defense-related gene expression. | [10] | |
| This compound | Data Not Available | - | - | - | - |
Experimental Protocols
The following are generalized protocols for the application of jasmonates and the subsequent measurement of plant defense responses, based on methodologies reported for MeJA and cis-jasmone. These can be adapted for studies involving this compound.
Protocol 1: Foliar Application of Jasmonates
-
Preparation of Jasmonate Solution: Prepare a stock solution of the jasmonate (e.g., MeJA, this compound) in a suitable solvent such as ethanol or acetone. Dilute the stock solution to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM) in sterile distilled water containing a surfactant (e.g., 0.01% Tween-20) to ensure even spreading on the leaf surface.
-
Plant Treatment: Grow plants to the desired developmental stage under controlled environmental conditions. Apply the jasmonate solution to the leaves using a fine-mist sprayer until the leaf surfaces are uniformly wet. For control plants, apply a solution containing the solvent and surfactant at the same concentration used for the treatments.
-
Sample Collection: At specified time points post-treatment (e.g., 6, 24, 48 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen. Store the samples at -80°C until further analysis.
Protocol 2: Analysis of Defense Gene Expression by qRT-PCR
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen leaf samples using a commercial RNA extraction kit. Assess the quality and quantity of the extracted RNA using a spectrophotometer. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for selected defense marker genes (e.g., LOX2, PR1, VSP2) and a reference gene (e.g., Actin). The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
Protocol 3: Quantification of Secondary Metabolites
-
Extraction: Grind the frozen leaf samples to a fine powder in liquid nitrogen. Extract the secondary metabolites using an appropriate solvent (e.g., methanol for phenolics, hexane for terpenoids).
-
Analysis by HPLC or GC-MS: Separate and quantify the extracted metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify the compounds by comparing their retention times and mass spectra with those of authentic standards.
Conclusion and Future Directions
The available evidence strongly supports the role of jasmonates as key elicitors of plant defense responses. While comprehensive data exists for methyl jasmonate and cis-jasmone, there is a clear and pressing need for research focused on this compound. Future studies should aim to establish a clear dose-response relationship between this compound concentration and the induction of various defense markers, including gene expression, protein activity, and the accumulation of secondary metabolites. Such research will not only fill a critical knowledge gap but also pave the way for the potential application of this compound in agriculture and the development of novel plant protection strategies. Direct comparative studies of this compound with other jasmonates under identical experimental conditions are essential to accurately determine its relative efficacy and potential for commercial development.
References
- 1. Apple Academic Press [appleacademicpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducing the Production of Secondary Metabolites by Foliar Application of Methyl Jasmonate in Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New roles for cis-jasmone as an insect semiochemical and in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles in plant defense for cis-jasmone-induced cytochrome P450 CYP81D11 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isojasmone
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of isojasmone, ensuring the protection of laboratory personnel and the environment.
This compound Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for making informed decisions regarding its use and disposal.
| Property/Hazard | Data |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup[1][2] |
| Toxicity | Not classified as acutely toxic, but may cause mild skin irritation.[1] Harmful if inhaled.[2] |
| Environmental Hazards | The product is not classified as environmentally hazardous. However, large or frequent spills could have a harmful or damaging effect on the environment. Do not discharge into drains, water courses, or onto the ground.[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, goggles, and other protective equipment. Avoid inhalation and direct skin or eye contact.[3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is managed through a process of containment, labeling, and transfer to a certified hazardous waste disposal service. Direct disposal in laboratory sinks or regular trash is strictly prohibited.[4][5]
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including residues and contaminated materials, as hazardous waste.[6]
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. At a minimum, keep it separate from acids, bases, oxidizers, and reactive chemicals.[7]
2. Containerization:
-
Use a dedicated, compatible waste container for this compound. Plastic bottles are often preferred over glass for hazardous waste, provided they are compatible with the chemical.[4]
-
The container must be in good condition, with no leaks or cracks, and must have a tightly fitting cap.[6]
-
Keep the waste container closed at all times except when adding waste.[6][7]
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag.[4]
-
The label must include the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][6]
-
The approximate quantity or concentration of the waste.[4]
-
The date of waste generation.[4]
-
The location of origin (e.g., laboratory room number).[4]
-
The name and contact information of the Principal Investigator.[4]
-
4. Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
5. Disposal of Spills and Contaminated Materials:
-
In the event of a spill, absorb the this compound with an inert absorbent material such as dry clay, sand, or commercial sorbents.[1]
-
Collect the absorbed material and any contaminated personal protective equipment (e.g., gloves) and place it in the designated this compound hazardous waste container.[1]
-
Never return spilled material to the original container for re-use.[1]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest forms and pickup requests.[4]
7. Empty Container Disposal:
-
An empty this compound container is not considered hazardous waste if it has been triple-rinsed.[6][8]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.
-
The rinsate from this process must be collected and disposed of as hazardous waste in your this compound waste container.[6][9]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label.[8] The empty, rinsed container can then typically be disposed of in the regular laboratory trash or recycling.[8]
Experimental Workflow and Logical Relationships
To provide a clear visual guide for the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. vigon.com [vigon.com]
- 3. This compound B‑11 | Jasmine‑floral, Herbal‑woody Aroma [chemicalbull.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Isojasmone
For researchers and scientists in the fast-paced world of drug development and fragrance science, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isojasmone, a common fragrance ingredient. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products we supply.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended based on a thorough hazard assessment.
Key Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. For prolonged contact or when handling larger quantities, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[1] For operations with a significant splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.
Physical and Chemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. The following table summarizes key quantitative data.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Floral, jasmine-like, green, and slightly fruity |
| Molecular Weight | 166.26 g/mol [2] |
| Boiling Point | 200-256 °C[2] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup[3][4] |
| Density | Approximately 0.917-0.924 g/cm³[5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] |
| Vapor Pressure | 0.0107 hPa at 20°C[2] |
Experimental Protocol: Preparation of a 1% this compound Solution in Ethanol
This protocol outlines a standard procedure for the preparation of a 1% this compound solution in ethanol, a common task in fragrance research and development.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Glass beaker or flask
-
Graduated cylinder or pipette
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Preparation: Ensure the work area, typically a fume hood or a well-ventilated benchtop, is clean and free of clutter. Assemble all necessary equipment and materials.
-
Weighing this compound:
-
Place a clean, dry beaker or flask on the analytical balance and tare the weight.
-
Carefully dispense the required amount of this compound into the container. For example, to prepare 100g of a 1% solution, you would weigh out 1.0g of this compound.
-
Record the exact weight.
-
-
Adding Ethanol:
-
Remove the container with the weighed this compound from the balance.
-
Measure the required amount of ethanol. For the 100g of a 1% solution, you would add 99.0g of ethanol. This can be done by weight or by calculating the required volume using the density of ethanol.
-
Slowly add the ethanol to the this compound.
-
-
Mixing:
-
Gently swirl the container to mix the contents.
-
If necessary, place a magnetic stir bar in the container and place it on a magnetic stirrer at a low to medium speed until the this compound is completely dissolved.
-
-
Storage:
-
Transfer the solution to a clean, properly labeled, and tightly sealed storage bottle.
-
The label should include the name of the solution (1% this compound in Ethanol), the date of preparation, and the initials of the preparer.
-
Store the solution in a cool, dry, and well-ventilated area, away from sources of ignition.
-
This compound Handling and Disposal Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: A logical workflow for handling this compound, from preparation to disposal.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]
-
Keep containers tightly closed to prevent evaporation and contamination.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a suitable container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Ensure adequate ventilation to dissipate vapors.
Waste Disposal:
-
This compound and any materials contaminated with it should be disposed of as hazardous waste.[3][4]
-
Do not discharge into drains, sewers, or water courses.[3]
-
All waste must be collected in designated, properly labeled, and sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Your institution's environmental health and safety office will provide specific guidance on waste collection and disposal procedures.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. editverse.com [editverse.com]
- 3. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
